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  • Product: O-Butanoylcarnitine
  • CAS: 1492-26-8

Core Science & Biosynthesis

Foundational

What is the function of O-Butanoylcarnitine in metabolism?

An In-Depth Technical Guide to the Metabolic Function of O-Butanoylcarnitine Authored by a Senior Application Scientist Abstract O-Butanoylcarnitine, also known as butyrylcarnitine or C4-carnitine, is a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Function of O-Butanoylcarnitine

Authored by a Senior Application Scientist

Abstract

O-Butanoylcarnitine, also known as butyrylcarnitine or C4-carnitine, is a critical intermediate in cellular energy metabolism. As a short-chain acylcarnitine, its primary role is intrinsically linked to the transport and metabolism of short-chain fatty acids and the buffering of the intramitochondrial coenzyme A (CoA) pool. While often viewed as a simple transport molecule, the functional significance of O-Butanoylcarnitine extends to its role as a pivotal biomarker in the diagnosis of specific inborn errors of metabolism. This guide provides a comprehensive exploration of O-Butanoylcarnitine's function, from its biochemical origins and role in mitochondrial fatty acid oxidation to its clinical utility and the analytical methodologies required for its accurate quantification. We will delve into the enzymatic pathways governing its synthesis and degradation, its diagnostic importance in conditions such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, and the technical nuances of distinguishing it from its clinically significant isomer, isobutyrylcarnitine.

The Carnitine System: A Primer on Acyl Group Transport

To comprehend the function of O-Butanoylcarnitine, one must first understand the broader carnitine system. Carnitine and its acyl esters (acylcarnitines) are essential for the metabolism of fatty acids.[1] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA molecules. The carnitine shuttle, a sophisticated transport system, facilitates the entry of these acyl groups into the mitochondrial matrix for β-oxidation.[2][3] This process is vital for tissues that rely heavily on fatty acid oxidation for energy, such as cardiac and skeletal muscle.[3]

While short- and medium-chain fatty acids can cross the mitochondrial membrane more readily than long-chain fatty acids, the carnitine system still plays a crucial role.[2] Carnitine acyltransferases within the mitochondria catalyze the reversible transfer of acyl groups from CoA to carnitine. This reaction is fundamental for two reasons:

  • Transport: It facilitates the movement of acyl groups across mitochondrial membranes.[4]

  • CoA Pool Buffering: It regenerates free Coenzyme A (CoASH), which is essential for numerous enzymatic reactions, including the Krebs cycle and the β-oxidation spiral. When specific metabolic pathways are impaired, acyl-CoA intermediates can accumulate, sequestering the available CoASH. By converting these acyl-CoAs to acylcarnitines, the cell liberates CoASH, preventing a metabolic bottleneck.[5][6]

O-Butanoylcarnitine (C4) is the ester of carnitine and butyric acid, a four-carbon short-chain fatty acid.[7][8] It is formed from its corresponding acyl-CoA, butyryl-CoA.

Metabolic Pathway: Formation of O-Butanoylcarnitine

The formation of O-Butanoylcarnitine is a key step in managing the flux of short-chain fatty acids and branched-chain amino acids.

cluster_cytosol Cytosol / Peroxisome cluster_mito Mitochondrial Matrix Butyrate Butyrate (SCFA) Butyryl_CoA Butyryl-CoA Butyrate->Butyryl_CoA Activation Beta_Ox β-Oxidation Butyryl_CoA->Beta_Ox SCAD Enzyme Butanoylcarnitine O-Butanoylcarnitine (C4) Butyryl_CoA->Butanoylcarnitine Reversible CPT2_CROT CPT2 / CROT (Carnitine Acyltransferases) Butyryl_CoA->CPT2_CROT Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Krebs Krebs Cycle Acetyl_CoA->Krebs CoASH CoASH (Free) Carnitine Free Carnitine Carnitine->CPT2_CROT CPT2_CROT->Butanoylcarnitine CPT2_CROT->CoASH Regenerates

Caption: Formation of O-Butanoylcarnitine in the mitochondrial matrix.

O-Butanoylcarnitine as a Diagnostic Biomarker

The most critical application of O-Butanoylcarnitine measurement in a clinical and research setting is its role as a biomarker for inborn errors of metabolism. Elevated concentrations of C4-carnitine in blood or plasma are a primary indicator of specific metabolic disorders, detectable through newborn screening programs that utilize tandem mass spectrometry (MS/MS).[9][10]

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is an autosomal recessive disorder of fatty acid oxidation.[10] The SCAD enzyme is responsible for the first step of β-oxidation of short-chain fatty acids (C4 to C6). A defect in this enzyme leads to the accumulation of its substrate, butyryl-CoA, within the mitochondria. To mitigate the toxic effects of this accumulation and to free up the CoASH pool, the butyryl group is transferred to carnitine by carnitine acyltransferases (like CPT2 or CROT), forming O-Butanoylcarnitine, which then effluxes from the cell and accumulates in the blood.[9][11][12]

Therefore, a significantly elevated level of O-Butanoylcarnitine is a hallmark of SCAD deficiency.[9][13] It is often accompanied by increased urinary excretion of ethylmalonic acid.[9][13]

The Isomer Problem: Isobutyryl-CoA Dehydrogenase (IBD) Deficiency

A significant challenge in interpreting elevated C4-carnitine levels is the existence of its isomer, isobutyrylcarnitine.[13] Isobutyrylcarnitine is an intermediate in the catabolism of the branched-chain amino acid valine.[5][6] A deficiency in the enzyme isobutyryl-CoA dehydrogenase (IBD) leads to the accumulation of isobutyryl-CoA, which is subsequently converted to isobutyrylcarnitine.

Standard flow-injection MS/MS analysis used in high-throughput newborn screening cannot differentiate between the isomers O-Butanoylcarnitine and isobutyrylcarnitine, as they have the same mass-to-charge ratio.[13][14] Therefore, an elevated "C4-carnitine" result is ambiguous and requires second-tier testing to distinguish between SCAD and IBD deficiency.[10][15]

FattyAcids Short-Chain Fatty Acids ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA Valine Valine (Amino Acid) IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA SCAD SCAD Enzyme ButyrylCoA->SCAD Butyrylcarnitine O-Butanoylcarnitine (Elevated) ButyrylCoA->Butyrylcarnitine Accumulates in SCAD Deficiency IBD IBD Enzyme IsobutyrylCoA->IBD Isobutyrylcarnitine Isobutyrylcarnitine (Elevated) IsobutyrylCoA->Isobutyrylcarnitine Accumulates in IBD Deficiency Block_SCAD Deficiency SCAD->Block_SCAD β-Oxidation β-Oxidation SCAD->β-Oxidation Block_IBD Deficiency IBD->Block_IBD Further Metabolism Further Metabolism IBD->Further Metabolism

Caption: Metabolic blocks leading to C4-carnitine isomer accumulation.

Analytical Methodologies for O-Butanoylcarnitine Quantification

The accurate measurement of O-Butanoylcarnitine is paramount for the diagnosis and management of metabolic disorders. The choice of analytical technique is dictated by the need for throughput, sensitivity, and, critically, specificity.

First-Tier Screening: Tandem Mass Spectrometry (MS/MS)

Newborn screening for metabolic disorders relies on the high-throughput analysis of acylcarnitines from dried blood spots (DBS).[16]

Principle: The method involves a simple extraction of metabolites from a DBS punch, followed by derivatization to form butyl esters.[16] This butylation step is crucial as it adds a common butyl group to all carnitine species, improving their ionization efficiency and fragmentation pattern for MS/MS analysis. The analysis is performed using flow injection, without chromatographic separation, which allows for very rapid sample processing (2-3 minutes per sample).[14] Quantification is typically achieved using stable isotope-labeled internal standards.[16]

Second-Tier Confirmatory Testing: LC-MS/MS

When a first-tier screen reveals an elevated C4-carnitine level, a confirmatory test is required to differentiate between O-Butanoylcarnitine and isobutyrylcarnitine. This is achieved by introducing a liquid chromatography (LC) step before mass spectrometry.

Principle: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) separates molecules based on their physicochemical properties before they enter the mass spectrometer.[13][14] O-Butanoylcarnitine and isobutyrylcarnitine have slightly different structures, which results in different retention times on a chromatographic column. By monitoring the specific mass transition for C4-carnitine, the instrument can detect two separate peaks if both isomers are present, allowing for their individual quantification.[13]

Experimental Protocol: UPLC-MS/MS for C4 Isomer Separation

This protocol is a representative example and must be validated in the end-user's laboratory.

  • Sample Preparation:

    • a. Extract acylcarnitines from plasma, urine, or dried blood spot using a methanol solution containing a cocktail of stable isotope-labeled internal standards (e.g., d3-butyrylcarnitine).

    • b. Centrifuge to pellet proteins and transfer the supernatant to a new tube.

    • c. Evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • a. Reconstitute the dried extract in butanolic HCl (e.g., 3N HCl in n-butanol).

    • b. Incubate at 65°C for 20 minutes to form butyl esters. The rationale for this step is to increase the hydrophobicity and improve chromatographic behavior and ionization.

    • c. Evaporate the butanolic HCl under nitrogen.

    • d. Reconstitute the final sample in the mobile phase for injection.

  • UPLC-MS/MS Analysis:

    • a. Column: A reverse-phase C18 column suitable for polar molecule separation.

    • b. Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent or acid (e.g., formic acid) to improve peak shape.

    • c. Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) positive ion mode. Monitor the specific precursor-to-product ion transition for butylated C4-carnitine.

    • d. Data Analysis: Integrate the peak areas for O-Butanoylcarnitine and isobutyrylcarnitine based on their distinct retention times. Quantify against the internal standard.

cluster_workflow Diagnostic Workflow for Elevated C4-Carnitine DBS Dried Blood Spot (Newborn) Screen Tier 1: Flow Injection MS/MS Screening DBS->Screen Result C4-Carnitine Level? Screen->Result Normal Normal -> Report Result->Normal Normal Elevated Elevated -> Recall Patient Result->Elevated Elevated Confirm Tier 2: UPLC-MS/MS Isomer Analysis Elevated->Confirm Diagnosis Differential Diagnosis Confirm->Diagnosis SCAD SCAD Deficiency (High Butyrylcarnitine) Diagnosis->SCAD Butyryl > Isobutyryl IBD IBD Deficiency (High Isobutyrylcarnitine) Diagnosis->IBD Isobutyryl > Butyryl

Caption: Diagnostic workflow for elevated C4-carnitine from newborn screening.

Quantitative Data Summary

The following table summarizes representative concentration ranges. Note that specific cutoff values are laboratory-dependent and must be established through rigorous validation studies.

AnalyteConditionSample TypeConcentration Range (µmol/L)Citation
Octanoylcarnitine (C8)Healthy NewbornDried Blood Spot< 0.22[16]
Octanoylcarnitine (C8)MCAD DeficiencyDried Blood Spot3.1 - 28.3[16]
Butyrylcarnitine (C4) SCAD Deficiency Plasma Markedly Elevated [9]
Butyrylcarnitine (C4) IBD Deficiency Plasma Markedly Elevated [9]

Note: The table includes Octanoylcarnitine (C8) for MCAD deficiency as a well-documented example of acylcarnitine diagnostics. Specific quantitative ranges for C4 in SCAD/IBD deficiency can vary widely but are significantly above the normal reference range.

Conclusion and Future Directions

O-Butanoylcarnitine is more than a simple metabolic intermediate; it is a crucial analyte that provides a window into the functioning of short-chain fatty acid and branched-chain amino acid metabolism. Its primary function is to buffer the mitochondrial acyl-CoA pool, ensuring metabolic flexibility and preventing the sequestration of vital cofactors. From a clinical and diagnostic perspective, its measurement is a cornerstone of newborn screening programs, enabling the early detection of treatable inborn errors of metabolism like SCAD deficiency.

The analytical necessity of distinguishing O-Butanoylcarnitine from its isomer, isobutyrylcarnitine, underscores the importance of applying advanced, specific methodologies like LC-MS/MS in the diagnostic workflow. Future research will likely focus on further elucidating the roles of various carnitine acyltransferases in health and disease, exploring the broader metabolomic consequences of elevated O-Butanoylcarnitine, and developing even more rapid and specific analytical platforms for comprehensive metabolic profiling.

References

  • JJ Medicine. (2018). Carnitine Shuttle | Purpose and Mechanism. YouTube. [Link]

  • Nivetha, S., et al. (n.d.). Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+. National Institutes of Health. [Link]

  • Reuter, S. E., & Evans, A. M. (2012). The Role of the Carnitine System in Human Metabolism. ResearchGate. [Link]

  • Luo, J., et al. (2021). Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport. National Institutes of Health. [Link]

  • Millington, D. S., et al. (1995). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. PubMed. [Link]

  • Koeberl, D. D., et al. (2003). Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening. PubMed. [Link]

  • La Marca, G., et al. (2023). Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). O-Butanoylcarnitine. PubChem. [Link]

  • Mishra, R., et al. (2022). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. ResearchGate. [Link]

  • Mishra, R., et al. (2023). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. PubMed Central. [Link]

  • Strijbis, K., et al. (2010). Enzymology of the carnitine biosynthesis pathway. PubMed. [Link]

  • Minnesota Department of Health. (n.d.). Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile. [Link]

  • National Center for Biotechnology Information. (n.d.). Butyryl-L-carnitine. PubChem. [Link]

  • Mayo Clinic. (2023). MCAD deficiency. [Link]

  • Vernez, C., et al. (2014). Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. PubMed. [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: C4U. [Link]

  • Soler-Alfonso, C., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. MDPI. [Link]

  • Hobert, J. A., & Matern, D. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and History of Short-Chain Acylcarnitines

This guide provides a comprehensive overview of the discovery, history, and significance of short-chain acylcarnitines for researchers, scientists, and drug development professionals. It delves into the biochemical pathw...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the discovery, history, and significance of short-chain acylcarnitines for researchers, scientists, and drug development professionals. It delves into the biochemical pathways, analytical methodologies, and clinical relevance of these crucial metabolic intermediates.

The Genesis of a Discovery: From Meat Extract to Metabolic Master Key

The story of short-chain acylcarnitines begins with the discovery of their parent molecule, carnitine. In 1905, Russian scientists Gulewitsch and Krimberg first isolated a previously unknown substance from meat extracts, naming it "carnitine" from the Latin word "carnis," meaning flesh.[1] For several decades, its biological function remained a mystery. The elucidation of its chemical structure in 1927 was a critical step, but it wasn't until the mid-20th century that its profound role in metabolism began to be unveiled.[1]

The pivotal breakthrough came with the realization that carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the process by which cells generate energy from fat.[2] This "carnitine shuttle" mechanism, as it came to be known, established carnitine as a vital player in cellular energy production.

Further research revealed that carnitine exists in the body not only in its free form but also esterified to various acyl groups, forming a family of compounds known as acylcarnitines. These molecules are intermediates in the metabolism of fatty acids and amino acids.[3] Acylcarnitines are categorized based on the length of their fatty acid chains: short-chain (2 to 4 carbons), medium-chain (6 to 12 carbons), and long-chain (14 to 20 carbons).[4] This guide will focus on the discovery and history of the short-chain species.

Unraveling the Role of Short-Chain Acylcarnitines in Metabolism

Short-chain acylcarnitines are not merely byproducts of metabolic pathways; they are active participants and crucial indicators of cellular metabolic status. Their formation is a key mechanism for buffering the mitochondrial acyl-CoA pool. When the rate of fatty acid or amino acid oxidation exceeds the capacity of the tricarboxylic acid (TCA) cycle, the accumulation of short-chain acyl-CoAs can become toxic. Carnitine acyltransferases catalyze the transfer of these short-chain acyl groups from CoA to carnitine, forming short-chain acylcarnitines that can be transported out of the mitochondria. This process is vital for maintaining a pool of free Coenzyme A, which is essential for numerous metabolic reactions.

The most abundant short-chain acylcarnitine is acetyl-L-carnitine (C2) , which plays a critical role in energy metabolism and has been studied for its neuroprotective effects.[5] It is formed from the acetylation of carnitine and is involved in the transport of acetyl groups across the mitochondrial membrane.

Other significant short-chain acylcarnitines include:

  • Propionyl-L-carnitine (C3): An intermediate in the metabolism of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids.

  • Butyryl-L-carnitine (C4): Involved in the metabolism of fatty acids and the amino acid lysine.

  • Isovaleryl-L-carnitine (C5): A key intermediate in the metabolism of the branched-chain amino acid leucine.

The concentration of these short-chain acylcarnitines in biological fluids can provide a window into the functioning of specific metabolic pathways.

Key Biochemical Pathways Involving Short-Chain Acylcarnitines

The generation of short-chain acylcarnitines is intricately linked to fundamental metabolic processes. Understanding these pathways is crucial for interpreting acylcarnitine profiles in both research and clinical settings.

cluster_0 Mitochondrial Matrix cluster_1 Cytosol & Bloodstream BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAA_metabolism BCAA Metabolism BCAA->BCAA_metabolism FattyAcids Odd-Chain Fatty Acids FAO Fatty Acid β-Oxidation FattyAcids->FAO Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Complex Pyruvate->PDH PropionylCoA Propionyl-CoA (C3) BCAA_metabolism->PropionylCoA IsovalerylCoA Isovaleryl-CoA (C5) BCAA_metabolism->IsovalerylCoA AcetylCoA Acetyl-CoA (C2) FAO->AcetylCoA ButyrylCoA Butyryl-CoA (C4) FAO->ButyrylCoA PDH->AcetylCoA CPT2 Carnitine Acyltransferase (CPT2/CrAT) PropionylCoA->CPT2 AcetylCoA->CPT2 IsovalerylCoA->CPT2 ButyrylCoA->CPT2 C3_Carnitine Propionylcarnitine (C3) CPT2->C3_Carnitine C2_Carnitine Acetylcarnitine (C2) CPT2->C2_Carnitine C5_Carnitine Isovalerylcarnitine (C5) CPT2->C5_Carnitine C4_Carnitine Butyrylcarnitine (C4) CPT2->C4_Carnitine Export Export from Mitochondria C3_Carnitine->Export C2_Carnitine->Export C5_Carnitine->Export C4_Carnitine->Export

Figure 1: Simplified diagram of the major metabolic pathways leading to the formation of short-chain acylcarnitines within the mitochondria.

A Paradigm Shift in Diagnostics: The Rise of Tandem Mass Spectrometry

The clinical significance of acylcarnitines remained largely unexplored until the advent of a revolutionary analytical technique: tandem mass spectrometry (MS/MS) . In the early 1990s, researchers began to apply MS/MS for the analysis of amino acids and acylcarnitines from dried blood spots. This technological leap transformed the field of newborn screening.[6]

Prior to MS/MS, newborn screening was limited to a handful of disorders. Tandem mass spectrometry allowed for the simultaneous detection and quantification of dozens of metabolites from a single blood spot, enabling the screening of a wide range of inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[7][8] The first newborn screening program to incorporate MS/MS went live in Australia in early 1997, followed swiftly by programs in the United States in 1998.

The ability to profile acylcarnitines with high sensitivity and specificity provided clinicians with a powerful tool for early diagnosis, often before the onset of severe symptoms. This has had a profound impact on the prognosis for affected infants, allowing for timely intervention and management.[9]

The Analytical Workflow: From Blood Spot to Acylcarnitine Profile

The analysis of short-chain acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and widely adopted method in clinical and research laboratories. The following provides a detailed, step-by-step methodology, emphasizing the rationale behind each step.

Sample Sample Collection (Dried Blood Spot, Plasma, Tissue) Extraction Extraction of Analytes (e.g., Methanol with Internal Standards) Sample->Extraction Derivatization Derivatization (Butylation) (Increases ionization efficiency) Extraction->Derivatization LC Liquid Chromatography (Separation of Isobars) Derivatization->LC MS1 Mass Spectrometry (Q1) (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (Q2) (Fragmentation) MS1->CID MS2 Mass Spectrometry (Q3) (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

Figure 2: A generalized workflow for the analysis of short-chain acylcarnitines using LC-MS/MS.

Experimental Protocol: Quantification of Short-Chain Acylcarnitines in Plasma by LC-MS/MS

This protocol is a representative example and may require optimization based on the specific instrumentation and reagents used.

1. Sample Preparation:

  • Rationale: The goal is to efficiently extract the acylcarnitines from the complex biological matrix while minimizing the extraction of interfering substances. The addition of isotopically labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample processing and instrument response.

  • Procedure:

    • To 10 µL of plasma, add 100 µL of ice-cold methanol containing a mixture of isotopically labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-butyrylcarnitine).

    • Vortex for 10 seconds to precipitate proteins.[10]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

2. Derivatization (Butylation):

  • Rationale: Butylation of the carboxyl group of acylcarnitines increases their hydrophobicity and improves their ionization efficiency in the mass spectrometer, leading to enhanced sensitivity.[11]

  • Procedure:

    • To the dried extract, add 100 µL of 3N butanolic-HCl.

    • Incubate at 60°C for 20 minutes.

    • Evaporate the butanolic-HCl to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Rationale: Liquid chromatography separates the different acylcarnitine species, including isomers that have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone. Tandem mass spectrometry provides high selectivity and sensitivity for detection and quantification.

  • Parameters:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Scan Type: Multiple Reaction Monitoring (MRM). For each acylcarnitine, a specific precursor ion (the butylated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion (typically m/z 85 for the carnitine backbone) is monitored in the third quadrupole (Q3).

4. Data Analysis and Quantification:

  • Rationale: The peak area of each endogenous acylcarnitine is compared to the peak area of its corresponding isotopically labeled internal standard. A calibration curve constructed from standards of known concentrations is used to determine the concentration of each analyte in the sample.

  • Procedure:

    • Integrate the peak areas for each acylcarnitine and its internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Determine the concentration of each analyte using the calibration curve.

Method Validation:

A robust analytical method must be validated to ensure its accuracy, precision, and reliability. Key validation parameters include:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Recovery of 85-115%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) < 15%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Signal-to-noise ratio > 10
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte

Clinical Significance: Short-Chain Acylcarnitines as Biomarkers of Disease

The analysis of short-chain acylcarnitine profiles has become an indispensable tool in the diagnosis and management of a variety of inborn errors of metabolism. Elevated levels of specific short-chain acylcarnitines can be indicative of an enzymatic block in a particular metabolic pathway.

Short-Chain AcylcarnitineAssociated Inborn Error of MetabolismDeficient Enzyme
Propionylcarnitine (C3) Propionic Acidemia, Methylmalonic AcidemiaPropionyl-CoA carboxylase, Methylmalonyl-CoA mutase
Butyrylcarnitine (C4) Short-chain acyl-CoA dehydrogenase (SCAD) deficiencyShort-chain acyl-CoA dehydrogenase
Isovalerylcarnitine (C5) Isovaleric AcidemiaIsovaleryl-CoA dehydrogenase
Tiglylcarnitine (C5:1) Beta-ketothiolase deficiencyMitochondrial acetoacetyl-CoA thiolase
3-Hydroxyisovalerylcarnitine (C5-OH) 3-Methylcrotonyl-CoA carboxylase deficiency3-Methylcrotonyl-CoA carboxylase

Beyond rare genetic disorders, alterations in short-chain acylcarnitine profiles have been implicated in more common and complex diseases, including:

  • Type 2 Diabetes: Elevated levels of certain short-chain acylcarnitines have been associated with insulin resistance and an increased risk of developing type 2 diabetes.[12]

  • Cardiovascular Disease: Abnormalities in short-chain acylcarnitine metabolism have been linked to an increased risk of cardiovascular events.[4]

  • Chronic Fatigue Syndrome: Some studies have explored the therapeutic potential of acetyl-L-carnitine and propionyl-L-carnitine in alleviating symptoms of fatigue.[13]

Future Directions: Expanding the Role of Short-Chain Acylcarnitines

The field of acylcarnitine research continues to evolve. Advances in analytical technology, such as high-resolution mass spectrometry and improved chromatographic techniques, are enabling the identification and quantification of a wider range of acylcarnitine species with greater accuracy.[14] This is leading to a deeper understanding of their roles in both normal physiology and disease pathogenesis.

Ongoing research is focused on:

  • Discovering novel biomarkers: Identifying new acylcarnitine species that can serve as early indicators of disease or as markers of treatment response.

  • Elucidating their signaling roles: Investigating whether acylcarnitines act as signaling molecules, influencing cellular processes beyond their role in metabolism.

  • Developing targeted therapies: Exploring the therapeutic potential of modulating acylcarnitine levels in various diseases.

The journey of short-chain acylcarnitines, from their discovery as derivatives of a meat extract component to their current status as key metabolic players and clinical biomarkers, is a testament to the power of scientific inquiry. As our understanding of these fascinating molecules continues to grow, so too will their importance in the fields of medicine and drug development.

References

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • How mass spectrometry revolutionized newborn screening. (2024, January 30). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Carnitine – Metabolite of the month. (2020, September 9). biocrates life sciences gmbh. Retrieved January 27, 2026, from [Link]

  • Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Pharmacological effects and clinical applications of propionyl-L-carnitine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Evolution of Newborn Screening Timeline. (n.d.). RCIGM. Retrieved January 27, 2026, from [Link]

  • Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile. (n.d.). Minnesota Department of Health. Retrieved January 27, 2026, from [Link]

  • A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. (2022, January 25). PubMed. Retrieved January 27, 2026, from [Link]

  • Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. (n.d.). Zivak. Retrieved January 27, 2026, from [Link]

  • Assessment and Application of Acylcarnitines Summations as Auxiliary Quantization Indicator for Primary Carnitine Deficiency. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

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  • L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. (2021, January 14). National Institutes of Health. Retrieved January 27, 2026, from [Link]

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  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023, May 18). Restek. Retrieved January 27, 2026, from [Link]

  • Exploratory open label, randomized study of acetyl- and propionylcarnitine in chronic fatigue syndrome. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

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  • Carnitine-Acylcarnitine Translocase Deficiency. (2022, July 21). National Institutes of Health. Retrieved January 27, 2026, from [Link]

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  • The Effects of L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine on Body Mass in Type 2 Diabetes Mellitus Patients. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

  • Carnitine and acylcarnitine concentrations before and after 61 days of... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

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Foundational

L-carnitine and its relationship to O-Butanoylcarnitine

An In-depth Technical Guide to the Metabolic Relationship and Analysis of L-carnitine and O-Butanoylcarnitine Abstract This technical guide provides a comprehensive examination of the biochemical relationship between L-c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Relationship and Analysis of L-carnitine and O-Butanoylcarnitine

Abstract

This technical guide provides a comprehensive examination of the biochemical relationship between L-carnitine and its short-chain acyl ester, O-butanoylcarnitine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the enzymatic conversion pathways, explores the physiological significance of these molecules, and presents a detailed, field-proven protocol for their simultaneous quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is structured to build from foundational biochemical principles to practical, high-fidelity analytical methodologies, emphasizing the rationale behind experimental design and the importance of self-validating protocols for ensuring data integrity.

Introduction: The Carnitine Pool and its Acyl Esters

L-carnitine (β-hydroxy-γ-trimethylaminobutyrate) is a conditionally essential nutrient, pivotal for cellular energy metabolism.[1] Its most recognized function is facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a process known as the carnitine shuttle.[2][3] However, the role of L-carnitine extends beyond this shuttle. It is the parent compound of a diverse family of acylcarnitines, which are formed when L-carnitine is esterified with an acyl group from an acyl-coenzyme A (acyl-CoA) molecule.

These acylcarnitines are not merely transport intermediates; they represent a dynamic metabolic pool that reflects the state of fatty acid and amino acid metabolism. O-butanoylcarnitine (also known as butyrylcarnitine or C4 carnitine) is a short-chain acylcarnitine (SCAC) formed from the esterification of L-carnitine with a four-carbon butyryl group.[4][5] As a human metabolite, its presence and concentration in biological fluids and tissues provide a window into specific metabolic fluxes and can serve as a critical biomarker for health and disease.[5][6]

This guide will first illuminate the direct biochemical link between L-carnitine and O-butanoylcarnitine and then provide the technical means to accurately investigate this relationship.

The Biochemical Nexus: Enzymatic Conversion

The reversible conversion between L-carnitine and O-butanoylcarnitine is a critical mechanism for buffering the mitochondrial acyl-CoA/CoA ratio. This balance is essential for preventing the accumulation of potentially toxic acyl-CoA species and ensuring that a sufficient pool of free Coenzyme A is available for central metabolic pathways, such as the Krebs cycle and fatty acid oxidation.

The reaction is catalyzed by a class of enzymes known as carnitine acyltransferases.[7] While these enzymes exhibit substrate preferences based on the length of the acyl chain (short, medium, or long), there is significant functional overlap.[8] Carnitine Acetyltransferase (CrAT), primarily known for its activity with acetyl-CoA, also demonstrates high efficiency with other short-chain acyl-CoAs, including butyryl-CoA.[8][9]

The core reversible reaction is as follows:

L-carnitine + Butyryl-CoA ⇌ O-Butanoylcarnitine + Coenzyme A

This equilibrium allows the cell to sequester excess butyryl groups, which can arise from fatty acid oxidation or the metabolism of certain amino acids, and export them from the mitochondria as O-butanoylcarnitine.[6] This buffering capacity is fundamental to maintaining metabolic flexibility and cellular homeostasis.

Metabolic_Pathway cluster_0 Mitochondrial Matrix LC L-Carnitine Enzyme Carnitine Acyltransferase (e.g., CrAT) LC->Enzyme BCOA Butyryl-CoA BCOA->Enzyme OBC O-Butanoylcarnitine OBC->Enzyme COA Coenzyme A COA->Enzyme Enzyme->LC Hydrolysis Enzyme->BCOA Hydrolysis Enzyme->OBC Esterification Enzyme->COA Esterification

Figure 1: Reversible enzymatic conversion of L-carnitine and Butyryl-CoA.

Physiological Roles and Biomarker Potential

The balance between free L-carnitine and its acylated forms, including O-butanoylcarnitine, is a key indicator of metabolic health. Dysregulation of acylcarnitine profiles is associated with numerous pathologies, making them valuable targets for clinical investigation and drug development.

  • Metabolic Disorders: Acylcarnitine profiling is a cornerstone of newborn screening programs, used to detect inborn errors of metabolism, such as fatty acid oxidation disorders.[2][10]

  • Cardiovascular Disease: Altered carnitine metabolism has been linked to cardiovascular conditions. L-carnitine supplementation has been studied for its potential to improve lipid profiles.[11][12]

  • Drug Development: O-butanoylcarnitine itself has been investigated as a potential prodrug to deliver butyrate, which is beneficial for gut health, and L-carnitine simultaneously.[13][14] Understanding the transport and metabolism of such derivatives via transporters like OCTN2 is crucial for therapeutic design.[13][14]

AnalyteChemical FormulaMolar Mass ( g/mol )Primary Function / Significance
L-Carnitine C₇H₁₅NO₃161.19Transports long-chain fatty acids into mitochondria; parent molecule of the carnitine pool.[2][3]
O-Butanoylcarnitine C₁₁H₂₁NO₄231.29Short-chain acyl ester; buffers the acyl-CoA/CoA ratio; biomarker for metabolic status.[4][6]

Table 1: Key characteristics of L-carnitine and O-butanoylcarnitine.

Experimental Protocol: Quantification by LC-MS/MS

The accurate quantification of L-carnitine and O-butanoylcarnitine in biological matrices is essential for research and clinical applications. Due to their high polarity and the complexity of biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard methodology.[10][15] It offers superior sensitivity, specificity, and the ability to multiplex, allowing for the analysis of numerous acylcarnitines in a single run.

This section provides a robust, self-validating protocol for the analysis of L-carnitine and O-butanoylcarnitine in plasma.

Rationale for Methodological Choices
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is chosen over traditional reversed-phase chromatography because it provides superior retention for highly polar analytes like carnitine and its short-chain esters.[10] This avoids the need for chemical derivatization, simplifying the workflow and reducing potential sources of error.

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides unparalleled specificity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can confidently quantify our target analytes even in the presence of co-eluting, isobaric interferences. All acylcarnitines share a characteristic fragmentation pattern, producing a product ion at m/z 85, which simplifies method development.[15]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS (e.g., d₃-L-carnitine) is critical for achieving high accuracy and precision. These standards co-elute with the target analytes and experience identical ionization effects, correcting for variations in sample preparation and matrix effects during analysis.[16]

Workflow_Diagram cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Plasma Sample (e.g., 50 µL) B 2. Add Internal Standard (SIL-IS) A->B C 3. Protein Precipitation (e.g., 200 µL Acetonitrile) B->C D 4. Vortex & Incubate C->D E 5. Centrifuge (e.g., 14,000 x g, 10 min) D->E F 6. Transfer Supernatant to Autosampler Vial E->F G 7. HILIC Separation F->G H 8. ESI+ Ionization G->H I 9. MS/MS Detection (MRM) H->I J 10. Data Processing (Quantification vs. SIL-IS) I->J

Figure 2: LC-MS/MS workflow for acylcarnitine quantification.
Step-by-Step Methodology

1. Reagent and Standard Preparation:

  • Prepare stock solutions of L-carnitine, O-butanoylcarnitine, and a suitable SIL-IS (e.g., d₃-L-carnitine) in methanol.

  • Create a series of calibration standards by spiking the stock solutions into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Prepare a working internal standard solution in the protein precipitation solvent (e.g., acetonitrile).

2. Sample Preparation:

  • Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate at 4°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system configured for HILIC.

  • Column: Ascentis® Express OH5 or equivalent HILIC column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Acetate in Water.

  • Gradient: A typical gradient would start at high organic (e.g., 95% A) and ramp down to increase elution strength.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

4. MS/MS Parameters (MRM Transitions): The following table provides example MRM transitions. These must be empirically optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Carnitine162.185.1Instrument Dependent
O-Butanoylcarnitine232.285.1Instrument Dependent
d₃-L-Carnitine (IS)165.185.1Instrument Dependent

Table 2: Example MRM parameters for LC-MS/MS analysis.

5. Data Analysis and Validation:

  • Integrate the chromatographic peaks for each analyte and internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Quantify the concentration of L-carnitine and O-butanoylcarnitine in unknown samples using the regression equation from the calibration curve.

  • The protocol's validity must be confirmed by analyzing QC samples at multiple concentrations, ensuring they fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).

Conclusion

O-butanoylcarnitine is intrinsically linked to L-carnitine through the reversible action of carnitine acyltransferases. This relationship is not merely a biochemical curiosity but a fundamental component of the cell's strategy for managing energy substrates and maintaining metabolic homeostasis. The concentration of O-butanoylcarnitine, relative to free L-carnitine and other acyl esters, provides a valuable snapshot of cellular metabolic status. For researchers and drug developers, the ability to accurately measure these compounds is paramount. The detailed LC-MS/MS protocol provided herein offers a robust, specific, and sensitive method for this purpose, enabling deeper investigation into the roles of these molecules in physiology and pathology.

References

  • Pochini, L., Scalise, M., & Indiveri, C. (2007). Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

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  • Pochini, L., et al. (2007). Transport of butyryl-L-carnitine, a Potential Prodrug, via the Carnitine Transporter OCTN2 and the Amino Acid Transporter ATB(0,+). PubMed. [Link]

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  • Bachmann, C., et al. (2006). Effect of L-carnitine on the kinetics of carnitine, acylcarnitines and butyrobetaine in long-term haemodialysis. Nephrology Dialysis Transplantation. [Link]

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Protocols & Analytical Methods

Method

Quantitative Analysis of O-Butanoylcarnitine in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and robust method for the quantification of O-butanoylcarnitine (butyrylcarnitin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust method for the quantification of O-butanoylcarnitine (butyrylcarnitine), a clinically significant short-chain acylcarnitine, in human plasma. O-butanoylcarnitine serves as a key biomarker for diagnosing and monitoring inborn errors of metabolism, particularly those related to fatty acid β-oxidation and organic acid metabolism.[1][2] The methodology detailed herein utilizes a simple protein precipitation step followed by analysis with a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This approach avoids cumbersome derivatization procedures, ensuring a rapid and efficient workflow suitable for high-throughput clinical and research environments.[3][4] The protocol has been structured to provide not only a step-by-step guide but also the scientific rationale behind key procedural choices, ensuring technical accuracy and methodological integrity.

Introduction: The Scientific Imperative for O-Butanoylcarnitine Quantification

O-butanoylcarnitine is the O-butanoyl ester of L-carnitine, a C4-acylcarnitine that plays a vital role as a human metabolite.[5] Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids.[6] Their primary function is to facilitate the transport of activated long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane, a critical step for subsequent β-oxidation and cellular energy production.[6][7][8]

An imbalance in this pathway, often due to genetic defects, leads to the accumulation of specific acyl-CoA species. These are then converted to their corresponding acylcarnitines and released from the mitochondria into the circulation to prevent the buildup of potentially toxic intermediates.[6] Therefore, the concentration profile of acylcarnitines, including O-butanoylcarnitine, in plasma and other biological fluids provides a direct window into the functional state of cellular metabolism.

Elevated levels of O-butanoylcarnitine are indicative of several metabolic disorders, making its accurate quantification a cornerstone of newborn screening programs and diagnostic investigations for suspected fatty acid oxidation defects and organic acidemias.[1][2] Beyond rare genetic diseases, acylcarnitine profiles have emerged as significant biomarkers in complex multifactorial conditions such as the metabolic syndrome, obesity, and type 2 diabetes.[6][9]

While direct infusion mass spectrometry has been traditionally used for acylcarnitine profiling, it cannot distinguish between isomeric species. LC-MS/MS has become the gold standard because it couples the separating power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.[6][10] This combination allows for the resolution of isomers and mitigates matrix interferences that can lead to the overestimation of analyte concentrations, a critical consideration for low-abundance species.[6][9]

Principle of the Analytical Method

The quantification of O-butanoylcarnitine is achieved through a streamlined workflow. Plasma proteins are first precipitated using a cold organic solvent (e.g., acetonitrile) that contains a stable isotope-labeled internal standard (SIL-IS), such as d3-Butanoylcarnitine. The use of a SIL-IS is paramount for accurate quantification as it co-elutes with the analyte and corrects for variations in sample preparation, matrix effects, and instrument response.[6][11]

Following centrifugation, the clarified supernatant is injected into the LC-MS/MS system. The analyte and internal standard are chromatographically separated from other plasma components on a reversed-phase or HILIC column. They are then ionized using positive ion electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (50 µL) P2 Add Protein Precipitation Solvent with Internal Standard (e.g., Acetonitrile + d3-Butanoylcarnitine) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 A1 Injection into LC System P4->A1 A2 Chromatographic Separation (e.g., C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Tandem MS Detection (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Analyte Concentration D2->D3

Figure 1: Overall experimental workflow for O-Butanoylcarnitine quantification.

Detailed Methodology

Materials and Reagents
  • Standards: O-Butanoylcarnitine HCl (Sigma-Aldrich or equivalent), d3-Butanoylcarnitine HCl (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).

  • Additives: Formic Acid (LC-MS Grade).

  • Plasma: Drug-free, human plasma (e.g., K2-EDTA). For calibration standards, charcoal-stripped human plasma or a surrogate matrix like 4% bovine serum albumin (BSA) in saline can be used to minimize endogenous levels.[11]

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients (e.g., Agilent 1100 Series, Waters ACQUITY UPLC).[11]

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an ESI source (e.g., Sciex API 4000, Waters Xevo TQ-S).[10][11]

Chromatographic and Spectrometric Conditions

The following tables summarize the optimized parameters for the LC-MS/MS analysis. These should be considered as a starting point and may require further optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm)[3]Provides good retention and peak shape for short-chain acylcarnitines.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting analytes from the reversed-phase column.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, ensuring efficient separation.
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7.1-9 min: 2% BA gradient is essential to elute analytes and wash the column effectively.
Injection Volume 5 µLBalances sensitivity with potential for column overloading.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Run Time 9 minutes[3]Allows for elution and column re-equilibration.

Table 2: Mass Spectrometry Parameters

ParameterO-Butanoylcarnitined3-Butanoylcarnitine (IS)Rationale
Ionization Mode ESI PositiveESI PositiveCarnitines contain a quaternary ammonium group, which ionizes efficiently in positive mode.
Precursor Ion (Q1) m/z 232.2m/z 235.2Corresponds to the [M+H]⁺ ion of the respective molecules.[5]
Product Ion (Q3) m/z 85.1m/z 85.1This is the characteristic product ion for acylcarnitines resulting from a neutral loss of the acyl chain and trimethylamine.[9]
Dwell Time 100 ms100 msSufficient time to acquire adequate data points across the chromatographic peak.[11]
Collision Energy (CE) Optimized value (~25 eV)Optimized value (~25 eV)Must be empirically optimized to maximize the product ion signal.
Source Temp. 500 °C500 °CAids in desolvation of the ESI droplets.[11]

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve O-Butanoylcarnitine and d3-Butanoylcarnitine in methanol to create individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the O-Butanoylcarnitine stock solution with 50:50 acetonitrile/water. These will be used to spike the calibration curve standards.

  • Internal Standard (IS) Working Solution (250 ng/mL): Dilute the d3-Butanoylcarnitine stock solution with 50:50 acetonitrile/water to a final concentration of 250 ng/mL.[11]

  • Protein Precipitation Solution: The IS working solution is added to cold acetonitrile (kept at 4°C) at a ratio that will deliver the desired final IS concentration in the sample preparation step. For example, if adding 300 µL of precipitation solvent to 100 µL of plasma, the IS concentration in the acetonitrile should be adjusted accordingly.

Protocol 2: Sample Preparation
  • Thaw Samples: Thaw plasma samples, calibrators, and quality control (QC) samples on ice.

  • Aliquot: Using a calibrated pipette, aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.[3]

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing the internal standard to each tube.[3]

  • Vortex: Vortex each tube vigorously for 10-15 seconds to ensure complete protein precipitation.[3]

  • Centrifuge: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C.[3]

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into an LC vial containing 900 µL of mobile phase A (0.1% formic acid in water).[3] This dilution step is critical to ensure the sample solvent is compatible with the initial mobile phase conditions, preventing peak distortion.

  • Inject: Cap the vials and place them in the autosampler for LC-MS/MS analysis.

Protocol 3: Data Analysis and Quantification
  • Data Acquisition: Acquire data using the MRM transitions specified in Table 2.

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is typically appropriate for this type of assay.[11]

  • Calculate Concentrations: Determine the concentration of O-Butanoylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation: Ensuring a Self-Validating System

A robust bioanalytical method must be validated to ensure its performance is reliable and reproducible for its intended purpose. The validation should be conducted in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[12][13] This "fit-for-purpose" approach ensures the data is suitable for its context of use, whether for exploratory research or as a qualified biomarker in clinical trials.[14][15][16]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS.Response in blank matrix should be <20% of the LLOQ response.
Calibration Curve To define the relationship between instrument response and concentration over the intended analytical range.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter. Assessed using QC samples at LLOQ, Low, Mid, and High levels.[12]Intra- & Inter-Assay Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Intra- & Inter-Assay Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction procedure.Should be consistent, precise, and reproducible across the concentration range.
Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable under various handling and storage conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).[2]Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy within ±20% and precision ≤20%.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of O-butanoylcarnitine in human plasma. The simple protein precipitation protocol minimizes sample preparation time, while the use of a stable isotope-labeled internal standard ensures the highest degree of accuracy and precision. This robust and validated methodology is well-suited for both clinical diagnostic laboratories monitoring patients with metabolic disorders and for research and drug development professionals investigating the role of acylcarnitines as biomarkers in a wider range of diseases.

References

  • Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442.
  • Schlaff, M., et al. (2016). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 57(5), 898-908. Available at: [Link]

  • Bruce, S. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL.
  • te Brinke, H., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using a standard addition method. Analytical and Bioanalytical Chemistry, 405(23), 7437-7445. Available at: [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. Available at: [Link]

  • Schlaff, M., et al. (2016). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues [PDF]. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). O-Butanoylcarnitine. PubChem. Available at: [Link]

  • Matern, D., et al. (2003). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinical Chemistry, 49(7), 1159-1161. Available at: [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1279-1291. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). Acylcarnitines, Quantitative, Plasma. Mayo Clinic Laboratories. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing information for HMDB0002013 ('butyryl-carnitine'). HMDB. Available at: [Link]

  • Coothan, K., et al. (2007). Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(5), G1343-G1351. Available at: [Link]

  • Stevenson, L., et al. (2020). Biomarker Assay Validation by Mass Spectrometry [PDF]. ResearchGate. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University. Available at: [Link]

  • Askarpour, M., et al. (2024). Revisiting the Role of Carnitine in Heart Disease Through the Lens of the Gut Microbiota. Nutrients, 16(23), 3847. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Biomarker Qualification: Evidentiary Framework. FDA. Available at: [Link]

  • Seattle Children's Hospital. (n.d.). Test Code LAB429 Acylcarnitine. Seattle Children's Hospital. Available at: [Link]

  • Van Vranken, J. G., et al. (2020). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. Journal of Biological Chemistry, 295(44), 14979-14989. Available at: [Link]

Sources

Application

Application Note: Enhancing Acylcarnitine Analysis by Mass Spectrometry Through Chemical Derivatization

Introduction: The Analytical Challenge of Acylcarnitines Acylcarnitines, the fatty acid esters of L-carnitine, are pivotal intermediates in cellular energy metabolism. They facilitate the transport of long-chain fatty ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Acylcarnitines

Acylcarnitines, the fatty acid esters of L-carnitine, are pivotal intermediates in cellular energy metabolism. They facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and are involved in modulating the intramitochondrial acyl-CoA/CoA ratio.[1] Consequently, the quantitative profiling of acylcarnitines in biological matrices such as plasma, dried blood spots, and tissues serves as a critical diagnostic tool for a range of inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[2]

However, the direct analysis of acylcarnitines by mass spectrometry (MS) presents several analytical hurdles. These challenges include:

  • Isomeric and Isobaric Interferences: Many acylcarnitines exist as structural isomers (e.g., butyrylcarnitine vs. isobutyrylcarnitine) which are indistinguishable by mass alone.[3] This complicates accurate diagnosis as the accumulation of a specific isomer is often pathognomonic for a particular metabolic disorder.

  • Variable Ionization Efficiency: The ionization efficiency of acylcarnitines in electrospray ionization (ESI) can vary significantly depending on the length and structure of the acyl chain.

  • Low Endogenous Concentrations: Certain diagnostically relevant acylcarnitines are present at very low physiological concentrations, demanding highly sensitive analytical methods.[4]

  • Poor Chromatographic Retention: The zwitterionic nature of underivatized acylcarnitines can lead to poor retention and peak shape on traditional reversed-phase liquid chromatography (LC) columns.

To overcome these limitations, chemical derivatization of the carboxyl group of acylcarnitines is a widely employed strategy. Derivatization can enhance the analytical performance by improving chromatographic separation, increasing ionization efficiency, and enabling the differentiation of isobaric species.[5] This application note provides a detailed overview of the most common derivatization methods for acylcarnitine analysis by mass spectrometry, complete with step-by-step protocols and a discussion of their respective advantages and limitations.

The Rationale for Derivatization in Acylcarnitine Analysis

The primary goal of derivatizing acylcarnitines is to modify their chemical structure to impart more favorable analytical properties. The carboxyl group is the universal target for these derivatization strategies. The key benefits include:

  • Improved Mass Spectrometric Response: Esterification of the carboxyl group can significantly enhance the ESI response, particularly for dicarboxylic acylcarnitines.[5]

  • Enhanced Chromatographic Separation: By converting the polar carboxyl group into a less polar ester, the hydrophobicity of the acylcarnitine molecule is increased, leading to better retention and resolution on reversed-phase LC columns.

  • Resolution of Isobaric Interferences: Derivatization can be used to distinguish between isobaric compounds. For instance, dicarboxylic acylcarnitines will react with two derivatizing agent molecules, resulting in a different mass shift compared to a monocarboxylic acylcarnitine of the same nominal mass.[6]

  • Increased Signal Intensity: Some derivatizing agents are designed to introduce a readily ionizable moiety or a group that enhances detectability, thereby increasing the signal intensity of the analyte.[7]

Common Derivatization Strategies and Protocols

Butyl Esterification (Butylation)

Butyl esterification is the most common derivatization method for acylcarnitine analysis, especially in newborn screening applications.[8] This method involves the reaction of the acylcarnitine's carboxyl group with butanol under acidic conditions to form a butyl ester.

Reaction Mechanism: The reaction is a classic Fischer esterification, where the carboxylic acid is protonated by a strong acid catalyst (e.g., HCl or generated from acetyl chloride). This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the butanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[9]

Protocol:

  • Reagents:

    • 3 M Hydrochloric Acid in n-Butanol (commercially available or prepared by slowly adding acetyl chloride to cold n-butanol).

    • Nitrogen gas for drying.

    • Reconstitution solvent (e.g., 80:20 acetonitrile:water).

  • Procedure:

    • To a dried sample extract (e.g., from a dried blood spot punch or plasma protein precipitation), add 50-100 µL of 3 M HCl in n-butanol.[8][10]

    • Seal the reaction vessel and incubate at 65°C for 15-20 minutes.[8][10]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45°C.[8]

    • Reconstitute the dried residue in an appropriate volume of reconstitution solvent for LC-MS/MS analysis.

Workflow for Butyl Esterification of Acylcarnitines

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Sample Workup cluster_analysis Analysis start Dried Sample Extract (Plasma, DBS) add_reagent Add 3M HCl in n-Butanol start->add_reagent incubate Incubate at 65°C for 15-20 min add_reagent->incubate dry_down Evaporate to Dryness (Nitrogen Stream) incubate->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: Workflow diagram for the butylation of acylcarnitines.

Advantages:

  • Robust and widely adopted method.

  • Cost-effective reagents.

  • Significantly improves the MS response for dicarboxylic acylcarnitines.[5]

Limitations:

  • The heating and acidic conditions can potentially cause hydrolysis of the acylcarnitine ester bond, leading to an overestimation of free carnitine.[3]

  • Potential for interference from other carboxyl-containing molecules in the sample.

Derivatization with 3-Nitrophenylhydrazine (3NPH)

3-Nitrophenylhydrazine (3NPH) is a highly efficient derivatization reagent for carboxylic acids.[11] It reacts with the carboxyl group in the presence of a coupling agent to form a hydrazone derivative.

Reaction Mechanism: The reaction typically involves a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive and is subsequently attacked by the nucleophilic 3NPH to form the stable 3-nitrophenylhydrazone derivative, with the release of a urea byproduct. A catalyst, such as pyridine, is often used to facilitate the reaction.[12]

Protocol:

  • Reagents:

    • 3-Nitrophenylhydrazine (3NPH) solution (e.g., 0.5 M in 35% acetonitrile).

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 1 M in water).

    • Pyridine.

    • Internal standards.

  • Procedure:

    • To the sample extract in a suitable solvent (e.g., 80% methanol), add internal standards.[7]

    • Sequentially add 25 mM 3NPH, 25 mM EDC, and 0.4% pyridine.[7]

    • Incubate the mixture at 30°C for 30 minutes on a rocking platform.[7]

    • Lyophilize the samples to dryness.[7]

    • Reconstitute the residue in an appropriate solvent (e.g., water) for LC-MS/MS analysis.[7]

Workflow for 3-Nitrophenylhydrazine (3NPH) Derivatization

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Sample Workup cluster_analysis Analysis start Sample Extract + Internal Standards add_reagents Add 3NPH, EDC, and Pyridine start->add_reagents incubate Incubate at 30°C for 30 min add_reagents->incubate lyophilize Lyophilize to Dryness incubate->lyophilize reconstitute Reconstitute in Solvent lyophilize->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: Workflow diagram for the 3NPH derivatization of acylcarnitines.

Advantages:

  • High derivatization efficiency, leading to increased signal intensity.[7][13]

  • Milder reaction conditions compared to butylation, reducing the risk of analyte degradation.

  • The 3NPH tag can improve chromatographic properties.

Limitations:

  • The cost of reagents (EDC, 3NPH) is higher than for butylation.

  • The stability of the derivatives should be carefully evaluated.[7]

Derivatization with Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Tf)

Pentafluorophenacyl trifluoromethanesulfonate (PFP-Tf) is a highly reactive alkylating agent that can be used to derivatize carboxylic acids to form pentafluorophenacyl esters. This method has been applied to the sensitive quantification of acylcarnitines.[3]

Reaction Mechanism: This derivatization proceeds via a nucleophilic substitution reaction (SN2). The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the PFP-Tf and displacing the highly stable trifluoromethanesulfonate leaving group. The reaction is typically fast and proceeds to completion at room temperature.[14]

Protocol:

  • Reagents:

    • Pentafluorophenacyl trifluoromethanesulfonate (PFP-Tf) solution.

    • N,N-Diisopropylethylamine (DIPEA).

    • Acetonitrile.

  • Procedure:

    • After solid-phase extraction and elution of acylcarnitines, evaporate the eluate to dryness.[3]

    • Reconstitute the residue in acetonitrile containing DIPEA.

    • Add the PFP-Tf reagent solution.

    • The reaction proceeds at room temperature and is typically complete within minutes.[14]

    • The reaction mixture can then be directly diluted or dried and reconstituted for LC-MS/MS analysis.

Workflow for Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Tf) Derivatization

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried SPE Eluate reconstitute_reagents Reconstitute in Acetonitrile with DIPEA start->reconstitute_reagents add_pfp Add PFP-Tf Reagent reconstitute_reagents->add_pfp react React at Room Temperature add_pfp->react analyze Inject into LC-MS/MS System react->analyze

Caption: Workflow for PFP-Tf derivatization of acylcarnitines.

Advantages:

  • Very rapid and efficient reaction at room temperature.[14]

  • The pentafluorophenyl group is highly electronegative, which can be advantageous for certain MS detection modes.

  • Provides excellent sensitivity for acylcarnitine quantification.[3]

Limitations:

  • The reagent can be sensitive to moisture.

  • May require solid-phase extraction cleanup prior to derivatization to remove interfering substances.[3]

Comparison of Derivatization Methods

FeatureButyl Esterification3-Nitrophenylhydrazine (3NPH)Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Tf)
Reagent Cost LowModerateHigh
Reaction Conditions 65°C, 15-20 min30°C, 30 minRoom Temperature, < 5 min
Reaction Speed ModerateModerateVery Fast
Key Advantage Robust, cost-effective, good for dicarboxylicsHigh efficiency, mild conditionsVery fast, high sensitivity
Potential Issues Potential for hydrolysisReagent cost, derivative stabilityReagent moisture sensitivity
Primary Application Newborn screening, routine analysisTargeted metabolomics, researchHigh-sensitivity quantitative analysis

Conclusion and Recommendations

The choice of derivatization method for acylcarnitine analysis by mass spectrometry depends on the specific application, required sensitivity, available instrumentation, and budget.

  • Butyl esterification remains the workhorse for high-throughput applications like newborn screening due to its robustness and low cost.

  • 3-Nitrophenylhydrazine derivatization offers a compelling alternative when higher sensitivity and milder reaction conditions are desired, making it well-suited for research applications and targeted metabolomics studies.

  • Pentafluorophenacyl trifluoromethanesulfonate derivatization is an excellent choice for applications demanding the highest sensitivity and rapid sample processing, although it comes at a higher reagent cost.

Ultimately, all three methods provide a significant improvement over the analysis of underivatized acylcarnitines, enabling more reliable and sensitive quantification. Method validation, including assessment of derivatization efficiency, derivative stability, and matrix effects, is crucial for obtaining accurate and reproducible results in any acylcarnitine profiling study.

References

  • Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(4), 54. [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]

  • Schymanski, E. L., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(9), 1845-1855. [Link]

  • Minkler, P. E., & Hoppel, C. L. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(10), 1398-1408. [Link]

  • De Jesús, V. R., et al. (2010). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta, 411(7-8), 534-539. [Link]

  • Magiera, S., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(9), 1845-1855. [Link]

  • Cerner Corporation. (n.d.). Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. Retrieved from [Link]

  • Han, J., & Lin, K. (2021). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 93(4), 2539-2547. [Link]

  • Holub, M., et al. (2021). Metabolic Pathways of Acylcarnitine Synthesis. Metabolites, 11(3), 154. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • Guo, K., & Li, L. (2009). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Metabolomics, 5(4), 499-511. [Link]

  • Van Vleet, T. R., et al. (2001). Butyl-ester acylcarnitine profiles of blood spots from newborn screening cards obtained by precursor ion scanning (parent of m/z 85) electrospray/tandem mass spectrometry. Pediatric Research, 50(2), 294-300. [Link]

  • Miller, M. J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(8), 1289-1301. [Link]

  • Han, J., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 95(3), 1749-1757. [Link]

  • Ingalls, S. T., et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299, 365-376. [Link]

  • LibreTexts. (2023). 22.3. Reaction of acyl derivatives with weak nucleophiles. In Organic Chemistry II. Retrieved from [Link]

  • Magiera, S., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(9), 1845-1855. [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]

Sources

Method

Application Note: O-Butanoylcarnitine as a Quantitative Biomarker for Metabolic Disorders

Introduction In the landscape of metabolic research and clinical diagnostics, the precise measurement of endogenous metabolites is paramount for understanding disease pathology and developing targeted therapies. O-butano...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of metabolic research and clinical diagnostics, the precise measurement of endogenous metabolites is paramount for understanding disease pathology and developing targeted therapies. O-butanoylcarnitine, also known as butyrylcarnitine or C4-carnitine, has emerged as a critical biomarker for monitoring the fidelity of mitochondrial fatty acid and amino acid catabolism.[1][2] As a short-chain acylcarnitine, its concentration in biological fluids provides a window into cellular energy status and can signify metabolic bottlenecks, particularly in inherited metabolic disorders.[2][3]

This application note provides a comprehensive guide for researchers, clinicians, and drug development professionals on the biochemical significance of O-butanoylcarnitine and its quantification. We will delve into the underlying metabolic pathways, its clinical relevance, and present validated, step-by-step protocols for its analysis in human plasma and dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Physicochemical Properties of O-Butanoylcarnitine

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄[1]
Molar Mass 231.29 g/mol [1]
IUPAC Name 3-butanoyloxy-4-(trimethylazaniumyl)butanoate[1]
Classification Fatty Acyl Carnitine[4]

Biochemical Rationale and Clinical Significance

The Carnitine Shuttle: A Gateway for Fatty Acid Oxidation

The primary role of L-carnitine in cellular metabolism is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[3] This transport mechanism, known as the carnitine shuttle, is a multi-step process crucial for energy production, especially during periods of fasting or metabolic stress.

  • Causality: A defect in any component of this shuttle or the subsequent β-oxidation spiral leads to an accumulation of fatty acids in the cytosol and acyl-CoA esters within the mitochondria. To prevent the sequestration of the vital coenzyme A (CoA) pool and ensuing cellular toxicity, mitochondria convert these excess acyl-CoAs into their corresponding acylcarnitine esters, which are then exported into the circulation.[3] Therefore, the plasma acylcarnitine profile is a direct reflection of mitochondrial acyl-CoA status.

Caption: The Carnitine Shuttle pathway for fatty acid transport into mitochondria.

Formation and Clinical Implications of O-Butanoylcarnitine (C4)

O-butanoylcarnitine is formed from the conjugation of butyryl-CoA with carnitine. Butyryl-CoA is the key intermediate in the oxidation of short-chain fatty acids. Elevated levels of C4-carnitine are a primary biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency , an inherited fatty acid oxidation disorder (FAOD).[2][5][6]

  • Mechanism of Disease: In SCAD deficiency, the impaired function of the SCAD enzyme leads to the accumulation of its substrate, butyryl-CoA.[2] This excess butyryl-CoA is subsequently converted to O-butanoylcarnitine, leading to a significant increase in its concentration in blood and urine.[2][7]

  • Broader Metabolic Significance: While prominent in specific FAODs, moderately elevated C4-carnitine can also be an indicator of general metabolic stress or mitochondrial dysfunction in more common complex diseases, such as type 2 diabetes and cardiovascular conditions, reflecting an imbalance between fatty acid supply and oxidative capacity.

Quantitative Analysis of O-Butanoylcarnitine

The gold-standard for acylcarnitine profiling is LC-MS/MS.[8] This technique offers superior sensitivity and specificity over older methods.

  • Analytical Imperative: A critical challenge in C4-carnitine analysis is the presence of isomers, primarily isobutyrylcarnitine , which accumulates in a different metabolic disorder (isobutyryl-CoA dehydrogenase deficiency).[7] Direct infusion mass spectrometry cannot distinguish between these isomers. Therefore, chromatographic separation via LC is essential for accurate differential diagnosis.[8]

Table 2: Reference and Pathological Concentrations of O-Butanoylcarnitine (C4) in Dried Blood Spots (DBS)

AnalyteConditionConcentration Range (µmol/L)Source(s)
O-Butanoylcarnitine (C4) Normal Neonate 0.04 - 0.62[9][10]
O-Butanoylcarnitine (C4) SCAD/IBDD Deficiency > 1.30 (Mean ~1.4)[10]
Concentrations can vary based on analytical method, population, and specific laboratory cutoffs.

Detailed Experimental Protocols

Protocol 1: Quantification of O-Butanoylcarnitine from Human Plasma

This protocol provides a robust method for quantifying C4-carnitine from plasma, emphasizing the removal of protein interferences and the use of a stable isotope-labeled internal standard for accuracy.

1. Materials and Reagents:

  • Human plasma (collected in K₂EDTA tubes)

  • O-Butanoylcarnitine analytical standard

  • O-Butanoylcarnitine-d₃ (or other suitable isotope) as internal standard (IS)

  • LC-MS grade Acetonitrile (ACN) and Water

  • Formic Acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Centrifuge capable of >10,000 x g and 4°C

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation (Protein Precipitation):

  • Step 1 (Thawing): Thaw frozen plasma samples on ice to maintain stability.

  • Step 2 (Aliquoting): Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Step 3 (Internal Standard Spiking): Add 10 µL of the internal standard working solution (e.g., 5 µM O-Butanoylcarnitine-d₃ in 50% ACN) to each plasma sample, calibrator, and quality control (QC) sample. Vortex briefly.

    • Rationale: The IS is added early to account for analyte loss during all subsequent sample preparation and analysis steps, ensuring accurate quantification.

  • Step 4 (Protein Precipitation): Add 200 µL of ice-cold ACN containing 0.1% FA.

    • Rationale: Cold acetonitrile efficiently precipitates plasma proteins while keeping small molecule metabolites like acylcarnitines in solution. Formic acid helps to maintain analyte stability and improve ionization.

  • Step 5 (Vortexing): Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Step 6 (Incubation): Incubate samples at -20°C for 20 minutes to enhance protein precipitation.

  • Step 7 (Centrifugation): Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Rationale: This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte of interest.

  • Step 8 (Supernatant Transfer): Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LCMS_Workflow start Collect Plasma aliquot Aliquot 50 µL Plasma start->aliquot add_is Spike with Internal Standard (IS) aliquot->add_is add_acn Add 200 µL Ice-Cold Acetonitrile (0.1% FA) add_is->add_acn vortex Vortex 30s add_acn->vortex incubate Incubate -20°C, 20 min vortex->incubate centrifuge Centrifuge 14,000g, 10 min incubate->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject analyze Data Acquisition & Quantification inject->analyze

Caption: LC-MS/MS workflow for O-Butanoylcarnitine analysis in plasma.

3. LC-MS/MS Parameters:

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Rationale: C18 columns provide excellent retention and separation for moderately polar molecules like short-chain acylcarnitines.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 60% B

    • 5-6 min: 60% to 98% B

    • 6-7 min: Hold at 98% B

    • 7.1-9 min: Return to 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • O-Butanoylcarnitine: Precursor Q1 (m/z) 232.2 → Product Q2 (m/z) 85.1

    • O-Butanoylcarnitine-d₃ (IS): Precursor Q1 (m/z) 235.2 → Product Q2 (m/z) 85.1

    • Rationale: The precursor ion [M+H]⁺ is selected in the first quadrupole. After collision-induced dissociation, the characteristic product ion at m/z 85 (from the carnitine backbone) is monitored in the third quadrupole, providing high specificity.

Protocol 2: Analysis from Dried Blood Spots (DBS)

This protocol is standard for newborn screening and allows for high-throughput analysis from minimally invasive samples.

1. Materials and Reagents:

  • DBS cards (with patient sample)

  • DBS puncher (e.g., 3.2 mm) and cutting mat

  • 96-well microplate

  • Extraction Solution: Methanol containing the stable isotope-labeled internal standard mix.

  • Derivatization Reagent (optional but common): 3N Butanolic HCl

  • Plate shaker and evaporator

2. Sample Preparation:

  • Step 1 (Punching): Punch one 3.2 mm disc from the center of the blood spot into a well of a 96-well plate.

  • Step 2 (Extraction): Add 100 µL of the methanolic internal standard solution to each well.

  • Step 3 (Incubation): Seal the plate and shake on a plate shaker for 30 minutes at room temperature.

    • Rationale: This allows the methanol to extract the acylcarnitines and other small molecules from the paper matrix.

  • Step 4 (Transfer): Transfer the methanol extract to a new 96-well plate.

  • Step 5 (Evaporation): Dry the extract completely under a stream of nitrogen, typically with gentle heating (~40°C).

  • Step 6 (Derivatization - Butylation):

    • Add 60 µL of 3N Butanolic HCl to each well.

    • Seal the plate and incubate at 65°C for 20 minutes.

    • Rationale: This step converts the carboxyl group of the acylcarnitines to butyl esters. This can improve chromatographic properties and ionization efficiency, though non-derivatized methods are also widely used.

  • Step 7 (Final Evaporation): Dry the samples again completely under nitrogen.

  • Step 8 (Reconstitution): Reconstitute the dried residue in 100 µL of the LC mobile phase (e.g., 80:20 Mobile Phase A:B) for injection.

3. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are similar to the plasma protocol, but the MRM transitions must be adjusted to account for the mass of the butyl ester if derivatization was performed.

    • Butylated O-Butanoylcarnitine: Precursor Q1 (m/z) 288.2 → Product Q2 (m/z) 85.1

Data Analysis and Self-Validation

For a protocol to be trustworthy, it must be self-validating. This is achieved through rigorous quality control.

  • Calibration Curve: A multi-point calibration curve (typically 6-8 points) is prepared by spiking known concentrations of the analytical standard into a proxy matrix (e.g., charcoal-stripped plasma or saline). The curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

  • Quality Controls (QCs): At least three levels of QCs (low, medium, high) should be prepared and analyzed with each batch of samples. The calculated concentrations must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.

  • Internal Standard Response: The peak area of the internal standard should be monitored across all samples. Significant variation may indicate issues with sample preparation or instrument performance.

Conclusion

O-butanoylcarnitine is a specific and clinically relevant biomarker for diagnosing and monitoring inherited metabolic disorders, particularly SCAD deficiency. Its quantification, however, demands a highly specific and validated analytical method. The LC-MS/MS protocols detailed in this note provide a robust framework for researchers and clinicians to accurately measure O-butanoylcarnitine in plasma and dried blood spots. By integrating sound biochemical principles with meticulous analytical practice, the utility of O-butanoylcarnitine as a diagnostic and research tool can be fully realized, ultimately aiding in the understanding and management of complex metabolic diseases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 213144, Butyryl-L-carnitine. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439829, O-Butanoylcarnitine. PubChem. [Link]

  • LIPID MAPS® Structure Database (LMSD). O-Butanoylcarnitine (LMFA07070003). LIPID MAPS. [Link]

  • Karami, F., et al. (2020). Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS. Iranian Journal of Pediatrics. [Link]

  • Knottnerus, S. J. G., et al. (2018). Fatty acid oxidation disorders. Annals of Translational Medicine. [Link]

  • Van Hove, J. L. K., et al. (2011). Short-Chain Acyl-CoA Dehydrogenase Deficiency. GeneReviews®. [Link]

  • West Virginia Department of Health and Human Resources. Fatty Acid Oxidation Disorders. WV.gov. [Link]

  • MedlinePlus. Short-chain acyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. [Link]

  • He, Y., et al. (2021). Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population. Frontiers in Molecular Biosciences. [Link]

  • The Region 4 Stork (R4S) Collaborative. [Elevated C4 Acylcarnitine]. Oklahoma.gov. [Link]

  • Lambert, M. E., et al. (1988). Serum carnitine levels in normal individuals. JPEN. Journal of parenteral and enteral nutrition. [Link]

  • Liu, P., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry. [Link]

  • Ranea-Robles, P., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Metabolites. [Link]

  • Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Application Note. [Link]

  • Schimmenti, L. A., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

  • Health Resources and Services Administration. Short-chain acyl-CoA dehydrogenase deficiency. Newborn Screening Information Center. [Link]

  • Gillingham, M. B., et al. (2022). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. JCI Insight. [Link]

  • Rizza, S., et al. (2004). Determination of the reference range of endogenous plasma carnitines in healthy adults. Journal of Clinical Pathology. [Link]

  • Hobert, J. A., & Matern, D. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology. [Link]

  • Minkler, P. E., et al. (2015). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical Chemistry. [Link]

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Application

High-Performance Liquid Chromatography Methods for the Separation and Quantification of Acylcarnitines: An Application Guide

Abstract: Acylcarnitines are critical intermediates in fatty acid metabolism, and their quantification in biological matrices serves as a powerful diagnostic tool for inborn errors of metabolism, particularly fatty acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Acylcarnitines are critical intermediates in fatty acid metabolism, and their quantification in biological matrices serves as a powerful diagnostic tool for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. While flow-injection tandem mass spectrometry provides rapid profiling, it cannot distinguish between crucial isomeric and isobaric acylcarnitine species, a limitation that necessitates the robust separation power of high-performance liquid chromatography (HPLC). This guide provides a detailed exploration of HPLC-based methods coupled with tandem mass spectrometry (HPLC-MS/MS) for the comprehensive analysis of acylcarnitines. We delve into the fundamental principles of separation, compare reversed-phase and HILIC methodologies, and offer detailed, field-proven protocols for researchers, clinical scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these powerful analytical techniques.

Introduction: The Clinical and Research Significance of Acylcarnitines

The Biological Role of Acylcarnitines

L-carnitine and its acylated derivatives, known as acylcarnitines, are central to cellular energy production. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA.[1][2] This process, often called the "carnitine shuttle," is indispensable for generating energy from fat. Acylcarnitines are formed when a fatty acyl group from an acyl-coenzyme A (acyl-CoA) is transferred to carnitine.[1] The resulting spectrum of acylcarnitines in a cell or biological fluid reflects the dynamic state of fatty acid and amino acid metabolism.[3]

Diagnostic Importance: Windows into Metabolic Health

Genetic defects in the enzymes involved in β-oxidation or specific amino acid catabolic pathways lead to the accumulation of specific acyl-CoA intermediates. These are subsequently converted into their corresponding acylcarnitines, which then build up in tissues, plasma, and urine.[1] Consequently, the analysis of acylcarnitine profiles has become a cornerstone of newborn screening programs and clinical diagnostics for a wide range of inborn errors of metabolism.[4][5] An abnormal profile, characterized by the elevation of specific short-, medium-, or long-chain acylcarnitines, can pinpoint the affected metabolic pathway, enabling early diagnosis and intervention.

The Analytical Challenge: The Problem of Isobars and the Need for Chromatography

The prevailing method for high-throughput acylcarnitine analysis, especially in newborn screening, is flow-injection analysis-tandem mass spectrometry (FIA-MS/MS).[6] While rapid and sensitive, FIA-MS/MS introduces the sample directly into the mass spectrometer without prior chromatographic separation. Its primary limitation is the inability to differentiate between isomers—molecules with the same mass but different structures.[7] For example, butyrylcarnitine and isobutyrylcarnitine have identical masses and are indistinguishable by MS/MS alone, yet they are biomarkers for two different metabolic disorders (short-chain acyl-CoA dehydrogenase deficiency and isobutyryl-CoA dehydrogenase deficiency, respectively).[6] This ambiguity creates a significant risk of misdiagnosis or requires extensive follow-up.

High-performance liquid chromatography (HPLC) resolves this critical issue by separating compounds based on their physicochemical properties before they enter the mass spectrometer. This separation step is essential for the accurate identification and quantification of clinically relevant isomers, making HPLC-MS/MS the gold standard for confirmatory testing and in-depth metabolic research.[6][8]

Foundational Principles of Acylcarnitine Separation

Analyte Chemistry: A Diverse Family of Molecules

Acylcarnitines share a common polar head group containing a quaternary ammonium cation and a carboxyl group, but differ in the length and structure of their fatty acyl side chain. This chain can range from two carbons (acetylcarnitine) to over 20 carbons, and may be saturated, unsaturated, hydroxylated, or dicarboxylic. This structural diversity results in a wide range of polarities, which must be accommodated by the chromatographic method.

HPLC-MS/MS: The Synergy of Separation and Detection

The coupling of HPLC with tandem mass spectrometry provides unparalleled specificity and sensitivity for acylcarnitine analysis.[2]

  • HPLC separates the complex mixture of acylcarnitines, including critical isomers.

  • Tandem MS provides highly selective and sensitive detection. In positive electrospray ionization (ESI) mode, acylcarnitines generate a characteristic precursor ion. Upon collision-induced dissociation, they yield a common, intense product ion at m/z 85, corresponding to the fragmented carnitine moiety.[9] This precursor-to-product ion transition is monitored using Multiple Reaction Monitoring (MRM), a highly specific and quantitative technique.

To Derivatize or Not to Derivatize? A Critical Choice

A key decision in method development is whether to analyze acylcarnitines in their native (underivatized) form or to chemically modify (derivatize) them prior to analysis.

  • Rationale for Derivatization: Historically, derivatization was employed to improve analytical performance. The most common approach is butylation, which converts the carboxylic acid group to a butyl ester.[5] This can enhance ionization efficiency in the MS source, particularly for dicarboxylic acylcarnitines, and improve chromatographic peak shape in reversed-phase systems.[5][9] Other reagents like 3-nitrophenylhydrazine (3NPH) have been used to significantly boost signal intensity.[1]

  • Advantages of Underivatized Methods: Modern HPLC columns and highly sensitive mass spectrometers have increasingly made derivatization unnecessary. Analyzing underivatized acylcarnitines offers significant advantages, including simpler and faster sample preparation, which reduces the potential for analytical errors and improves throughput.[8][10] For these reasons, the protocols detailed below focus on underivatized approaches.

Core Methodologies: Protocols and Experimental Design

The two most powerful HPLC modes for acylcarnitine separation are Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice between them depends on the specific analytical goal.

Protocol 1: Reversed-Phase HPLC-MS/MS for Comprehensive Acylcarnitine Profiling

3.1.1 Principle of Separation In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. Acylcarnitines are separated primarily based on the hydrophobicity of their acyl chain.[1][11] Short-chain, more polar acylcarnitines elute first, while long-chain, more hydrophobic acylcarnitines are retained longer on the column. This method provides excellent separation across the entire range of C2 to C18+ species.

3.1.2 Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Plasma/Serum Sample IS Add Isotope-Labeled Internal Standards Sample->IS Precipitate Protein Precipitation (e.g., cold Acetonitrile/Methanol) IS->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Dry Evaporate & Reconstitute in Mobile Phase A Centrifuge->Dry Inject Inject onto RP-HPLC System Dry->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect Tandem MS Detection (MRM Mode) Separate->Detect Data Data Processing & Quantification Detect->Data

Caption: Workflow for RP-HPLC-MS/MS analysis of acylcarnitines.

3.1.3 Step-by-Step Protocol

  • Sample Preparation (from Plasma/Serum):

    • To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d16-palmitoylcarnitine).

    • Add 400 µL of cold acetonitrile or methanol to precipitate proteins.[8]

    • Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex to ensure complete dissolution.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System UHPLC/HPLC system capable of binary gradient elution
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Injection Volume 5 - 10 µL
  • HPLC Gradient Elution:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.35
1.00.35
8.00.395
10.00.395
10.10.35
14.00.35
  • Tandem Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Common Transition Precursor Ion (m/z of specific acylcarnitine) → Product Ion at m/z 85.0
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Collision Gas Argon
Note: Voltages and collision energies must be optimized for each specific instrument and analyte.
Protocol 2: HILIC-MS/MS for Enhanced Retention of Short-Chain Acylcarnitines

3.2.1 Principle of Separation HILIC is an excellent alternative for analyzing very polar compounds that have little or no retention on RP columns.[12][13] In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase containing a high percentage of a nonpolar organic solvent (like acetonitrile) and a small amount of an aqueous solvent. Water acts as the strong, eluting solvent.[13] Analytes are retained based on their partitioning into the water-enriched layer on the surface of the stationary phase and polar interactions. This makes HILIC ideal for separating free carnitine and short-chain acylcarnitines (C2-C5) with high resolution.

3.2.2 Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis Sample Plasma/Serum Sample IS Add Isotope-Labeled Internal Standards Sample->IS Precipitate Protein Precipitation (high % Acetonitrile) IS->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject Supernatant Directly onto HILIC System Centrifuge->Inject Separate Gradient Elution (Silica/Amide Column) Inject->Separate Detect Tandem MS Detection (MRM Mode) Separate->Detect Data Data Processing & Quantification Detect->Data

Caption: Workflow for HILIC-MS/MS analysis of acylcarnitines.

3.2.3 Step-by-Step Protocol

  • Sample Preparation:

    • To a 50 µL aliquot of plasma or serum, add 10 µL of the internal standard mix.

    • Add 450 µL of cold acetonitrile containing 0.1% formic acid for protein precipitation. The high organic content is compatible with the initial HILIC mobile phase.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant directly to an autosampler vial for injection. Evaporation and reconstitution are often not necessary.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System UHPLC/HPLC system capable of binary gradient elution
Column HILIC Column (e.g., Silica or Amide, 2.1 x 100 mm, 1.7 µm particle size)
Column Temperature 35 °C
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to ~5.0 with Acetic Acid
Mobile Phase B Acetonitrile
Injection Volume 2 - 5 µL
  • HILIC Gradient Elution:

Time (min)Flow Rate (mL/min)% Mobile Phase A
0.00.410
5.00.440
5.10.490
6.00.490
6.10.410
9.00.410
  • Tandem Mass Spectrometry Parameters:

    • MS/MS parameters are generally the same as those used for the RP-HPLC method (see section 3.1.4).

Data Analysis and Quality Control

Quantification Strategy: Ensuring Accuracy

Accurate quantification is paramount in clinical and research settings. The use of a robust quantification strategy is a self-validating component of the protocol.

  • Internal Standards: A stable isotope-labeled (e.g., deuterated) internal standard should be used for each analyte, or at least for each class of acylcarnitine (short-, medium-, and long-chain). This corrects for variations in sample preparation, matrix effects, and instrument response.[8]

  • Calibration Curves: Unlike screening methods that use single-point calibration, rigorous quantification requires multi-point calibration curves.[7] These curves are constructed by analyzing a series of standards at known concentrations and plotting the peak area ratio (analyte/internal standard) against concentration.

System Suitability and Validation

Before analyzing samples, the system's performance must be verified. This includes:

  • Blank Injections: To check for system contamination and carryover.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These are run alongside the unknown samples to monitor the accuracy and precision of the assay.

  • Method Validation: The method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Troubleshooting and Advanced Insights

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with column silanols; mismatched sample solvent.Use a high-purity, end-capped column; ensure the sample is reconstituted in a solvent weaker than or equal to the initial mobile phase.
Ion Suppression Co-eluting matrix components (e.g., phospholipids) compete for ionization.Improve sample cleanup (e.g., solid-phase extraction); adjust chromatography to separate analytes from the suppression zone.
Isomer Co-elution Insufficient chromatographic resolution.Optimize gradient slope (make it shallower); try a different column chemistry (e.g., C18 vs. Phenyl-Hexyl for RP, or Silica vs. Amide for HILIC).
Low Sensitivity for Long-Chains Adsorption to plasticware; poor solubility in reconstitution solvent.Use low-adsorption microplates/vials; reconstitute in a solvent with higher organic content (e.g., 50% acetonitrile).

For exceptionally complex samples, two-dimensional liquid chromatography (2D-LC) can provide a dramatic increase in separation power. A common approach is to use ion-exchange in the first dimension to capture all carnitine-containing species, followed by high-resolution RP-HPLC in the second dimension.[7]

Conclusion

The separation of acylcarnitines by HPLC is indispensable for overcoming the diagnostic limitations of non-chromatographic methods. By providing the resolution needed to distinguish critical isomers, HPLC-MS/MS delivers accurate and reliable quantification for both clinical diagnostics and advanced metabolic research. The choice between reversed-phase and HILIC methodologies allows analysts to tailor the separation to their specific needs—RP-HPLC for broad profiling and HILIC for enhanced analysis of highly polar, short-chain species. The protocols and principles outlined in this guide provide a robust framework for developing and implementing high-performance methods for acylcarnitine analysis.

References

  • Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Clinical Mass Spectrometry, 6, 9–18. [Link]

  • Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. National Institutes of Health. [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]

  • Peng, M., Fang, X., Huang, Y., Cai, Y., Liang, C., Lin, R., & Liu, L. (2013). Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects. Journal of Chromatography A, 1319, 97-106. [Link]

  • Long, Y., & Liu, J. (2007). Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection. Journal of Chromatographic Science, 45(7), 429–433. [Link]

  • Korotkova, E. A., Chazova, I. E., & Sergeeva, E. G. (2024). Diagnostic Potential of Metabolomic and Proteomic Biomarkers in Cardiology—A Narrative Review. MDPI. [Link]

  • Schwarzer, C., Fu, X., Shu, L., et al. (2018). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 59(4), 746-757. [Link]

  • Kerner, J., & Hoppel, C. L. (1987). Separation of acylcarnitines from biological samples using high-performance liquid chromatography. Journal of Chromatography, 417, 11-18. [Link]

  • Johnson, D. W. (2009). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinica Chimica Acta, 408(1-2), 82-85. [Link]

  • Rashed, M. S., Ozand, P. T., Bucknall, M. P., & Little, D. (1995). Acylcarnitine Analysis by Tandem Mass Spectrometry. Pediatric Research, 38(3), 324-331. [Link]

  • Li, Y., Li, G., Wang, Y., Zhang, R., & Cai, Z. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2756-2762. [Link]

  • Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Qahtani, K. (2008). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. Journal of Chromatography B, 863(1), 1-8. [Link]

  • Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 13(3), 321-324. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2013). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). CADTH. [Link]

  • Mack, A. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc. [Link]

  • De Jesús, V. R., Chace, D. H., Lim, T. H., Hannon, W. H., & Adam, B. W. (2010). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta, 411(9-10), 684-689. [Link]

  • Seattle Children's Hospital. (n.d.). Test Code LAB429 Acylcarnitine. Seattle Children's Hospital. [Link]

  • Li, Y., Li, G., Wang, Y., Zhang, R., & Cai, Z. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Vernez, L., Hopfgartner, G., Wenk, M., & Krähenbühl, S. (2003). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Journal of Chromatography A, 984(2), 203-213. [Link]

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Method

The Definitive Guide to O-Butanoylcarnitine: Analytical Standards and Reference Materials in Research and Drug Development

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of O-Butanoylcarnitine, its significance in metabolic pathways, and robust protocols for its accurate...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of O-Butanoylcarnitine, its significance in metabolic pathways, and robust protocols for its accurate quantification using analytical standards and reference materials. This document is designed to offer not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deeper understanding and successful implementation in your laboratory.

Introduction: The Significance of O-Butanoylcarnitine in Metabolism

O-Butanoylcarnitine, also known as butyrylcarnitine, is a C4-acylcarnitine, an ester of carnitine and butyric acid.[1] It serves as a crucial intermediate in fatty acid and amino acid metabolism.[2] Acylcarnitines are formed through the action of carnitine acyltransferases, which convert acyl-CoA species into their corresponding acylcarnitine esters.[2] This process is fundamental for the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, a primary energy-generating pathway.[3]

The accurate measurement of O-Butanoylcarnitine is of paramount importance in various research and clinical settings. Elevated levels of butyrylcarnitine can be indicative of certain inborn errors of metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[4] Furthermore, alterations in acylcarnitine profiles, including that of O-Butanoylcarnitine, have been implicated as potential biomarkers in complex diseases like the metabolic syndrome.[2] Therefore, the availability of high-purity analytical standards and reference materials is critical for the development and validation of reliable analytical methods.

The Cornerstone of Accurate Quantification: Analytical Standards and Reference Materials

The use of well-characterized analytical standards and reference materials is non-negotiable for achieving accurate and reproducible quantification of O-Butanoylcarnitine. These materials serve several critical functions:

  • Calibration and Quantification: They are used to create calibration curves, enabling the conversion of instrumental signals into absolute concentrations.

  • Method Validation: Standards are essential for validating the performance of analytical methods, including assessing accuracy, precision, linearity, and the limit of quantification (LOQ).[2][5]

  • System Suitability: Regular analysis of standards ensures that the analytical system (e.g., LC-MS/MS) is performing optimally.

  • Inter-laboratory Comparability: The use of certified reference materials (CRMs) helps to harmonize results across different laboratories.

Characteristics of a High-Quality O-Butanoylcarnitine Standard

A reliable O-Butanoylcarnitine analytical standard should possess the following characteristics:

  • High Purity: Typically ≥98%, with a detailed Certificate of Analysis (CoA) specifying the purity and the methods used for its determination.

  • Verified Identity: The chemical structure should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Known Concentration or Mass: For quantitative applications, the standard should be provided with a precise concentration or mass.

  • Stability Information: The CoA should include information on the stability of the material under specified storage conditions.

The Role of Stable Isotope-Labeled Internal Standards

For mass spectrometry-based quantification, the use of a stable isotope-labeled (SIL) internal standard, such as O-Butanoylcarnitine-d3, is highly recommended.[6] The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This allows it to be distinguished from the endogenous analyte by the mass spectrometer.

Why use a SIL internal standard?

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. The SIL internal standard experiences similar matrix effects as the analyte, allowing for accurate correction.

  • Compensation for Sample Preparation Variability: The SIL internal standard is added at the beginning of the sample preparation process and can account for any analyte loss during extraction and handling.

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the precision and accuracy of the measurement are significantly improved.[6]

Analytical Methodologies: Quantification of O-Butanoylcarnitine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of O-Butanoylcarnitine in biological matrices.[3] The following sections provide a detailed protocol for the analysis of O-Butanoylcarnitine in plasma and dried blood spots (DBS).

Quantification of O-Butanoylcarnitine in Human Plasma

This protocol is designed for the quantitative analysis of O-Butanoylcarnitine in human plasma, a common matrix for metabolic studies.

Workflow for Plasma Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample Collection (Sodium Heparin) spike Spike with O-Butanoylcarnitine-d3 IS start->spike precip Protein Precipitation (e.g., with Methanol) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Dry Down (e.g., under Nitrogen) supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation (HILIC Column) inject->separate detect Tandem MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of O-Butanoylcarnitine calibrate->quantify

Caption: Workflow for O-Butanoylcarnitine analysis in plasma.

Step-by-Step Protocol:

  • Sample Collection and Storage: Collect whole blood in tubes containing sodium heparin as an anticoagulant. Centrifuge to separate the plasma and store the plasma at -80°C until analysis.[7]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of O-Butanoylcarnitine analytical standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known amounts of the O-Butanoylcarnitine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range that covers the expected analyte levels.

    • Prepare at least three levels of QC samples (low, medium, and high) in the surrogate matrix.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of each sample, add 10 µL of the O-Butanoylcarnitine-d3 internal standard working solution.

    • Add 200 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention and separation of the polar O-Butanoylcarnitine.[8]

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.5

      • Gradient: A typical gradient would start with a high percentage of acetonitrile, which is gradually decreased to elute the analyte.

    • Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use Multiple Reaction Monitoring (MRM) for detection.

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for O-Butanoylcarnitine and its deuterated internal standard. The precursor ion is the protonated molecule [M+H]+, and a characteristic product ion is typically at m/z 85, corresponding to the carnitine backbone.

Quantitative Data for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
O-Butanoylcarnitine232.285.120
O-Butanoylcarnitine-d3235.285.120
  • Data Analysis and Quantification:

    • Integrate the peak areas for O-Butanoylcarnitine and its internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of O-Butanoylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantification of O-Butanoylcarnitine in Dried Blood Spots (DBS)

DBS analysis is a common method for newborn screening of metabolic disorders.

Workflow for Dried Blood Spot Analysis

cluster_prep Sample Preparation cluster_analysis FIA-MS/MS or LC-MS/MS Analysis cluster_data Data Processing start Punch 3.2 mm disc from DBS card extract Extraction with Methanol containing IS start->extract incubate Incubation with shaking extract->incubate transfer Transfer supernatant incubate->transfer inject Inject into MS/MS System transfer->inject detect Tandem MS Detection (Precursor Ion Scan or MRM) inject->detect integrate Peak Integration detect->integrate quantify Quantification against Calibrators integrate->quantify

Caption: Workflow for O-Butanoylcarnitine analysis in DBS.

Step-by-Step Protocol:

  • Sample Collection: Collect a heel prick blood sample onto a filter paper card and allow it to dry completely.[9]

  • Preparation of Calibrators and Controls: Prepare DBS calibrators and controls by spotting blood fortified with known concentrations of O-Butanoylcarnitine onto filter paper.

  • Sample Preparation:

    • Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well plate.[9]

    • Add 100 µL of an extraction solution (typically methanol) containing the O-Butanoylcarnitine-d3 internal standard to each well.

    • Seal the plate and incubate with shaking for 30-45 minutes at 45°C.[10]

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Flow Injection Analysis (FIA)-MS/MS or LC-MS/MS:

    • FIA-MS/MS: For high-throughput screening, FIA-MS/MS is often used. The extracted sample is directly infused into the mass spectrometer without chromatographic separation. Detection is typically performed using a precursor ion scan of m/z 85.

    • LC-MS/MS: For more specific quantification and to resolve isomers, the LC-MS/MS method described for plasma can be adapted for DBS extracts.

  • Data Analysis: Quantification is performed by comparing the response of the analyte to the internal standard against the response of the calibrators.

Method Validation and Quality Assurance: Ensuring Trustworthy Results

A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations.[5]

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the coefficient of variation (%CV).[5]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[5]

Quality Control:

  • Include QC samples at multiple concentration levels in each analytical run.

  • The results of the QC samples must fall within predefined acceptance criteria for the run to be considered valid.

  • Participation in external quality assurance (EQA) or proficiency testing (PT) programs is highly recommended to ensure the long-term accuracy of the method.

O-Butanoylcarnitine in the Metabolic Landscape

The concentration of O-Butanoylcarnitine is a reflection of the flux through specific metabolic pathways. An understanding of these pathways is essential for the correct interpretation of analytical results.

Metabolic Pathway of Short-Chain Acylcarnitine Formation

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_membrane Mitochondrial Membranes FA Butyric Acid (Short-Chain Fatty Acid) AcylCoA_synth Acyl-CoA Synthetase FA->AcylCoA_synth ButyrylCoA_cyto Butyryl-CoA AcylCoA_synth->ButyrylCoA_cyto CPT1 CPT I ButyrylCoA_cyto->CPT1 ButyrylCoA_mito Butyryl-CoA beta_ox β-Oxidation ButyrylCoA_mito->beta_ox AcetylCoA Acetyl-CoA beta_ox->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Butanoylcarnitine O-Butanoylcarnitine CPT1->Butanoylcarnitine Outer Membrane CACT CACT CACT->Butanoylcarnitine Inner Membrane CPT2 CPT II CPT2->ButyrylCoA_mito Carnitine_mito Carnitine CPT2->Carnitine_mito Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Butanoylcarnitine->CACT Intermembrane Space Butanoylcarnitine->CPT2

Caption: Simplified metabolic pathway of O-Butanoylcarnitine formation and transport.

Butyryl-CoA, the precursor of O-Butanoylcarnitine, is primarily derived from the β-oxidation of fatty acids and the catabolism of certain amino acids.[11] The enzyme carnitine palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, catalyzes the conversion of Butyryl-CoA and carnitine to O-Butanoylcarnitine.[3] O-Butanoylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[3] In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II) reverses the reaction, regenerating Butyryl-CoA for β-oxidation.[3]

Conclusion

The accurate quantification of O-Butanoylcarnitine is essential for advancing our understanding of metabolic health and disease. This guide provides a comprehensive framework for the use of analytical standards and reference materials in robust LC-MS/MS-based methodologies. By adhering to the principles of method validation and quality assurance outlined herein, researchers can generate high-quality, reliable data, contributing to the development of new diagnostic tools and therapeutic interventions.

References

  • PubChem. O-Butanoylcarnitine. National Center for Biotechnology Information. [Link]

  • Kuhajda, F. P., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 55(5), 989-1000. [Link]

  • ResearchGate. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. [Link]

  • Vernez, L., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o-acetylcarnitine as the internal standard. Analytical and Bioanalytical Chemistry, 405(23), 7441-7449. [Link]

  • Sim, K. G., et al. (2022). Metabolic Pathways of Acylcarnitine Synthesis. Metabolites, 12(3), 225. [Link]

  • van Maldegem, B. T., et al. (2006). Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening. Pediatrics, 118(5), 2144-2149. [Link]

  • Millington, D. S., et al. (1991). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Journal of Inherited Metabolic Disease, 14(5), 691-699. [Link]

  • SCIEX. High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]

  • Canada's Drug Agency. (2013). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). [Link]

  • LIPID MAPS. O-butanoyl-carnitine. [Link]

  • Mayo Clinic Laboratories. Acylcarnitines, Quantitative, Plasma. [Link]

  • ResearchGate. Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. [Link]

  • Clinical and Laboratory Standards Institute. (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. CLSI document NBS04-A. [Link]

  • ResearchGate. How are short-chain acylcarnitines formed and what are they made of? [Link]

  • bevital. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. [Link]

  • Vuckovic, D., et al. (2013). Extraction and analysis of carnitine and acylcarnitines by electrospray ionization tandem mass spectrometry directly from dried blood and plasma spots using a novel autosampler. Journal of Mass Spectrometry, 48(1), 73-82. [Link]

  • ChemRxiv. Metabolic pathways of acylcarnitine synthesis. [Link]

  • Labcorp. 070228: Acylcarnitine Profile, Quantitative, Plasma. [Link]

  • Scribd. 6 - CLSI - NBS04A - NBS With LCMSMS. [Link]

  • Agilent. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. [Link]

  • Naidu, M. N., et al. (2019). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 10(12), 627-639. [Link]

  • Clinical and Laboratory Standards Institute. (2013). Newborn Screening by Tandem Mass Spectrometry. CLSI guideline NBS04. [Link]

  • Adams, J., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51. [Link]

  • Newcastle Hospitals Laboratories. Acylcarnitines, plasma. [Link]

  • Hobert, J. A., et al. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 2565, 87-95. [Link]

  • Clinical and Laboratory Standards Institute. (2017). New and Updated Newborn Screening Laboratory Documents CLSI NBS04 and NBS07. [Link]

  • ResearchGate. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. [Link]

  • Chen, Y. J., et al. (2021). Reference Standards for Newborn Screening of Metabolic Disorders by Tandem Mass Spectrometry: A Nationwide Study on Millions of Chinese Neonatal Populations. Frontiers in Pediatrics, 9, 788641. [Link]

Sources

Application

Application Note: Quantitative Analysis of O-Butanoylcarnitine in Tissue Samples by LC-MS/MS

Abstract This application note provides a comprehensive and robust protocol for the quantification of O-butanoylcarnitine (C4) in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). O-butanoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the quantification of O-butanoylcarnitine (C4) in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). O-butanoylcarnitine is a critical intermediate in fatty acid and amino acid metabolism, and its accurate measurement in tissue is vital for research into metabolic disorders, drug development, and understanding cellular bioenergetics. This guide details every step from tissue collection and homogenization to sample extraction, butylation derivatization, and LC-MS/MS analysis, providing field-proven insights into the causality behind each experimental choice to ensure data integrity and reproducibility.

Introduction: The Significance of O-Butanoylcarnitine

O-butanoylcarnitine, also known as butyrylcarnitine, is an acyl-ester of carnitine. Acylcarnitines are formed through the esterification of carnitine with acyl-Coenzyme A (acyl-CoA) molecules. This process is fundamental for the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1] Dysregulation in acylcarnitine metabolism is a hallmark of numerous inherited metabolic diseases, including fatty acid oxidation disorders and organic acidemias.[2] Furthermore, alterations in the acylcarnitine profile, including O-butanoylcarnitine, have been increasingly recognized as biomarkers for complex diseases like metabolic syndrome, obesity, and type 2 diabetes.[1]

Accurate quantification of O-butanoylcarnitine in specific tissues provides a direct window into the metabolic state of the cells within that tissue, offering more granular insights than can be obtained from plasma or urine. However, the analysis of acylcarnitines in complex tissue matrices presents several challenges, including efficient extraction, removal of interfering matrix components, and the potential for isobaric interferences (compounds with the same mass).[3]

This protocol employs a validated LC-MS/MS method, the gold standard for small molecule quantification, which combines the superior separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.[4][5] To enhance chromatographic performance and analytical specificity, this protocol utilizes a butylation derivatization strategy.

Principle of the Method

The workflow is designed to ensure maximum recovery of O-butanoylcarnitine from the tissue matrix while minimizing degradation and interference.

workflow cluster_prep Sample Preparation cluster_analysis Analysis TISSUE 1. Tissue Collection & Snap Freezing HOMO 2. Cryogenic Homogenization TISSUE->HOMO Liquid N2 EXT 3. Methanol Extraction & Protein Precipitation HOMO->EXT Ice-cold Methanol IS Add d3-Butanoylcarnitine (Internal Standard) EXT->IS DRY1 4. Supernatant Evaporation IS->DRY1 DERIV 5. Butylation Derivatization DRY1->DERIV Butanolic HCl DRY2 6. Final Evaporation DERIV->DRY2 RECON 7. Reconstitution DRY2->RECON Mobile Phase LC 8. LC-MS/MS Injection (Reversed-Phase Separation) RECON->LC MS 9. Mass Spectrometry (Positive ESI, MRM Mode) LC->MS DATA 10. Data Processing & Quantification MS->DATA Peak Area Ratios

Caption: Workflow for O-Butanoylcarnitine quantification in tissue.

The core steps are:

  • Homogenization: Frozen tissue is mechanically disrupted at cryogenic temperatures to halt enzymatic activity and prepare the sample for extraction.

  • Extraction & Protein Precipitation: Ice-cold methanol is used to simultaneously extract polar metabolites like O-butanoylcarnitine and precipitate proteins, which would otherwise interfere with the analysis.

  • Internal Standard Spiking: A known quantity of a stable isotope-labeled internal standard (d3-O-butanoylcarnitine) is added early in the process. This is the cornerstone of accurate quantification, as it co-extracts with the analyte and corrects for any variability in sample handling, extraction efficiency, matrix effects, and instrument response.[6]

  • Derivatization: The carboxyl group of the acylcarnitines is converted to a butyl ester. This butylation serves two primary purposes: it increases the hydrophobicity of the molecule, leading to better retention and peak shape on a reversed-phase LC column, and it increases the mass of the molecule, which can help to shift it out of regions with high chemical noise and resolve it from certain isobaric interferences.[3]

  • LC-MS/MS Detection: The derivatized extract is injected into an LC-MS/MS system. A C18 reversed-phase column separates the analytes based on polarity. The eluent is ionized using positive mode electrospray ionization (ESI+), and a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the target analyte and its internal standard.

Materials and Reagents

  • O-Butanoylcarnitine hydrochloride (Sigma-Aldrich or equivalent)

  • d3-Butanoylcarnitine hydrochloride (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • n-Butanol (ACS Grade or higher)

  • Acetyl Chloride (Reagent Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Liquid Nitrogen

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • LC vials with inserts

Detailed Experimental Protocol

PART A: Preparation of Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh ~1 mg of d3-Butanoylcarnitine HCl and dissolve in an appropriate volume of 50% methanol to achieve a final concentration of 1 mg/mL.

    • Scientist's Note: Prepare this stock in a volumetric flask for accuracy. Store at -20°C.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the IS Stock Solution 1:1000 in ice-cold methanol. This solution will be used for spiking into the tissue homogenate.

    • Scientist's Note: Prepare this working solution fresh on the day of the experiment to ensure concentration accuracy.

  • Analyte Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of O-Butanoylcarnitine HCl in 50% methanol, similar to the IS stock.

  • Calibration Standards:

    • Perform serial dilutions of the Analyte Stock Solution in 50% methanol to create a series of calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

    • These standards will be processed (dried, derivatized, and reconstituted) in parallel with the tissue samples.

  • Derivatization Reagent (3 M HCl in n-Butanol):

    • CAUTION: Work in a fume hood and wear appropriate personal protective equipment (PPE). This reaction is exothermic.

    • Slowly and carefully add 21.9 mL of acetyl chloride to 100 mL of cold n-butanol in a glass bottle. Stir gently. Loosely cap the bottle and allow the reaction to proceed for at least 1 hour at room temperature. The reagent is stable for several weeks when stored at 4°C.

PART B: Tissue Sample Preparation & Extraction
  • Tissue Homogenization:

    • Accurately weigh approximately 20-40 mg of frozen tissue. Perform this step quickly on dry ice to prevent thawing.

    • Place the frozen tissue into a pre-chilled mortar containing liquid nitrogen.

    • Use a pestle to grind the tissue into a fine, homogenous powder.[1][5]

    • Scientist's Note: Cryogenic grinding is critical. It makes the tissue brittle for efficient homogenization and instantly quenches all metabolic activity, preventing enzymatic alteration of the analyte concentration.

  • Extraction and Protein Precipitation:

    • Transfer the powdered tissue to a pre-weighed 2.0 mL microcentrifuge tube.

    • Add 1,800 µL of ice-cold 100% methanol for every 40 mg of tissue.[1][5]

    • Vortex vigorously for 1 minute.

    • Place on a shaker or rotator at 4°C for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1][5]

  • Internal Standard Addition and Supernatant Collection:

    • Carefully transfer 200 µL of the clear supernatant to a new 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 1 µg/mL IS Working Solution to the supernatant.

    • Scientist's Note: Adding the IS at this stage, after protein precipitation but before any drying or transfer steps, ensures it accurately reflects the process from this point forward.

  • Evaporation:

    • Dry the supernatant containing the IS completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen gas. Do not use excessive heat.

PART C: Butylation Derivatization
  • To the dried residue, add 100 µL of the 3 M HCl in n-butanol derivatization reagent.[1][5]

  • Seal the tube tightly and vortex to ensure the residue is fully dissolved.

  • Incubate the mixture at 60°C for 20 minutes in a heating block or water bath.[1][5]

  • After incubation, cool the samples to room temperature.

  • Evaporate the derivatization reagent to complete dryness under a gentle stream of nitrogen. This step is crucial to remove all acidic reagent which can interfere with the LC-MS analysis.

  • Reconstitute the final dried residue in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).[1][5]

  • Vortex thoroughly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an LC vial for analysis.

LC-MS/MS Instrumental Parameters

The following parameters are a validated starting point and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
Column Reversed-Phase C18, e.g., Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Water[1]
Mobile Phase B 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Acetonitrile[1]
Flow Rate 0.5 mL/min[1]
Column Temp. 50°C[1]
Injection Vol. 5 - 10 µL
Gradient 0-2.5 min: 10% to 35% B2.5-9.0 min: 35% to 60% B9.0-10.0 min: 60% to 95% B10.0-17.0 min: Hold at 95% B17.1-22.0 min: Return to 10% B (Re-equilibration)[1]
Table 2: Mass Spectrometry (MS) Parameters
ParameterRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP 5500)[1]
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage +5500 V[1]
Heater Temp. 600°C[1]
Curtain Gas 40 psi[1]
Collision Gas Medium[1]
Scan Type Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Butylated Analytes
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
O-Butanoylcarnitine (C4) 288.285.110029[1]46[1]
d3-O-Butanoylcarnitine (IS) 291.485.110029[1]46[1]

Scientist's Note: The precursor ion represents the protonated molecule of the butylated analyte, [M+H]+. The characteristic product ion at m/z 85.1 results from the collision-induced dissociation (CID) of the carnitine moiety and is a highly specific marker for all acylcarnitines, providing excellent selectivity for this class of compounds.[3]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the analyte (C4) and the internal standard (d3-C4) using the instrument's software.

  • Calibration Curve: For the calibration standards, calculate the ratio of the analyte peak area to the IS peak area (Area C4 / Area d3-C4). Plot this ratio against the known concentration of each calibration standard.

  • Regression Analysis: Perform a linear regression on the calibration curve. A weighting of 1/x or 1/x² is often appropriate for bioanalytical assays. The correlation coefficient (r²) should be >0.99 for an acceptable curve.

  • Sample Quantification: Calculate the peak area ratio for each unknown tissue sample. Use the regression equation from the calibration curve to determine the concentration of O-butanoylcarnitine in the reconstituted extract.

  • Final Concentration: Adjust the calculated concentration to account for the initial tissue weight and dilution factors used during sample preparation to report the final concentration in units such as nmol/g of tissue.

Conclusion

This application note provides a validated, step-by-step LC-MS/MS protocol for the reliable quantification of O-butanoylcarnitine in tissue samples. By employing cryogenic homogenization, a stable isotope-labeled internal standard, and chemical derivatization, this method overcomes common challenges associated with tissue metabolomics, ensuring high levels of accuracy, precision, and specificity. This robust analytical tool is well-suited for researchers and drug development professionals seeking to investigate the role of short-chain acylcarnitine metabolism in health and disease.

References

  • Giesbertz, P., Ecker, J., Haag, A., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1165–1177. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Technical Note. [Link]

  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(3), 39. [Link]

  • National Center for Biotechnology Information. (n.d.). O-Butanoylcarnitine. PubChem Compound Summary for CID 439829. [Link]

  • Al-Salami, H., Butt, G., & Fawcett, J. P. (2018). Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites. Metabolites, 8(4), 73. [Link]

  • Spanier, B., Ecker, J., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]

  • Hosseini, S., Amini, M., & Amini-Shirazi, N. (2021). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. BMC Research Notes, 14, 271. [Link]

  • Kainulainen, S. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]

  • Seattle Children's Hospital. (n.d.). Acylcarnitine Test Code LAB429. Seattle Children's Laboratory Test Directory. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing O-Butanoylcarnitine Signal Intensity in Mass Spectrometry

Welcome to the technical support center for the analysis of O-butanoylcarnitine. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the signal intensity and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of O-butanoylcarnitine. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the signal intensity and overall quality of their O-butanoylcarnitine measurements by mass spectrometry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the reasoning behind them, to empower you to effectively troubleshoot and optimize your analytical methods.

O-butanoylcarnitine (C4-acylcarnitine) is a short-chain acylcarnitine that plays a role as a human metabolite.[1][2] Its quantification is crucial in various research and clinical settings, particularly in the study of metabolic disorders. However, its detection by mass spectrometry can be challenging due to factors such as low endogenous concentrations, poor ionization efficiency, and interference from isobaric compounds.[3][4] This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide: Low O-Butanoylcarnitine Signal Intensity

This section is designed to help you diagnose and resolve common issues related to poor O-butanoylcarnitine signal intensity in your mass spectrometry experiments.

Q1: My O-butanoylcarnitine signal is weak or undetectable. Where do I start?

When faced with a weak or absent signal, a systematic approach is key. Before making significant changes to your method, it's important to rule out common and easily fixable issues. The following troubleshooting workflow can guide your initial investigation.

Troubleshooting_Workflow start Start: Weak/No Signal for O-Butanoylcarnitine check_ms 1. Verify MS Performance - Is the instrument tuned and calibrated? - Is the spray stable? start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_lc 2. Check LC System - Is the system pressure stable and within range? - Are there any leaks? lc_ok LC System OK? check_lc->lc_ok check_sample 3. Evaluate Sample Integrity - Was the sample stored correctly? - Is the concentration within the expected range? sample_ok Sample Integrity OK? check_sample->sample_ok check_method 4. Review Method Parameters - Are the correct MRM transitions being used? - Is the collision energy optimized? method_ok Method Parameters Correct? check_method->method_ok ms_ok->check_lc Yes fix_ms Solution A: - Perform instrument tuning and calibration. - Clean the ion source. ms_ok->fix_ms No lc_ok->check_sample Yes fix_lc Solution B: - Check for leaks and address pressure issues. - Purge and equilibrate the column. lc_ok->fix_lc No sample_ok->check_method Yes fix_sample Solution C: - Use a fresh sample or QC. - Adjust sample concentration. sample_ok->fix_sample No fix_method Solution D: - Verify MRM transitions and optimize CE. - Check retention time window. method_ok->fix_method No advanced_troubleshooting Proceed to Advanced Troubleshooting: - Sample Preparation - Derivatization - Chromatography Optimization method_ok->advanced_troubleshooting Yes fix_ms->start fix_lc->start fix_sample->start fix_method->start Butylation_Workflow start Start: Dried Sample Extract add_reagent Add 100 µL of 5% Acetyl Chloride in n-Butanol start->add_reagent incubate Incubate at 65°C for 20 minutes add_reagent->incubate evaporate Evaporate to Dryness (Nitrogen Stream, 45°C) incubate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Sources

Optimization

Resolving isomeric interferences in O-Butanoylcarnitine analysis

Welcome to the technical support center for resolving isomeric interferences in O-butanoylcarnitine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving isomeric interferences in O-butanoylcarnitine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise and validated protocols necessary to achieve accurate and reliable quantification of C4-acylcarnitines.

The Challenge of Isomeric C4-Acylcarnitines

O-butanoylcarnitine, also known as butyrylcarnitine (C4), is a critical biomarker for various metabolic processes and inborn errors of metabolism.[1][2][3] However, its analysis is frequently complicated by the presence of constitutional isomers, which have the same mass-to-charge ratio (m/z) but different structural arrangements. The primary interferent is isobutyrylcarnitine, an isomer derived from the metabolism of the amino acid valine.[4][5] Standard tandem mass spectrometry (MS/MS) methods used in high-throughput applications like newborn screening often cannot distinguish between these isomers, leading to potential misdiagnosis.[4][6][7][8] For instance, an elevated C4-acylcarnitine level could indicate either Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency or Isobutyryl-CoA Dehydrogenase (IBDD) deficiency, necessitating second-tier testing for a definitive diagnosis.[4][7]

This guide provides practical solutions to overcome these analytical hurdles, ensuring the integrity and specificity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just the solution but the scientific reasoning behind it.

Mass Spectrometry (MS/MS) Based Issues

Question 1: My standard MS/MS analysis shows an elevated C4-acylcarnitine peak, but I'm unsure if it's O-butanoylcarnitine or isobutyrylcarnitine. How can I confirm the identity without changing my entire workflow?

Answer:

While definitive separation typically requires chromatography, you can gain some initial insights through careful examination of your MS/MS data and by implementing a simple, targeted second-tier test.

  • Causality: The fundamental issue is that O-butanoylcarnitine and isobutyrylcarnitine are constitutional isomers, meaning they have the same elemental composition and thus the same exact mass. Standard MS/MS precursor ion scans for acylcarnitines rely on a common fragment ion (m/z 85), which is generated from the carnitine backbone and does not provide structural information about the acyl chain.[1]

  • Troubleshooting Steps:

    • Review Secondary Biomarkers: Analyze the patient's urine for organic acids. Elevated levels of ethylmalonic acid are indicative of SCAD deficiency (suggesting the presence of O-butanoylcarnitine), while the presence of isobutyrylglycine points towards IBDD (indicating isobutyrylcarnitine).[4][9]

    • Consider a Second-Tier Test: For a more definitive answer without a full chromatographic separation, a targeted UPLC-MS/MS method can be employed to specifically separate the C4 isomers.[10][11] This is a common approach in newborn screening follow-up.[6][7]

Question 2: I'm developing a new MS/MS method. Are there any advanced MS techniques that can help differentiate these isomers without chromatography?

Answer:

Yes, advanced mass spectrometry techniques, particularly those involving ion mobility spectrometry, can offer a solution.

  • Causality: Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge.[12][13] Isomers, having different three-dimensional structures, will have different mobilities through the IMS cell, allowing for their separation prior to mass analysis.[13] Differential Mobility Spectrometry (DMS), a type of IMS, is particularly effective for this purpose.[14][15]

  • Troubleshooting Steps:

    • Implement Ion Mobility Spectrometry (IMS-MS): If your instrumentation supports it, incorporating an IMS cell between the ion source and the mass analyzer can separate the isomers based on their collision cross-section (CCS), a measure of their gas-phase size and shape.[13]

    • Utilize Differential Mobility Spectrometry (DMS): DMS separates ions based on their changing mobility in high and low electric fields.[14][15] This technique can be highly effective in separating structurally similar isomers like O-butanoylcarnitine and isobutyrylcarnitine.[14]

Chromatography (HPLC/UPLC) Based Issues

Question 1: I'm trying to develop an HPLC method to separate O-butanoylcarnitine and isobutyrylcarnitine, but I'm getting poor resolution. What are the key parameters to optimize?

Answer:

Achieving baseline separation of these isomers requires careful optimization of your chromatographic conditions.

  • Causality: The structural similarity of these isomers leads to very similar retention behavior on standard reversed-phase columns. Effective separation relies on exploiting subtle differences in their hydrophobicity and interaction with the stationary phase.

  • Troubleshooting Steps:

    • Column Selection:

      • Stationary Phase: A C18 column is a good starting point. Consider a column with high carbon load and end-capping for increased hydrophobic interactions. Phenyl-hexyl columns can also offer alternative selectivity through pi-pi interactions.

      • Particle Size: Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle size columns will provide significantly better resolution and peak efficiency compared to traditional HPLC.[6][7]

    • Mobile Phase Optimization:

      • Aqueous Phase: Start with a mobile phase of 0.1% formic acid in water. The acidic pH ensures the analytes are protonated, leading to better peak shape.

      • Organic Phase: Acetonitrile is a common choice. Methanol can also be used and may offer different selectivity.

      • Gradient: A shallow gradient is crucial. A slow, linear increase in the organic phase over several minutes will provide the best chance of resolving these closely eluting compounds.

    • Flow Rate and Temperature:

      • Flow Rate: Lower flow rates generally improve resolution.

      • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. Experiment with temperatures between 30°C and 50°C.

Question 2: My sample matrix (plasma, urine) seems to be interfering with the analysis, causing ion suppression and poor peak shape. How can I improve my sample preparation?

Answer:

Effective sample preparation is critical for removing interfering substances like phospholipids and salts.

  • Causality: Biological matrices are complex and contain numerous compounds that can co-elute with your analytes of interest, competing for ionization in the mass spectrometer source (ion suppression) or interfering with chromatographic separation.

  • Troubleshooting Steps:

    • Protein Precipitation: This is a simple and effective first step. Add 3-4 volumes of cold acetonitrile or methanol containing a suitable internal standard to your plasma or urine sample. Vortex and centrifuge to pellet the proteins.

    • Solid-Phase Extraction (SPE): For cleaner samples, use a mixed-mode or polymeric SPE cartridge. This will provide more effective removal of interfering substances compared to protein precipitation alone.

    • Derivatization: While not always necessary with modern sensitive instruments, derivatization of the carboxyl group to a butyl ester can improve chromatographic retention and ionization efficiency, especially for dicarboxylic species.[1] However, be aware that this adds an extra step and can introduce variability.

Experimental Workflow for Isomer Resolution by UPLC-MS/MS

This workflow provides a validated starting point for the separation and quantification of O-butanoylcarnitine and its isomers.

UPLC-MS/MS Workflow for C4-Acylcarnitine Isomer Analysis UPLC-MS/MS Workflow for C4-Acylcarnitine Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Add_IS Add Internal Standard (e.g., d3-Butyrylcarnitine) Sample->Add_IS Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Injection Inject onto UPLC System Reconstitute->Injection Separation Chromatographic Separation (C18 Column, Shallow Gradient) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: UPLC-MS/MS workflow for C4-acylcarnitine isomer analysis.

Step-by-Step Protocol:
  • Sample Preparation:

    • To 50 µL of plasma or urine, add 200 µL of cold acetonitrile containing a deuterated internal standard (e.g., d3-butyrylcarnitine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase A.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 2% B

      • 1-8 min: 2-30% B (linear)

      • 8-9 min: 30-95% B (linear)

      • 9-10 min: 95% B

      • 10-10.1 min: 95-2% B (linear)

      • 10.1-12 min: 2% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: m/z 232.2

    • Product Ion: m/z 85.1

    • Optimize collision energy and other source parameters for your specific instrument.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a high-resolution mass spectrometer (HRMS) to differentiate the isomers?

A1: While HRMS provides very accurate mass measurements, it cannot differentiate between isomers. Both O-butanoylcarnitine and isobutyrylcarnitine have the exact same elemental formula (C11H21NO4) and therefore the same monoisotopic mass.[16][17][18] Separation must be achieved before the mass analysis, either through chromatography or ion mobility.

Q2: Are there other isomers of O-butanoylcarnitine I should be aware of?

A2: Yes, besides isobutyrylcarnitine, you might encounter sec-butanoylcarnitine and methacrylylcarnitine. Methacrylylcarnitine is an unsaturated isomer and thus has a different mass, but sec-butanoylcarnitine is another structural isomer that can interfere. However, in most biological samples, isobutyrylcarnitine is the most significant interfering isomer.[1][19]

Q3: What are the typical matrices for O-butanoylcarnitine analysis?

A3: The most common matrices are dried blood spots (for newborn screening), plasma, and urine.[20][21] The choice of matrix depends on the specific application. Plasma is often used for diagnostic workups in symptomatic patients, while urine can be particularly useful for analyzing polar acylcarnitine species.[21][22]

Q4: How do I choose an appropriate internal standard?

A4: The ideal internal standard is a stable isotope-labeled version of your analyte, such as d3- or d7-O-butanoylcarnitine. This will co-elute with the analyte and experience similar ionization effects, providing the most accurate quantification. If a labeled standard for the specific isomer is not available, a labeled version of another short-chain acylcarnitine can be used, but this is less ideal.

Q5: What are the clinical implications of correctly identifying these isomers?

A5: Accurate identification is crucial for the differential diagnosis of several inborn errors of metabolism.[3][23] As mentioned, elevated O-butanoylcarnitine is a marker for SCAD deficiency, while elevated isobutyrylcarnitine is a marker for IBDD.[4][8][24][25] Misidentification can lead to incorrect diagnosis and inappropriate patient management.

Data Summary Table

AnalyteAbbreviationMolecular FormulaMonoisotopic MassAssociated DisorderKey Differentiating Metabolite
O-ButanoylcarnitineC4C11H21NO4231.1471SCAD DeficiencyEthylmalonic Acid
IsobutyrylcarnitineiC4C11H21NO4231.1471IBDDIsobutyrylglycine

Logical Relationship Diagram

Diagnostic Logic for Elevated C4-Acylcarnitine Diagnostic Logic for Elevated C4-Acylcarnitine cluster_outcomes Differential Diagnosis Initial_Screen Initial Screen (MS/MS) Elevated C4-Acylcarnitine (m/z 232.2) Second_Tier Second-Tier Testing (UPLC-MS/MS or Urine Organic Acids) Initial_Screen->Second_Tier SCAD SCAD Deficiency Confirmed (O-Butanoylcarnitine is elevated) Second_Tier->SCAD Ethylmalonic acid present OR Chromatographic peak for O-Butanoylcarnitine IBDD IBDD Confirmed (Isobutyrylcarnitine is elevated) Second_Tier->IBDD Isobutyrylglycine present OR Chromatographic peak for Isobutyrylcarnitine

Caption: Diagnostic logic for elevated C4-acylcarnitine.

References

  • Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(4), 54. [Link]

  • Schlaff, C., Schymanski, E., Strehmel, N., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1635-1646. [Link]

  • Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. ResearchGate. [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]

  • National Center for Biotechnology Information. (n.d.). O-Butanoylcarnitine. PubChem. [Link]

  • Oglesbee, D., He, M., Majumder, N., et al. (2007). Development of a newborn screening follow-up algorithm for the diagnosis of isobutyryl-CoA dehydrogenase deficiency. Genetics in Medicine, 9(2), 108-116. [Link]

  • Li, X., Li, X., Song, J., et al. (2023). Isomer-resolved characterization of acylcarnitines reveals alterations in type 2 diabetes. bioRxiv. [Link]

  • Kyle, J. E., Zhang, X., Weitz, K. K., et al. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Journal of the American Society for Mass Spectrometry, 30(10), 1949-1960. [Link]

  • Koeberl, D. D., Young, S. P., Gregersen, N. S., et al. (2003). Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening. Pediatric Research, 54(2), 219-223. [Link]

  • Abdenur, J. E., Chamoles, N. A., Guinle, A. E., et al. (2007). Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias. Journal of Chromatography B, 859(2), 234-239. [Link]

  • Tserpentimidou, D., Kiousi, E., & Zafeiriou, D. (2005). ESI-MS/MS study of acylcarnitine profiles in urine from patients with organic acidemias and fatty acid oxidation disorders. Journal of Inherited Metabolic Disease, 28(5), 727-735. [Link]

  • Maier, E. M., Liebl, B., Röschinger, W., et al. (2009). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Journal of Chromatography B, 877(25), 2736-2742. [Link]

  • Health Resources and Services Administration. (n.d.). Isobutyryl-CoA dehydrogenase deficiency. Newborn Screening. [Link]

  • LIPID MAPS. (n.d.). O-butanoyl-carnitine. Structure Database. [Link]

  • American College of Medical Genetics and Genomics. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(12), 1987-1998. [Link]

  • Ah-Sue, K. (2020). The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy. UWSpace. [Link]

  • Ivica, J., Adam, F., Wortel, L., et al. (2024). Development of a second-tier method for C4, C5 and C2 acylcarnitine analysis in plasma. Clinical Biochemistry, 123, 110698. [Link]

  • National Coordinating Center for the Regional Genetics Networks. (2024, February 13). NCC Knowledge Nugget Series- Organic Acidemias: Elevated C5-OH Acylcarnitine ACT Sheet [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Illustration of isobutyrylcarnitine metabolism. [Link]

  • Restek. (2023, May 18). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]

  • Feng, Y., Chen, X., Li, Y., et al. (2022). Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management. Frontiers in Pediatrics, 10, 808945. [Link]

  • González-Ruiz, V., Gethings, L. A., & Vissers, J. P. C. (2020). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Chemistry, 8, 603. [Link]

  • Schmidt-Sommerfeld, E., & Penn, D. (1987). Separation of acylcarnitines from biological samples using high-performance liquid chromatography. Analytical Biochemistry, 164(2), 353-360. [Link]

  • Baby's First Test. (n.d.). Elevated C4 Acylcarnitine. [Link]

  • National Center for Biotechnology Information. (n.d.). Butyryl-L-carnitine. PubChem. [Link]

  • Hobert, J. A., & Turgeon, C. T. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 83-91). Humana, New York, NY. [Link]

  • Human Metabolome Database. (n.d.). Showing information for HMDB0002013 ('butyryl-carnitine'). [Link]

  • Leaptrot, K. L., May, J. C., Dodds, J. N., & McLean, J. A. (2019). Broad Separation of Isomeric Lipids by High-Resolution Differential Ion Mobility Spectrometry with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(2), 285-294. [Link]

  • Schlaff, C., Schymanski, E., Strehmel, N., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PubMed. [Link]

  • Mayo Clinic Laboratories. (n.d.). Acylcarnitines, Quantitative, Plasma. [Link]

  • Zhuang, X., Li, Y., Chen, Y., et al. (2022). Identification of Six Novel Variants of ACAD8 in Isobutyryl-CoA Dehydrogenase Deficiency With Increased C4 Carnitine Using Tandem Mass Spectrometry and NGS Sequencing. Frontiers in Pediatrics, 10, 808945. [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]

  • Schneider, B. B., Nazarov, E. G., Londry, F., et al. (2016). Differential mobility spectrometry: a valuable technology for analyzing challenging biological samples. Bioanalysis, 8(1), 1-5. [Link]

  • ResearchGate. (2024, February 16). Plasma Acylcarnitine and Urinary Organic Acid Profiling for the diagnosis of Fatty Acid Oxidation Disorder and Organic Acidurias using tandem mass spectrometry (MS/MS) and gas chromatography tandem with mass spectrometry (GC-MS): A Retrospective Study. [Link]

Sources

Troubleshooting

Common pitfalls in acylcarnitine sample derivatization and how to avoid them

A Guide from the Office of the Senior Application Scientist Welcome to the technical support center for acylcarnitine analysis. This guide is designed for researchers, clinical scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide from the Office of the Senior Application Scientist

Welcome to the technical support center for acylcarnitine analysis. This guide is designed for researchers, clinical scientists, and drug development professionals who are working to accurately measure acylcarnitine profiles. Derivatization is a critical step in this workflow, yet it is often the source of significant analytical variability and error.

As your partner in the lab, my goal is to move beyond simple protocol recitation. This document explains the causality behind common pitfalls in acylcarnitine derivatization—specifically butylation for tandem mass spectrometry (MS/MS) analysis—and provides robust, field-proven strategies to ensure your experiments are successful, repeatable, and trustworthy.

The Core Principle: Why Derivatize Acylcarnitines?

Acylcarnitines are zwitterionic molecules with a permanently charged quaternary amine and a carboxyl group. For analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS), we convert the carboxyl group into a butyl ester. This process, known as butylation, serves two primary purposes:

  • Enhanced Ionization Efficiency: Esterification neutralizes the negative charge of the carboxyl group, leaving a net positive charge on the quaternary amine. This significantly improves the molecule's response in positive mode ESI, leading to better sensitivity.[1]

  • Structural Uniformity and Fragmentation: Butylation creates a common structural motif across all acylcarnitines. In MS/MS analysis, these butylated derivatives produce a characteristic neutral loss of the butyl group and trimethylamine or a precursor ion scan for a fragment at m/z 85, which is a hallmark of carnitine derivatives.[1][2] This allows for the simultaneous screening of dozens of acylcarnitines in a single run.[3]

Acylcarnitine Butylation Workflow

The following diagram outlines the fundamental steps of a typical sample preparation workflow involving butylation for acylcarnitine analysis.

Acylcarnitine Butylation Workflow cluster_pre Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, DBS, Tissue) Extraction Protein Precipitation & Metabolite Extraction (e.g., with Methanol + IS) Sample->Extraction Drydown1 Complete Solvent Evaporation (Critical Step) Extraction->Drydown1 Derivatization Add Butanolic-HCl Reagent Incubate (e.g., 65°C, 15-20 min) Drydown1->Derivatization Drydown2 Complete Solvent Evaporation Derivatization->Drydown2 Reconstitution Reconstitute in LC-MS Mobile Phase Drydown2->Reconstitution Analysis Flow Injection or LC-MS/MS (Precursor Ion / Neutral Loss Scan) Reconstitution->Analysis caption Figure 1. Standard workflow for acylcarnitine butylation.

Figure 1. Standard workflow for acylcarnitine butylation.

Troubleshooting Guide

This section addresses specific, common problems encountered during acylcarnitine derivatization in a direct question-and-answer format.

Question 1: My signal intensity for all acylcarnitines is extremely low, or I see no signal at all. What went wrong?

This is the most frequent issue and almost always points to a failure in the derivatization reaction itself.

Potential Cause A: Incomplete Sample Dryness

  • Causality: The most common derivatizing agent is butanolic hydrochloride, prepared by adding acetyl chloride to n-butanol. Acetyl chloride reacts with butanol to form butyl acetate and, crucially, anhydrous HCl gas, which catalyzes the esterification. If any residual water is present in your dried sample extract, the highly reactive acetyl chloride will preferentially react with water to form acetic acid and HCl, quenching the reagent before it can effectively catalyze the butylation of your analytes.

  • Solution & Validation:

    • Ensure Complete Dryness: After the initial metabolite extraction, ensure your samples are evaporated to complete dryness. Use a vacuum concentrator (SpeedVac) or a gentle stream of nitrogen. Visually inspect the sample tubes/wells; there should be no visible liquid or condensation.

    • Extend Drying Time: If you suspect residual solvent, increase the drying time or gently warm the samples under nitrogen (e.g., 40-45°C) to drive off any remaining moisture.[4]

    • QC Check: Prepare a standalone acylcarnitine standard, dry it down with extreme care, and derivatize it alongside your samples. If the standard works but your samples do not, it points to a matrix-related water retention issue in your samples.

Potential Cause B: Degraded Derivatization Reagent

  • Causality: Butanolic-HCl is highly sensitive to atmospheric moisture. Over time, the reagent will absorb water, leading to its degradation and loss of efficacy. A reagent that is more than a day or two old, or one that was opened frequently in a humid environment, is likely compromised.

  • Solution & Validation:

    • Prepare Reagent Fresh Daily: It is best practice to prepare the butanolic-HCl reagent fresh each day you run the assay.[4]

    • Proper Storage: If you must store it, use a tightly sealed vial with a PTFE-lined cap and store it at 2-8°C. Minimize headspace in the vial. Discard after a few days regardless.

    • Use Anhydrous Solvents: Ensure the n-butanol used for reagent preparation is of anhydrous grade.

Question 2: I'm seeing high variability between my replicates and poor precision. What's the cause?

High coefficient of variation (%CV) across replicates often indicates inconsistent reaction conditions from well to well or tube to tube.

Potential Cause A: Inconsistent Heating

  • Causality: The butylation reaction is typically performed at an elevated temperature (e.g., 60-65°C) to ensure it proceeds to completion within a reasonable timeframe (15-20 minutes).[1][4] If using a heat block or oven, temperature gradients can exist, causing samples in different positions to react at different rates.

  • Solution & Validation:

    • Use a Calibrated Heat Block: Ensure your heat block provides uniform temperature across all wells. Check it periodically with a calibrated thermometer.

    • Seal Plates Properly: When working with 96-well plates, use a high-quality, adhesive heat-stable seal. A loose seal can lead to evaporation and inconsistent heating, especially in the outer wells.

    • Consistent Incubation Time: Ensure all samples are incubated for the exact same amount of time. Staggering the addition of the reagent and the quenching/drying step can introduce variability.

Potential Cause B: Inconsistent Reagent Dispensing

  • Causality: Small errors in the volume of the derivatization reagent can lead to significant variability, especially when working with small sample volumes.

  • Solution & Validation:

    • Use a Calibrated Pipette: Use a properly calibrated positive displacement pipette or a high-quality air displacement pipette with appropriate tips for dispensing the butanolic-HCl.

    • Reverse Pipetting: For viscous or volatile reagents, use the reverse pipetting technique to ensure accurate and consistent dispensing.

Question 3: My results show artificially high free carnitine and low long-chain acylcarnitines. Why?

This pattern strongly suggests hydrolysis of the native acylcarnitine esters during sample preparation.

Potential Cause: Acylcarnitine Hydrolysis

  • Causality: The ester bond linking the acyl chain to the carnitine backbone is susceptible to hydrolysis under harsh acidic or basic conditions. While the derivatization itself is an acid-catalyzed reaction, improper conditions can favor hydrolysis instead of butylation. This cleaves the acyl chain, leading to an underestimation of that specific acylcarnitine and a corresponding overestimation of free carnitine. This has been noted as a potential issue with some derivatization protocols.[5][6]

  • Solution & Validation:

    • Strictly Control Reaction Time and Temperature: Do not exceed the validated incubation time or temperature. Over-incubation can promote hydrolysis. A typical condition is 65°C for 15 minutes.[4]

    • Ensure Anhydrous Conditions: As mentioned before, water can interfere. Hydrolysis is, by definition, a reaction with water. Keeping the system anhydrous minimizes this side reaction.

    • Evaluate Alternative Methods: For research applications where absolute accuracy is paramount and hydrolysis is a concern, methods that do not require harsh acidic derivatization can be considered, though they may have other trade-offs.[6] However, for routine screening, butylation is a well-established and robust method when performed correctly.[3]

Frequently Asked Questions (FAQs)

FAQ 1: Why is butylation the most common derivatization method for acylcarnitine screening? Butylation is widely adopted because it is a relatively simple, single-step reaction that effectively converts an entire class of compounds into derivatives with superior ESI-MS/MS detection properties. The resulting butyl esters are stable and produce a predictable and highly specific fragmentation pattern (m/z 85 precursor ion), which is ideal for high-throughput screening using flow-injection analysis tandem mass spectrometry (FIA-MS/MS).[3]

FAQ 2: How critical is the concentration of acetyl chloride in the n-butanol? Very critical. The concentration dictates the amount of anhydrous HCl catalyst generated. A common and effective formulation is 3N HCl in n-butanol, which can be prepared by carefully adding acetyl chloride to anhydrous n-butanol. The ratio must be precise and is typically specified in validated protocols (e.g., 5% v/v acetyl chloride in n-butanol).[1] Using too little will result in an incomplete reaction, while using too much is unnecessary and can increase the risk of side reactions.

FAQ 3: Can I use derivatization to differentiate between dicarboxylic and monocarboxylic acylcarnitines? Yes, this is a key advantage of butylation. A monocarboxylic acylcarnitine has one carboxyl group that will be butylated. A dicarboxylic acylcarnitine (e.g., glutarylcarnitine, C5-DC) has a second carboxyl group on the acyl chain itself. Both groups will be derivatized, resulting in a di-butyl ester. This mass difference allows for the clear differentiation of isobaric species that would otherwise be indistinguishable by mass spectrometry alone.[1]

FAQ 4: My lab is humid. Are there any special precautions I should take? Absolutely. In a humid environment (>50% RH), you must be extra vigilant.

  • Work Quickly: Minimize the time that reagents and open sample plates are exposed to the air.

  • Use Inert Gas: When drying samples, a gentle stream of dry nitrogen is essential. You can also blanket open reagent vials with nitrogen or argon before sealing.

  • Aliquot Reagents: Prepare your butanolic-HCl in small, single-use aliquots to avoid repeatedly opening a large stock bottle.

Validated Protocol: Butylation of Acylcarnitines in Plasma Extracts

This protocol is a representative method and should be validated in your laboratory.

1. Reagent Preparation (Prepare Fresh Daily)

  • 3N Butanolic-HCl: In a fume hood, carefully and slowly add 240 µL of acetyl chloride to 10 mL of anhydrous n-butanol in a clean glass vial. Mix gently. This solution is corrosive and moisture-sensitive.

2. Sample Preparation

  • Pipette 10 µL of plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Add 200 µL of ice-cold methanol containing the appropriate isotopic internal standards (e.g., from Cambridge Isotope Laboratories, NSK-B).[2]

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new tube or plate.

3. Evaporation (Step 1)

  • Evaporate the supernatant to complete dryness using a vacuum concentrator or a nitrogen evaporator at 40-45°C. This step is critical and must be complete.

4. Derivatization Reaction

  • Add 50 µL of freshly prepared 3N Butanolic-HCl to each dried sample.[4]

  • Seal the tubes or plate securely.

  • Incubate at 65°C for 15 minutes in a calibrated heat block.[4]

5. Evaporation (Step 2)

  • Evaporate the samples to complete dryness again under a stream of nitrogen at 40-45°C.

6. Reconstitution & Analysis

  • Reconstitute the dried, derivatized samples in 100 µL of the appropriate mobile phase (e.g., 80:20 methanol:water).[2]

  • Vortex briefly and transfer to autosampler vials if necessary.

  • Proceed with LC-MS/MS or FIA-MS/MS analysis.

Troubleshooting Logic Diagram

Use this flowchart to diagnose issues with your acylcarnitine derivatization workflow.

Troubleshooting Logic Start Problem: Low/No Signal or High Variability CheckReagent Was the derivatization reagent prepared fresh today? Start->CheckReagent CheckDryness Were samples 100% dry before adding reagent? CheckReagent->CheckDryness Yes RemakeReagent ACTION: Prepare fresh Butanolic-HCl. Re-run affected samples. CheckReagent->RemakeReagent No CheckTemp Was incubation temp/time accurate and consistent? CheckDryness->CheckTemp Yes ImproveDrying ACTION: Increase drying time/temp. Visually confirm dryness. CheckDryness->ImproveDrying No CheckIS Is the internal standard (IS) signal also low? CheckTemp->CheckIS Yes CalibrateHeater ACTION: Calibrate heat block. Ensure proper sealing of plate/tubes. CheckTemp->CalibrateHeater No SystemProblem ROOT CAUSE: Likely an MS instrument issue (e.g., source, detector). CheckIS->SystemProblem Yes SampleProblem ROOT CAUSE: Derivatization failure or matrix effect in samples. CheckIS->SampleProblem No

Sources

Optimization

Ensuring stability of O-Butanoylcarnitine during sample collection and storage

Welcome to the technical support guide for ensuring the stability of O-Butanoylcarnitine (C4-carnitine) during sample collection, processing, and storage. As a short-chain acylcarnitine, O-Butanoylcarnitine is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ensuring the stability of O-Butanoylcarnitine (C4-carnitine) during sample collection, processing, and storage. As a short-chain acylcarnitine, O-Butanoylcarnitine is a critical biomarker in metabolomics, particularly for studying fatty acid oxidation disorders and other inborn errors of metabolism[1][2]. Its accurate quantification is paramount, yet its chemical structure—an ester linkage between butyric acid and carnitine—renders it susceptible to degradation.

This guide provides field-proven insights and detailed protocols in a practical question-and-answer format to help you navigate the pre-analytical variables that can impact your results.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common questions regarding the stability of O-Butanoylcarnitine.

Q1: What is O-Butanoylcarnitine, and why is its stability a concern?

A1: O-Butanoylcarnitine is a C4-acylcarnitine, an ester of L-carnitine and butyric acid[3]. It is a key intermediate in fatty acid metabolism. The primary stability concern is its susceptibility to hydrolysis, where the ester bond is broken, reverting the molecule to free L-carnitine and butyric acid. This process can be catalyzed by endogenous enzymes (esterases) present in biological samples or accelerated by non-enzymatic factors like suboptimal pH and high temperatures[4][5]. Inaccurate measurements due to degradation can lead to misinterpretation of metabolic states, potentially masking the signs of a metabolic disorder or confounding research data.

Q2: What is the primary degradation pathway for O-Butanoylcarnitine?

A2: The primary degradation pathway is hydrolysis. This reaction leads to an artificial decrease in O-Butanoylcarnitine concentration and a corresponding increase in the concentration of free carnitine (C0)[4][6]. This is a critical point, as many diagnostic ratios involve both of these analytes.

cluster_degradation Hydrolysis of O-Butanoylcarnitine cluster_factors Accelerating Factors OBuC O-Butanoylcarnitine (C4) Products L-Carnitine (C0) + Butyric Acid OBuC->Products H₂O Temp High Temperature Temp->OBuC pH High pH (>7) pH->OBuC Enzymes Esterase Activity Enzymes->OBuC

Caption: Primary degradation pathway for O-Butanoylcarnitine.

Q3: How quickly does O-Butanoylcarnitine degrade at room temperature?

A3: Degradation at room temperature can be significant and rapid. Studies on dried blood spots (DBS) show that when stored for prolonged periods (more than 14 days) at room temperature, acylcarnitines are hydrolyzed to free carnitine[4][7]. Short-chain acylcarnitines like O-Butanoylcarnitine (C4) tend to hydrolyze more quickly than long-chain species[4][7]. For instance, one study observed a significant annual decrease in propionylcarnitine (C3), a comparable short-chain acylcarnitine, of 27.4% during the first five years of storage[8][9]. Therefore, leaving samples at room temperature for extended periods is strongly discouraged.

Section 2: Sample Collection & Handling

Proper technique during the initial collection is the first line of defense against analyte degradation.

Q4: What are the best practices for collecting blood samples for O-Butanoylcarnitine analysis?

A4: The key is to minimize the time between collection and processing/freezing to halt enzymatic activity.

  • Anticoagulant Choice: Use tubes containing EDTA. EDTA chelates calcium, which is a necessary cofactor for many enzymes, thereby providing a first layer of inhibition.

  • Fasting State: Whenever possible, collect samples after an overnight fast. Non-fasting samples can have physiologically elevated levels of acylcarnitines, which may complicate the interpretation of results[10].

  • Immediate Cooling: Place the collected blood tube on ice immediately. This slows down metabolic and enzymatic processes.

  • Prompt Processing: Process the blood to plasma within one hour of collection. The longer whole blood sits, the greater the potential for enzymatic degradation.

Q5: Should I use plasma or serum?

A5: Plasma is generally preferred over serum for metabolomics studies[11]. The coagulation process that occurs when preparing serum can cause cell lysis, releasing enzymes and altering the metabolic profile. Using an anticoagulant like EDTA and promptly centrifuging to obtain plasma provides a cleaner, more representative snapshot of the circulating metabolome[12].

Section 3: Sample Processing & Storage Troubleshooting

This section provides solutions to common issues encountered during sample processing and storage.

Q6: My protocol involves a delay between centrifugation and freezing. How can I mitigate degradation during this time?

A6: Keep the plasma aliquots on ice at all times. If a significant delay is unavoidable, consider adding chemical inhibitors. While not standard for routine analysis, for specific research applications, inhibitors of carnitine acyltransferases, such as sulfobetaines, could be explored, though their effect on quantification must be validated[13]. However, the most effective and widely accepted strategy is minimizing time and maintaining low temperatures.

Q7: What is the optimal temperature for long-term storage, and for how long are samples viable?

A7: For long-term storage, -80°C is the gold standard . At this temperature, enzymatic activity is effectively stopped.

  • At -18°C to -20°C: Acylcarnitines are stable for at least 330 days[4][7]. Storage at -20°C significantly reduces the degradation seen at room temperature[1][7].

  • At -80°C: This temperature is recommended for storage longer than one year. While most metabolites are very stable, one long-term study over five years noted a slight average increase of 9.4% in butyrylcarnitine in plasma stored at -80°C, alongside decreases in other acylcarnitines[14]. This highlights that even at -80°C, very slow chemical changes can occur over many years and should be considered in the experimental design of long-term epidemiological studies.

The following table summarizes stability data from various studies.

Storage TemperatureMatrixDurationStability of Short-Chain AcylcarnitinesSource(s)
Room TemperatureDried Blood Spot> 14 daysSignificant hydrolysis; short chains degrade faster.[4],[7]
+4°C / +5°CDried Blood Spot1-2 yearsGradual decay of most acylcarnitines.[6],[1]
-18°C / -20°CDried Blood SpotAt least 330 daysStable.[4],[7]
-80°CDried Blood Spot> 2 yearsStable; changes are attenuated or not present.[1]
-80°CPlasmaUp to 5 yearsGenerally stable; minor changes possible over multiple years.[14]
Q8: I see an unexpectedly high free carnitine (C0) to O-Butanoylcarnitine (C4) ratio. Is this always biological?

A8: Not necessarily. An elevated C0/C4 ratio can be a key indicator of pre-analytical sample degradation. As O-Butanoylcarnitine hydrolyzes, it artificially inflates the free carnitine pool[6]. If you observe this across a batch of samples that were delayed in processing or experienced a freeze-thaw cycle, it is highly likely to be a technical artifact. Always run quality control (QC) samples with known concentrations to monitor for such trends.

Q9: How many freeze-thaw cycles can my samples withstand?

A9: Ideally, zero. Each freeze-thaw cycle exposes the sample to temperatures where enzymes can become active, potentially leading to degradation. For this reason, it is critical to aliquot samples into single-use volumes after initial processing and before the first freeze. If you need to analyze the sample for different purposes, use a fresh aliquot for each analysis.

Section 4: Detailed Protocols & Workflows

Adherence to standardized protocols is essential for reproducible results.

Recommended Sample Handling Workflow

The following workflow is designed to maximize the stability of O-Butanoylcarnitine.

Caption: Recommended workflow for sample collection and storage.

Protocol 1: Blood Collection and Plasma Preparation
  • Preparation: Label EDTA-containing blood collection tubes and pre-chill them. Prepare an ice bath.

  • Collection: Collect the blood sample according to standard phlebotomy procedures.

  • Mixing & Cooling: Gently invert the EDTA tube 8-10 times to ensure proper mixing with the anticoagulant. Immediately place the tube in the ice bath.

  • Transport: Transport the sample on ice to the processing laboratory. This must occur within one hour of collection.

  • Centrifugation: Centrifuge the tube in a pre-cooled centrifuge (4°C) at 2,000 x g for 15 minutes to separate plasma.

  • Aliquoting: Carefully aspirate the supernatant (plasma), avoiding the buffy coat and red blood cells. Transfer the plasma to a pre-chilled polypropylene tube. Aliquot the plasma into multiple, single-use cryovials.

  • Freezing: Immediately flash-freeze the aliquots in liquid nitrogen.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

References

  • Shimada, Y., et al. (2022). Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. Pediatrics International, 64(1). Available at: [Link]

  • Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. Analytical Chemistry, 81(9), 3571-5. Available at: [Link]

  • van Rijt, W. J., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening, 6(4), 85. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 439829, O-Butanoylcarnitine. Retrieved from [Link].

  • ResearchGate (n.d.). Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency. Request PDF. Available at: [Link]

  • ResearchGate (n.d.). Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Available at: [Link]

  • Strnadova, K. A., et al. (2007). Long-term stability of amino acids and acylcarnitines in dried blood spots. Clinical Chemistry, 53(4), 717-22. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 213144, Butyryl-L-carnitine. Retrieved from [Link].

  • ResearchGate (n.d.). Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry. Available at: [Link]

  • Cook, G. A., et al. (1984). Effect of pH on malonyl-CoA inhibition of carnitine palmitoyltransferase I. Journal of Biological Chemistry, 259(20), 12485-8. Available at: [Link]

  • Parvin, R., et al. (1980). Inhibition of mitochondrial carnitine-acylcarnitine translocase by sulfobetaines. Canadian Journal of Biochemistry, 58(10), 822-30. Available at: [Link]

  • Ramsay, R. R., et al. (2012). Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. Analytical Biochemistry, 421(1), 288-96. Available at: [Link]

  • Wagner-Golbs, A., et al. (2019). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. Metabolites, 9(1), 18. Available at: [Link]

  • Hamilton-Miller, J. M. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-7. Available at: [Link]

  • ResearchGate (n.d.). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Available at: [Link]

  • Wang, M., et al. (2022). SGLT2 inhibition, acylcarnitines and heart failure: a Mendelian randomization study. Cardiovascular Diabetology, 21(1), 114. Available at: [Link]

  • Metabolon (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Available at: [Link]

  • Breisch, J., et al. (2023). Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii. Frontiers in Microbiology, 14, 1205128. Available at: [Link]

  • Bern Open Repository and Information System (2010). Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry. Available at: [Link]

  • Royal Society of Chemistry (2017). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Available at: [Link]

  • Miller, M. J., et al. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249-258. Available at: [Link]

  • ResearchGate (n.d.). Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii. Available at: [Link]

  • The Journal of Clinical Investigation (n.d.). by Inhibition of Acylcarnitine Accumulation. Available at: [Link]

  • Yin, P., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 227. Available at: [Link]

  • Hobert, J. A., et al. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 2565, 93-100. Available at: [Link]

  • Ling, J., et al. (2013). Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. International Journal of Pharmaceutical Compounding, 17(1), 79-83. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Retrieved from [Link]

  • EMBL Metabolomics Core Facility (n.d.). Guide to sample cleanup and storage. Available at: [Link]

  • ResearchGate (n.d.). Influence of pH and Temperature on the Growth of and Toxin Production by Neurotoxigenic Strains of Clostridium butyricum Type E. Available at: [Link]

  • ACS Publications (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Bar-Joseph, G., et al. (2020). Analysis and interpretation of acylcarnitine profiles in dried blood spot and plasma of preterm and full-term newborns. Journal of Perinatology, 40(12), 1785-1793. Available at: [Link]

Sources

Troubleshooting

Calibration curve issues in O-Butanoylcarnitine quantitative analysis

Technical Support Center: O-Butanoylcarnitine Quantitative Analysis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for O-Butanoylcarnitine (also known as B...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Butanoylcarnitine Quantitative Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for O-Butanoylcarnitine (also known as Butyrylcarnitine or C4-carnitine) quantitative analysis. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists and delve into the causality behind common calibration curve issues. Accurate quantification of O-Butanoylcarnitine, a key biomarker in metabolic research, is critical, and a robust calibration curve is the foundation of any valid quantitative method.[1][2] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and resolve challenges encountered during your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for O-Butanoylcarnitine consistently non-linear (e.g., quadratic or 'S'-shaped)?

A1: Non-linearity in LC-MS/MS calibration curves for acylcarnitines is a common issue that can stem from several sources. The most frequent culprits include detector saturation at high concentrations, unaddressed matrix effects, interference from isomers, or an inappropriate choice of regression model.[3] It's crucial to investigate each possibility systematically rather than defaulting to a non-linear curve fit, which may mask underlying methodological problems.

Q2: What is the most appropriate internal standard (IS) for O-Butanoylcarnitine analysis?

A2: The gold standard is a stable isotope-labeled (SIL) internal standard, such as O-Butanoylcarnitine-d3 or -d9.[4] A SIL-IS is chemically identical to the analyte and will co-elute, ensuring it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. This co-behavior allows it to accurately correct for variations across the analytical process, which is something a structural analog cannot do as effectively.

Q3: What are "matrix effects" and how do I know if they are impacting my O-Butanoylcarnitine assay?

A3: A matrix effect is the alteration of ionization efficiency (suppression or enhancement) of your target analyte by co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[5] These effects can cause poor accuracy and precision.[5] You can diagnose matrix effects by performing a post-extraction spike experiment. This involves comparing the analyte's response in a neat solution to its response when spiked into a blank, extracted matrix sample. A significant difference indicates the presence of matrix effects.

Q4: My lab is getting false positives for O-Butanoylcarnitine. What could be the cause?

A4: A primary cause of false positives in C4-carnitine analysis is the presence of constitutional isomers, such as Isobutyrylcarnitine.[6][7] These isomers have the same mass and often produce the same product ion, making them indistinguishable by tandem mass spectrometry (MS/MS) alone.[6][7] Achieving chromatographic separation is essential to ensure you are quantifying only O-Butanoylcarnitine.[7] Without proper separation, you risk reporting an artificially inflated concentration.[6]

In-Depth Troubleshooting Guide

This section provides detailed diagnostic workflows and corrective actions for specific calibration curve problems.

Problem 1: Poor Linearity (Correlation Coefficient r² < 0.99)

A non-linear response across a calibration range can invalidate quantitative results. Before accepting a non-linear fit, it is critical to diagnose the root cause.

Potential Causes & Diagnostic Actions:

  • Detector Saturation: At the upper concentration limits, the mass spectrometer's detector can become overwhelmed, leading to a plateauing of the signal.

    • Diagnostic Protocol: Prepare a dilution series of your highest concentration standard. If the response does not decrease proportionally with dilution, detector saturation is likely.

  • Matrix Effects: As analyte concentration increases, the ratio of analyte to matrix components changes, which can lead to non-uniform ion suppression or enhancement across the curve.

    • Diagnostic Protocol: Conduct a matrix effect assessment as described in the FAQs. If significant effects are found, sample cleanup must be improved (e.g., switching from protein precipitation to solid-phase extraction) or chromatographic conditions adjusted to separate the analyte from interfering matrix components.

  • Isomeric Interference: If an isomer like Isobutyrylcarnitine is present in the standards or matrix and is not chromatographically resolved, it will contribute to the signal, leading to inaccurate quantification and potential non-linearity.[7][8]

    • Diagnostic Protocol: Review your chromatography. Inject a standard of the potential isomer to confirm its retention time relative to O-Butanoylcarnitine. If they co-elute, the HPLC/UPLC method must be optimized.

  • Inappropriate Regression Model: While a linear, 1/x or 1/x² weighted regression is common, it may not always be appropriate.

    • Guidance: According to regulatory guidelines, the simplest model that adequately describes the concentration-response relationship should be used.[9][10] The choice of model must be justified. Evaluate the residuals plot; a random distribution around zero indicates a good fit, whereas a pattern suggests the model is inappropriate.[3]

start Calibration Curve is Non-Linear (r² < 0.99) check_saturation Dilute Highest Standard. Is response proportional? start->check_saturation saturation_yes Yes check_saturation->saturation_yes No Saturation saturation_no No check_saturation->saturation_no Detector Saturation check_isomers Inject Isomer Standard. Are peaks resolved? isomers_yes Yes check_isomers->isomers_yes Resolved isomers_no No check_isomers->isomers_no Co-elution check_matrix Perform Post-Extraction Spike. Matrix effect <15%? matrix_yes Yes check_matrix->matrix_yes No Effect matrix_no No check_matrix->matrix_no Matrix Effect check_model Review Residuals Plot. Is distribution random? model_yes Yes check_model->model_yes Model OK. Re-evaluate all steps. model_no No check_model->model_no Patterned Residuals saturation_yes->check_isomers fix_range SOLUTION: Reduce Upper Limit of Quantification (ULOQ) saturation_no->fix_range isomers_yes->check_matrix fix_chromatography SOLUTION: Optimize LC Method (e.g., gradient, column) isomers_no->fix_chromatography matrix_yes->check_model fix_cleanup SOLUTION: Improve Sample Cleanup (e.g., use SPE) matrix_no->fix_cleanup fix_model SOLUTION: Evaluate Alternative Weighted Regression model_no->fix_model

Caption: Workflow for troubleshooting a non-linear calibration curve.

Problem 2: Poor Accuracy & Precision at the Lower Limit of Quantification (LLOQ)

High coefficient of variation (%CV) or deviation from the nominal concentration for LLOQ samples is a common failure point in method validation.

Potential Causes & Diagnostic Actions:

  • Inconsistent Sample Preparation: Low analyte concentrations are more susceptible to slight variations in extraction recovery.

    • Corrective Action: Ensure precise and consistent execution of the sample preparation protocol. If using protein precipitation, ensure the organic solvent is added quickly and vortexing is uniform. For solid-phase extraction (SPE), ensure columns do not dry out and that elution volumes are exact.

  • Analyte Adsorption: O-Butanoylcarnitine can adsorb to plasticware (e.g., pipette tips, autosampler vials), leading to analyte loss, especially at low concentrations.

    • Corrective Action: Use low-adsorption vials and plates. Consider adding a small percentage of organic solvent (e.g., acetonitrile) to the reconstitution solvent to reduce non-specific binding.

  • High Background/Blank Response: If the blank matrix has a significant signal at the analyte's retention time, it will interfere with the LLOQ's accuracy.

    • Diagnostic Protocol: Analyze at least six different lots of blank matrix to assess endogenous levels or interference. If the blank response is consistently >20% of the LLOQ response, a more selective sample preparation method or use of a surrogate matrix (e.g., stripped serum) may be necessary.

ParameterAcceptance LimitSource
Accuracy Mean concentration should be within ±20% of the nominal value.EMA Guideline[10]
Precision The %CV should not exceed 20%.EMA Guideline[10]
Blank Response Response in blank should be ≤ 20% of the LLOQ response.ICH M10 Guideline[11]
IS Response in Blank Response in blank should be ≤ 5% of the IS response in other samples.ICH M10 Guideline[11]
Problem 3: Significant Intercept / Non-Zero Blank Response

A calibration curve that does not pass through the origin (or has a high y-intercept) suggests a constant, systematic error.

Potential Causes & Diagnostic Actions:

  • System Contamination: Carryover from a previous high-concentration sample or contamination of solvents or the LC-MS system can produce a signal in blank injections.

    • Diagnostic Protocol: Inject several solvent blanks after a high-concentration standard. If the peak persists and decreases with each injection, carryover is the issue. Optimize the autosampler wash method (using a stronger, organic solvent) and needle wash port settings.

  • Endogenous Analyte in Matrix: The biological matrix used to prepare calibrators may naturally contain O-Butanoylcarnitine.

    • Corrective Action: The preferred solution is to use a surrogate matrix that is free of the analyte, such as stripped (charcoal-treated) serum or a buffer-based matrix. If this is not possible, the method of standard addition may be required for accurate quantification.

  • Internal Standard Impurity: The stable isotope-labeled internal standard may contain a small amount of the unlabeled analyte.

    • Diagnostic Protocol: Prepare a sample containing only the internal standard in solvent and analyze it. A peak at the retention time and MRM transition of the native analyte confirms impurity. This must be factored into calculations or a purer standard must be sourced.

start Significant Peak in Blank Sample q1 Inject Solvent Blank. Is peak present? start->q1 res1_yes System Contamination or Carryover q1->res1_yes Yes res1_no System is Clean q1->res1_no No q2 Analyze Multiple Lots of Blank Matrix. Is peak consistently present? res2_yes Endogenous Analyte in Matrix q2->res2_yes Yes res2_no Matrix is Clean q2->res2_no No q3 Analyze IS-Only Sample. Is analyte peak present? res3_yes IS is Impure q3->res3_yes Yes res3_no IS is Pure q3->res3_no No res1_no->q2 res2_no->q3

Caption: Diagnostic flowchart for a non-zero blank signal.

References

  • Schymanski, E. et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]

  • Minkler, P. et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. National Institutes of Health. Available at: [Link]

  • Minkler, P. et al. (2015). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. ResearchGate. Available at: [Link]

  • Schymanski, E. et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. O-Butanoylcarnitine. PubChem. Available at: [Link]

  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • ResearchGate. HPLC−MS/MS chromatogram of an acylcarnitine calibration curve high... Available at: [Link]

  • Minkler, P. et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • Schymanski, E. et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. Available at: [Link]

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  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Agilent. (2022). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Available at: [Link]

  • Li, J. et al. (2024). Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity. Frontiers in Chemistry. Available at: [Link]

  • Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Patel, D. et al. (2012). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Martin, J. et al. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Scientific Research Publishing. Available at: [Link]

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  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

  • Sugiura, Y. et al. (2020). Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction. National Institutes of Health. Available at: [Link]

  • Li, J. et al. (2024). Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity. PubMed Central. Available at: [Link]

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  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

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Validation

A Researcher's Guide to the Analytical Differentiation of O-Butanoylcarnitine and Isobutyrylcarnitine

For researchers, scientists, and drug development professionals engaged in metabolomics and the diagnosis of inborn errors of metabolism, the accurate differentiation of isomeric molecules is a persistent challenge. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in metabolomics and the diagnosis of inborn errors of metabolism, the accurate differentiation of isomeric molecules is a persistent challenge. Among these, the C4-acylcarnitines, O-butanoylcarnitine (more commonly known as butyrylcarnitine) and isobutyrylcarnitine, present a significant analytical hurdle. Due to their identical molecular mass, conventional mass spectrometry-based screening methods fall short, necessitating more sophisticated analytical strategies for their unambiguous identification and quantification. This guide provides an in-depth comparison of the analytical methodologies available for the differentiation of these critical isomers, supported by experimental data and protocols.

The Clinical Imperative for Isomer-Specific Quantification

O-butanoylcarnitine and isobutyrylcarnitine are intermediates in fatty acid and amino acid metabolism.[1] Elevated levels of these C4-carnitines in biological fluids are hallmark indicators of specific inborn errors of metabolism. An increase in O-butanoylcarnitine is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, a disorder of fatty acid β-oxidation.[2] Conversely, elevated isobutyrylcarnitine points towards isobutyryl-CoA dehydrogenase (IBD) deficiency, an impairment in the catabolism of the branched-chain amino acid valine.[3]

The initial tier of newborn screening often employs flow-injection tandem mass spectrometry (MS/MS) for acylcarnitine profiling due to its high throughput.[3][4] However, this technique cannot distinguish between these isobaric compounds, leading to ambiguous results that require a second, more definitive test.[3][5] The development of robust and reliable methods for the analytical differentiation of O-butanoylcarnitine and isobutyrylcarnitine is therefore not merely an academic exercise but a clinical necessity for accurate diagnosis and subsequent patient management.

The Analytical Challenge: Identical Mass, Distinct Structures

The core difficulty in distinguishing O-butanoylcarnitine from isobutyrylcarnitine lies in their identical elemental composition (C₁₁H₂₁NO₄) and consequently, the same monoisotopic mass. This renders them indistinguishable by mass spectrometry alone.

Caption: Structural Isomers with Identical Mass.

The key to their differentiation lies in exploiting their distinct chemical structures through chromatographic separation prior to mass spectrometric detection.

The Gold Standard: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The consensus in the scientific community is that coupling ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is the most effective and reliable method for the separation and quantification of O-butanoylcarnitine and isobutyrylcarnitine.[5][6] The chromatographic separation is typically achieved on a reversed-phase column, where the subtle differences in the hydrophobicity of the straight-chain versus the branched-chain acyl group lead to different retention times.

Experimental Workflow

The general workflow for the analysis of O-butanoylcarnitine and isobutyrylcarnitine in biological samples such as plasma or dried blood spots involves sample preparation, chromatographic separation, and mass spectrometric detection.

G sample Biological Sample (Plasma, Dried Blood Spot) extraction Extraction with Methanol & Addition of Internal Standards sample->extraction derivatization Derivatization (Butanolic HCl) extraction->derivatization uplc UPLC Separation (Reversed-Phase C18 Column) derivatization->uplc msms Tandem Mass Spectrometry (MRM Detection) uplc->msms data Data Analysis (Quantification of Isomers) msms->data

Caption: UPLC-MS/MS Workflow for C4-Acylcarnitine Isomer Analysis.

Detailed Experimental Protocol (Adapted from published methods[7][8])

1. Sample Preparation and Derivatization:

  • Extraction: Acylcarnitines are extracted from the biological matrix (e.g., plasma, dried blood spots) using methanol. Deuterium-labeled internal standards for both isomers are added at this stage for accurate quantification.

  • Derivatization: The extracted acylcarnitines are derivatized to their butyl esters using butanolic HCl.[3] This step enhances their chromatographic retention and improves ionization efficiency in the mass spectrometer.[7]

2. UPLC-MS/MS Analysis:

  • Chromatographic System: A UPLC system equipped with a reversed-phase C18 column is commonly used. A typical column configuration is a C18 BEH, 1x100mm, 1.7µm column.[8]

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% heptafluorobutyric acid (HFBA) in water.[7] The ion-pairing agent HFBA improves peak shape and separation.

    • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[7]

  • Gradient Elution: A gradient elution program is employed to achieve optimal separation. An example program is as follows:

    • 0-0.5 min: 100% A at 0.5 ml/min

    • 0.5-3.0 min: Linear gradient to 35% B at 0.5 ml/min

    • 3.0-6.0 min: Hold at 35% B at 0.5 ml/min

    • 6.0-9.7 min: Linear gradient to 60% B at 0.5 ml/min

    • 9.7-10.7 min: Linear gradient to 95% B at 0.5 ml/min

    • 10.7-11.2 min: Hold at 100% B at 1 ml/min

    • 11.2-18.5 min: Hold at 100% B at 1.5 ml/min

    • Re-equilibration at 100% A for 4 min.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

    • Ion Source Parameters:

      • Ion spray voltage: 5,500 V

      • Heater temperature: 600°C

      • Source gas 1 (nebulizer gas): 50 psi

      • Source gas 2 (turbo gas): 50 psi

      • Curtain gas: 40 psi[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The characteristic fragmentation of acylcarnitines produces a prominent product ion at m/z 85.[7] The MRM transition for the butylated C4-acylcarnitines is typically monitored.

Data Presentation: Performance of the UPLC-MS/MS Method

The UPLC-MS/MS methodology provides excellent performance for the differentiation and quantification of O-butanoylcarnitine and isobutyrylcarnitine.

ParameterO-ButanoylcarnitineIsobutyrylcarnitineReference
Retention Time (min) ~6.8~6.5[8] (approximated)
Intra-day Precision (%CV) 1.4 - 141.4 - 14[8]
Accuracy (%) 88 - 11488 - 114[8]
Inter-day Precision (%CV) < 20< 20[8]

Note: The exact retention times can vary depending on the specific chromatographic conditions and system.

The clear chromatographic separation, as would be visualized in a chromatogram, allows for the individual integration of each peak and, consequently, the accurate quantification of each isomer.

Tandem Mass Spectrometry Fragmentation

While chromatography is the primary tool for differentiation, understanding the fragmentation patterns in MS/MS is crucial for confident identification. Upon collision-induced dissociation (CID), both O-butanoylcarnitine and isobutyrylcarnitine yield a characteristic product ion at m/z 85.[7] This fragment corresponds to the [C₄H₉N(CH₃)₂]⁺ ion, which is a common fragment for many acylcarnitines. Although the primary fragmentation is identical, some studies have explored if subtle differences in the relative abundances of other minor fragment ions could aid in differentiation, but this has not proven to be a reliable standalone method.

Alternative and Complementary Methodologies

While UPLC-MS/MS is the gold standard, it is important to be aware of other techniques.

  • High-Performance Liquid Chromatography (HPLC)-MS/MS: Traditional HPLC can also be used to separate these isomers, though typically with longer run times and broader peaks compared to UHPLC.[9]

  • Mixed-Mode Chromatography: Recent advancements have shown that mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange retention mechanisms, can also effectively separate a wide range of acylcarnitines, including isobaric species, without the need for derivatization or ion-pairing agents.[10]

Biochemical Pathways of O-Butanoylcarnitine and Isobutyrylcarnitine Formation

A comprehensive understanding of the biochemical origins of these isomers provides context for their clinical significance.

G cluster_0 Fatty Acid β-Oxidation cluster_1 Valine Catabolism Fatty Acyl-CoA Fatty Acyl-CoA Butyryl-CoA Butyryl-CoA Fatty Acyl-CoA->Butyryl-CoA β-oxidation spiral O-Butanoylcarnitine O-Butanoylcarnitine Butyryl-CoA->O-Butanoylcarnitine CPT2/CACT Carnitine Carnitine O-Butanoylcarnitine->Carnitine Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Isobutyrylcarnitine Isobutyrylcarnitine Isobutyryl-CoA->Isobutyrylcarnitine CPT2/CACT Isobutyrylcarnitine->Carnitine

Caption: Simplified Biochemical Pathways of C4-Acylcarnitine Formation.

O-butanoylcarnitine is an intermediate in the mitochondrial β-oxidation of fatty acids. Butyryl-CoA is formed during the breakdown of longer-chain fatty acids, and in cases of SCAD deficiency, this intermediate accumulates and is subsequently converted to O-butanoylcarnitine.

Isobutyrylcarnitine, on the other hand, is derived from the catabolism of the branched-chain amino acid valine.[5] A deficiency in isobutyryl-CoA dehydrogenase leads to the buildup of isobutyryl-CoA, which is then esterified to carnitine, forming isobutyrylcarnitine.

Conclusion

The analytical differentiation of O-butanoylcarnitine and isobutyrylcarnitine is a critical task in the diagnosis of specific inborn errors of metabolism. While conventional tandem mass spectrometry is a powerful screening tool, it is insufficient for resolving these isomers. The combination of UPLC with tandem mass spectrometry has emerged as the definitive method, providing the necessary chromatographic separation for accurate and reliable quantification. The detailed protocol and performance data presented in this guide offer a robust framework for researchers and clinicians to implement this essential analytical technique, thereby improving diagnostic accuracy and patient outcomes. The continued development of novel chromatographic techniques, such as mixed-mode chromatography, may offer further improvements in efficiency and analytical scope in the future.

References

  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(4), 54.
  • Giesbertz, P., Padberg, I., Rein-Hoogeveen, M. J., Eijkel, G. B., Heerschap, A., & Spanier, B. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1675–1688.
  • Giesbertz, P., Padberg, I., Rein-Hoogeveen, M. J., Eijkel, G. B., Heerschap, A., & Spanier, B. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1675–1688. Available from: [Link]

  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(4), 54. Available from: [Link]

  • Hobert, J. A., & Matern, D. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 2546, 83–94.
  • Miller, M. J., Kennedy, A. D., Eck, K. E., & Wulff, J. E. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 238–247.
  • Li, Q., Sun, T., He, H., Yang, B., & Li, Y. (2019). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica Chimica Acta, 1077, 134–144.
  • Forni, S., Fu, X., Palmer, S. E., & Matern, D. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism, 100(3), 253–258.
  • Forni, S., Fu, X., Palmer, S. E., & Matern, D. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism, 100(3), 253–258. Available from: [Link]

  • Gibson, K. M., Burlingame, T. G., Hogema, B., Jakobs, C., & Schutgens, R. B. (2000). The clinical course of a patient with 3-hydroxyisobutyryl-coenzyme A hydrolase deficiency.
  • Gucciardi, A., Pirillo, P., Di Gangi, I. M., Naturale, M., & Giordano, G. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry, 404(5), 1557–1567.
  • Gucciardi, A., Pirillo, P., Di Gangi, I. M., Naturale, M., & Giordano, G. (2012). Representative chromatograms of C 4 DC acylcarnitine isomers in DBS and plasma of healthy newborns and affected patients. MMA methylmalonic aciduria. ResearchGate. Available from: [Link]

  • Holub, M., Tůma, J., & Kuda, O. (2023). Metabolic Pathways of Acylcarnitine Synthesis. Physiological Research, 72(S2), S153–S165.
  • Al-Dirbashi, O. Y., Rashed, M. S., & Jacob, M. (2019). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology, 1869, 107–117.
  • Tsugawa, H., Tsujimoto, Y., Arita, M., & Bamba, T. (2020). Mass Spectral Library of Acylcarnitines Derived from Human Urine. Analytical Chemistry, 92(10), 7134–7143.
  • Miller, M. J., Kennedy, A. D., & Eck, K. E. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry.
  • Ferrer, I., Ruiz-Sala, P., Vicente, Y., Merinero, B., Pérez-Cerdá, C., & Ugarte, M. (2007). Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias.
  • Lankapalli, S., Putluri, N., & Vantaku, V. (2023). Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets of Resveratrol in Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 10839.
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Comparative

A Technical Guide to the Validation of O-Butanoylcarnitine as a Diagnostic Marker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enigma of SCAD Deficiency and the Quest for a Reliable Biomarker Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency is an autosomal rece...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of SCAD Deficiency and the Quest for a Reliable Biomarker

Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency is an autosomal recessive inherited disorder of mitochondrial fatty acid β-oxidation caused by mutations in the ACADS gene.[1][2] This deficiency impairs the body's ability to break down short-chain fatty acids for energy, particularly during periods of fasting or metabolic stress.[1] While some individuals with SCAD deficiency may present with clinical symptoms such as hypoglycemia, lethargy, and developmental delay, a significant portion of those identified through newborn screening remain asymptomatic, leading to a debate about the clinical relevance of this condition.[3] This clinical variability underscores the critical need for robust and reliable diagnostic markers to accurately identify individuals with true enzymatic deficiency and to differentiate them from those with benign biochemical phenotypes.

O-Butanoylcarnitine (C4-carnitine) has emerged as the primary biomarker for SCAD deficiency, primarily through its inclusion in newborn screening panels utilizing tandem mass spectrometry (MS/MS).[4][3] Elevated levels of C4-carnitine in dried blood spots serve as the initial flag for a potential SCAD diagnosis. However, the diagnostic journey does not end with a single elevated C4 value. This guide provides an in-depth validation and comparison of O-Butanoylcarnitine as a diagnostic marker, exploring its strengths, limitations, and its place within a multi-faceted diagnostic algorithm. We will delve into the biochemical rationale, present detailed experimental protocols, compare its performance with alternative and confirmatory markers, and offer insights grounded in scientific evidence to aid researchers and clinicians in the accurate diagnosis of SCAD deficiency.

The Biochemical Basis for O-Butanoylcarnitine as a SCAD Deficiency Marker

In healthy individuals, the SCAD enzyme catalyzes the first step in the mitochondrial β-oxidation of short-chain fatty acids (C4-C6). A deficiency in this enzyme leads to the accumulation of its primary substrate, butyryl-CoA. This excess butyryl-CoA is then shunted into alternative metabolic pathways, leading to the formation and accumulation of O-Butanoylcarnitine (C4-carnitine) through the action of carnitine acyltransferases. This accumulation of C4-carnitine in tissues and bodily fluids, readily detectable in dried blood spots, forms the biochemical foundation for its use as a primary screening marker for SCAD deficiency.[4]

cluster_mitochondrion Mitochondrial Matrix cluster_deficiency SCAD Deficiency cluster_cytosol Cytosol Butyryl-CoA Butyryl-CoA SCAD Enzyme Deficient SCAD Enzyme Butyryl-CoA->SCAD Enzyme Substrate Accumulated Butyryl-CoA Accumulated Butyryl-CoA Butyryl-CoA->Accumulated Butyryl-CoA Crotonyl-CoA Crotonyl-CoA SCAD Enzyme->Crotonyl-CoA Catalyzes β-Oxidation β-Oxidation Crotonyl-CoA->β-Oxidation Carnitine Acyltransferase Carnitine Acyltransferase Accumulated Butyryl-CoA->Carnitine Acyltransferase O-Butanoylcarnitine (C4) O-Butanoylcarnitine (C4) Carnitine Acyltransferase->O-Butanoylcarnitine (C4) Elevated Levels

Caption: Biochemical pathway in SCAD deficiency leading to elevated O-Butanoylcarnitine.

Experimental Protocol: Quantification of O-Butanoylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry

The analysis of O-Butanoylcarnitine from dried blood spots (DBS) is a cornerstone of newborn screening programs. The following protocol outlines a standard method using tandem mass spectrometry (MS/MS).

Sample Preparation
  • Punching: A 3.2 mm (1/8 inch) disc is punched from the dried blood spot on a Guthrie card and placed into a well of a 96-well microtiter plate.[5]

  • Extraction: To each well, add 100 µL of a methanol-based extraction solution containing isotopically labeled internal standards (e.g., d3-C4-carnitine).[5]

  • Incubation: The plate is agitated on a shaker for 30-45 minutes at room temperature or slightly elevated temperature (e.g., 30-45°C) to ensure complete extraction of the acylcarnitines.[5][6]

  • Derivatization (Butylation): The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen. 50-100 µL of 3N butanolic-HCl is added to each well, and the plate is incubated at 60-65°C for 20-30 minutes to convert the acylcarnitines to their butyl esters. This step enhances their ionization efficiency for MS/MS analysis.[5][7]

  • Final Reconstitution: The butanolic-HCl is evaporated, and the residue is reconstituted in a solvent suitable for injection into the mass spectrometer, typically a mixture of methanol and water.[5]

Tandem Mass Spectrometry (MS/MS) Analysis
  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Positive ion mode is employed for the detection of butyl-esterified acylcarnitines.

  • Scan Mode: A precursor ion scan of m/z 85 is typically used. The C4-carnitine butyl ester, like other acylcarnitine butyl esters, fragments to produce a common product ion at m/z 85. This allows for the specific detection of all acylcarnitines in the sample.

  • Quantification: The concentration of C4-carnitine is determined by comparing the signal intensity of the analyte to that of the known concentration of the isotopically labeled internal standard.

DBS Punch DBS Punch Extraction\n(Methanol + Internal Standards) Extraction (Methanol + Internal Standards) DBS Punch->Extraction\n(Methanol + Internal Standards) Derivatization\n(Butanolic-HCl) Derivatization (Butanolic-HCl) Extraction\n(Methanol + Internal Standards)->Derivatization\n(Butanolic-HCl) Reconstitution Reconstitution Derivatization\n(Butanolic-HCl)->Reconstitution MS/MS Analysis\n(Precursor Ion Scan m/z 85) MS/MS Analysis (Precursor Ion Scan m/z 85) Reconstitution->MS/MS Analysis\n(Precursor Ion Scan m/z 85) Data Analysis\n(Quantification) Data Analysis (Quantification) MS/MS Analysis\n(Precursor Ion Scan m/z 85)->Data Analysis\n(Quantification)

Caption: Experimental workflow for C4-carnitine analysis from dried blood spots.

Performance and Limitations of O-Butanoylcarnitine as a Standalone Marker

While elevated C4-carnitine is a sensitive primary screening marker for SCAD deficiency, it lacks specificity. Several factors contribute to this limitation:

  • Overlapping Phenotypes: Other inherited metabolic disorders can also present with elevated C4-carnitine. These include:

    • Isobutyryl-CoA Dehydrogenase (IBD) Deficiency: This disorder of valine metabolism also leads to the accumulation of a C4-carnitine species (isobutyrylcarnitine), which is isobaric with O-butanoylcarnitine and therefore indistinguishable by standard MS/MS methods.[8][9]

    • Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): Also known as glutaric aciduria type II, this condition results from defects in electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase, affecting multiple acyl-CoA dehydrogenases, including SCAD.[4]

  • Benign Genetic Variants: Two common polymorphisms in the ACADS gene (c.511C>T and c.625G>A) can lead to reduced SCAD enzyme activity and consequently, elevated C4-carnitine levels, without causing clinical symptoms.[4][10] This contributes significantly to the high false-positive rate in newborn screening.

These limitations result in a low positive predictive value (PPV) for C4-carnitine alone. One study reported a PPV of 40.5% for the initial MS/MS screen for SCAD deficiency based on elevated C4-carnitine.[10][11] This highlights the necessity of a multi-tiered diagnostic approach.

The Multi-Tiered Approach to SCAD Deficiency Diagnosis: A Comparative Analysis

To improve diagnostic accuracy and reduce the burden of false positives, a tiered approach is essential. This typically involves second-tier biochemical testing and definitive genetic analysis.

Second-Tier Marker: Urinary Ethylmalonic Acid (EMA)

A key secondary marker for SCAD deficiency is the measurement of ethylmalonic acid (EMA) in urine. The accumulation of butyryl-CoA in SCAD deficiency leads to its conversion to ethylmalonyl-CoA and subsequent hydrolysis to EMA. Elevated urinary EMA is a more specific indicator of SCAD deficiency than elevated blood C4-carnitine alone.[3][12]

  • Methodology: Urinary organic acid analysis is typically performed by gas chromatography-mass spectrometry (GC-MS).

  • Performance: The inclusion of urinary EMA analysis as a second-tier test significantly improves the diagnostic specificity and PPV. A study demonstrated that incorporating second-tier testing could reduce referrals by over 50% and increase the PPV for SCAD deficiency to above 75%.[10]

Confirmatory Diagnosis: ACADS Gene Sequencing

The definitive diagnosis of SCAD deficiency is established by identifying biallelic pathogenic variants in the ACADS gene.[1][2][4]

  • Methodology: DNA sequencing, often through next-generation sequencing (NGS) panels that include the ACADS gene, is the gold standard for confirmation.[2][13]

  • Interpretation: The identification of two disease-causing mutations confirms the diagnosis. However, the presence of the common, benign polymorphisms (c.511C>T and c.625G>A) requires careful interpretation in the context of the biochemical findings. Individuals homozygous or compound heterozygous for these variants may exhibit the biochemical phenotype without being at risk for clinical disease.[4]

Comparative Performance of Diagnostic Strategies

Diagnostic StrategyAnalytes MeasuredPerformance CharacteristicsClinical Utility
Primary Screening O-Butanoylcarnitine (C4) in DBSHigh Sensitivity: Effectively identifies most potential cases. Low Specificity: High false-positive rate due to benign variants and other metabolic disorders. Low PPV: Reported as low as 40.5%.[10][11]Excellent for initial, broad screening in newborn populations. Requires follow-up.
Second-Tier Testing C4 in DBS + Urinary Ethylmalonic Acid (EMA)Improved Specificity: EMA is a more specific marker for SCAD dysfunction. Increased PPV: Significantly reduces false positives, with PPV reported to increase to >75%.[10]Crucial for refining the initial screening results and reducing unnecessary referrals and parental anxiety.
Confirmatory Diagnosis ACADS Gene SequencingHigh Specificity & Definitive: Identifies the underlying genetic cause.The gold standard for confirming the diagnosis, allowing for accurate genetic counseling and risk assessment.

Table 1: Comparison of diagnostic strategies for SCAD deficiency.

Differentiating SCAD Deficiency from Other Causes of Elevated C4-Carnitine

A critical challenge in the diagnostic process is distinguishing SCAD deficiency from other conditions that cause an elevation in C4-carnitine.

ConditionPrimary Accumulated AcylcarnitineDistinguishing Biochemical FeaturesConfirmatory Test
SCAD Deficiency Butyrylcarnitine (C4)Elevated urinary ethylmalonic acid (EMA).[3]ACADS gene sequencing.[4]
Isobutyryl-CoA Dehydrogenase (IBD) Deficiency Isobutyrylcarnitine (C4)Elevated urinary isobutyrylglycine.[8]ACAD8 gene sequencing.
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) Glutaric acid, C4, C5, C8-C12 acylcarnitinesBroad elevation of multiple acylcarnitines and dicarboxylic acids in urine.Sequencing of ETFA, ETFB, or ETFDH genes.

Table 2: Differential diagnosis of elevated C4-carnitine.

A study comparing C4 levels in SCAD deficiency and IBD deficiency found mean plasma concentrations of 1.42 µmol/L and 1.39 µmol/L, respectively, with no significant difference between the two groups, underscoring the inability of C4 levels alone to differentiate these conditions.[9]

Conclusion and Future Directions

O-Butanoylcarnitine is an indispensable first-line biomarker for the detection of SCAD deficiency in newborn screening programs. Its high sensitivity ensures that potential cases are not missed. However, its utility is significantly hampered by its low specificity, leading to a high rate of false-positive results. This guide unequivocally demonstrates that a multi-tiered diagnostic approach is not merely beneficial but essential for the accurate and responsible diagnosis of SCAD deficiency.

The integration of second-tier testing, specifically the analysis of urinary ethylmalonic acid, dramatically improves the positive predictive value of the initial screen. Ultimately, the definitive diagnosis rests on the identification of biallelic pathogenic variants in the ACADS gene. This comprehensive diagnostic pathway, from an initial elevated C4-carnitine to confirmatory genetic testing, allows for the differentiation of true SCAD deficiency from benign biochemical phenotypes and other metabolic disorders.

For researchers and professionals in drug development, a thorough understanding of this diagnostic landscape is crucial. Future research should focus on the identification of novel, more specific biomarkers for SCAD deficiency and the development of high-throughput second-tier tests to further streamline the diagnostic process. A clear and accurate diagnosis is the foundational step for appropriate clinical management, genetic counseling, and the development of potential therapeutic interventions for this enigmatic metabolic disorder.

References

  • National Center for Biotechnology Information. (2011). Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews®. Retrieved from [Link]

  • Waisbren, S. E., et al. (2008). Short-chain acyl-CoA dehydrogenase (SCAD) deficiency: An examination of the medical and neurodevelopmental characteristics of 14 cases identified through newborn screening or clinical symptoms. Molecular Genetics and Metabolism, 95(1-2), 39-45. Retrieved from [Link]

  • New York State Department of Health. (n.d.). Short-chain acyl-CoA dehydrogenase (SCAD) deficiency. Wadsworth Center. Retrieved from [Link]

  • Messina, M., et al. (2022). Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios. International Journal of Neonatal Screening, 8(3), 42. Retrieved from [Link]

  • American College of Medical Genetics and Genomics. (2022). ACT Sheet [Elevated C4 Acylcarnitine] Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency. Retrieved from [Link]

  • Cagle, S., et al. (2020). Genomic Analysis of Historical Cases with Positive Newborn Screens for Short-Chain Acyl-CoA Dehydrogenase Deficiency Shows That a Validated Second-Tier Biochemical Test Can Replace Future Sequencing. International Journal of Neonatal Screening, 6(2), 37. Retrieved from [Link]

  • Messina, M., et al. (2022). Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios. International Journal of Neonatal Screening, 8(3), 42. Retrieved from [Link]

  • GeneDx. (n.d.). ACADS Gene Analysis in Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency. Retrieved from [Link]

  • Wang, Y., et al. (2021). Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population. Frontiers in Molecular Biosciences, 8, 663393. Retrieved from [Link]

  • MedLink Neurology. (n.d.). Ethylmalonic encephalopathy and SCAD deficiency. Retrieved from [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2013). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). Retrieved from [Link]

  • Zhao, Y., et al. (2024). Prevalence and Mutation Analysis of Short-Chain acyl-CoA Dehydrogenase Deficiency Detected by Newborn Screening in Hefei, China. Genes, 15(10), 1234. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of ACADS sequencing applied to the short-chain acyl-CoA dehydrogenase (SCAD) cohort. Retrieved from [Link]

  • American College of Medical Genetics and Genomics. (n.d.). Newborn Screening ACT Sheet - Elevated C4 Acylcarnitine. Retrieved from [Link]

  • Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current protocols in human genetics, Chapter 17, Unit 17.8.1-20. Retrieved from [Link]

  • Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Retrieved from [Link]

  • SCIEX. (n.d.). Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. Retrieved from [Link]

  • Tonin, R., et al. (2016). Clinical relevance of short-chain acyl-CoA dehydrogenase (SCAD) deficiency: Exploring the role of new variants including the first SCAD-disease-causing allele carrying a synonymous mutation. BBA clinical, 5, 114–119. Retrieved from [Link]

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Validation

A Comparative Guide to Inter-species Differences in O-Butanoylcarnitine Metabolism and Transport

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the inter-species variations in the metabolism and transport of O-bu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the inter-species variations in the metabolism and transport of O-butanoylcarnitine, also known as butyrylcarnitine (C4). Understanding these differences is paramount for the accurate translation of preclinical animal data to human clinical outcomes, particularly in drug development and metabolic research. This document moves beyond a simple recitation of facts to explain the underlying biochemical and genetic reasons for these species-specific discrepancies, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of O-Butanoylcarnitine

O-butanoylcarnitine is a short-chain acylcarnitine, an ester of carnitine and butyric acid. Acylcarnitines are crucial intermediates in cellular energy metabolism, primarily involved in the transport of fatty acids into the mitochondria for β-oxidation.[1] They also play roles in modulating the intracellular coenzyme A (CoA) pool and are implicated in the metabolism of branched-chain amino acids.[2] The concentration and flux of O-butanoylcarnitine can serve as a biomarker for various metabolic states and inborn errors of metabolism.[2] Given its metabolic significance, understanding its species-specific handling is critical for toxicological studies and the development of therapeutics that may interact with or be metabolized via these pathways.

The Metabolic Fate of O-Butanoylcarnitine: A Tale of Two Pathways

The metabolism of O-butanoylcarnitine primarily revolves around its formation from butyryl-CoA and its hydrolysis back to carnitine and butyrate. These processes are governed by a family of enzymes known as carnitine acyltransferases and can be influenced by plasma esterases.

Enzymatic Synthesis and Hydrolysis: The Carnitine Acyltransferases

The reversible transfer of the butyryl group between CoA and carnitine is catalyzed by carnitine acyltransferases. The key enzymes involved are Carnitine Palmitoyltransferase 1 (CPT1), Carnitine Palmitoyltransferase 2 (CPT2), and Carnitine Acetyltransferase (CrAT).

  • Carnitine Acetyltransferase (CrAT): This enzyme, located in the mitochondrial matrix, exhibits a preference for short-chain acyl-CoAs.[3] Crucially, there are notable inter-species differences in its substrate specificity. While purified pigeon CrAT shows a preference for propionyl-CoA over acetyl-CoA and butyryl-CoA, mouse and rat CrAT display the highest activity with butyryl-CoA , followed by propionyl-CoA and acetyl-CoA.[3] This suggests that rodents may have a more efficient enzymatic machinery for the formation of O-butanoylcarnitine from butyryl-CoA compared to avian species. The structural basis for these differences lies in the amino acid composition of the substrate-binding pocket.[4]

  • Carnitine Palmitoyltransferase 1 (CPT1) and 2 (CPT2): CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane, are primarily associated with long-chain fatty acid transport.[5] While their primary substrates are long-chain acyl-CoAs, their activity with short-chain substrates like butyryl-CoA is generally considered to be low. However, data from rat liver mitochondria suggest that CPT2 can synthesize a range of acylcarnitines, from C8 to C20.[6] In contrast, human CPT2 has been reported to have virtually no activity with shorter acyl-CoAs .[6] This points to a potential species difference in the role of CPT2 in short-chain acylcarnitine metabolism.

The following diagram illustrates the central role of carnitine acyltransferases in O-butanoylcarnitine metabolism.

cluster_Mitochondria Mitochondrial Matrix cluster_Cytosol Cytosol Butyryl_CoA Butyryl-CoA O_Butanoylcarnitine_mito O-Butanoylcarnitine Butyryl_CoA->O_Butanoylcarnitine_mito CrAT / CPT2 (+ Carnitine) O_Butanoylcarnitine_mito->Butyryl_CoA CrAT / CPT2 (+ CoA-SH) O_Butanoylcarnitine_cyto O-Butanoylcarnitine O_Butanoylcarnitine_mito->O_Butanoylcarnitine_cyto CACT CoA_SH_mito CoA-SH Carnitine_mito Carnitine caption Mitochondrial Metabolism of O-Butanoylcarnitine

Caption: Mitochondrial synthesis and hydrolysis of O-Butanoylcarnitine.

Hydrolysis in Circulation: The Role of Plasma Esterases

Once in the bloodstream, O-butanoylcarnitine can be hydrolyzed by plasma esterases. The type and activity of these enzymes vary significantly across species, which can lead to profound differences in the stability and pharmacokinetic profile of O-butanoylcarnitine.[7][8]

  • Human Plasma: Contains butyrylcholinesterase (BChE), paraoxonase (PON1), and albumin with esterase activity. Notably, human plasma lacks carboxylesterase (CES).[9]

  • Rodent (Mouse and Rat) Plasma: Contains high levels of carboxylesterase (CES) in addition to BChE and PON.[7]

  • Dog Plasma: The esterase profile is considered to be the closest to that of humans.[8]

  • Rabbit Plasma: Contains high levels of CES.[7]

This variation in plasma esterase composition implies that O-butanoylcarnitine is likely to be more rapidly hydrolyzed in the plasma of rodents and rabbits compared to humans and dogs. This is a critical consideration for inter-species extrapolation of pharmacokinetic data.

Transport Across Membranes: A Species-Dependent Journey

The movement of O-butanoylcarnitine across cellular membranes is facilitated by a suite of transporters, and their substrate specificity and expression levels can differ significantly between species.

The High-Affinity Carnitine Transporter: OCTN2 (SLC22A5)

OCTN2 is a high-affinity, sodium-dependent carnitine transporter responsible for the uptake of carnitine and acylcarnitines in various tissues.[10] Studies on human OCTN2 have shown that it can transport butyryl-L-carnitine.[1][11] While direct comparative kinetic studies for butyrylcarnitine across species are limited, research on other substrates reveals species-specific differences between rat and human OCTN2, suggesting that variations in butyrylcarnitine transport are also likely.[12]

The Low-Affinity, High-Capacity Transporter: ATB0,+ (SLC6A14)

ATB0,+ is a sodium- and chloride-dependent amino acid transporter that can also transport carnitine and its esters with low affinity but high capacity.[13] Human ATB0,+ has been shown to transport butyryl-L-carnitine.[1][11] The role of this transporter may become more prominent in situations where OCTN2 is saturated or its function is compromised.

A Striking Species Difference: The Role of OCT1 (SLC22A1) in Efflux

Perhaps the most significant inter-species difference in O-butanoylcarnitine transport lies in the function of the Organic Cation Transporter 1 (OCT1).

  • Murine OCT1 (mOCT1): Acts as an efficient efflux transporter for isobutyrylcarnitine and other acylcarnitines, including butyrylcarnitine.[14][15] Studies using primary mouse hepatocytes have demonstrated a significantly higher extracellular concentration of butyrylcarnitine compared to intracellular levels, indicating active efflux.[14]

  • Human OCT1 (hOCT1): In stark contrast, hOCT1 does not exhibit efflux activity for these acylcarnitines.[14] In fact, human hepatocytes show a higher intracellular accumulation of butyrylcarnitine.[14]

This fundamental difference in OCT1 function has profound implications. In mice, OCT1-mediated efflux can significantly lower intracellular concentrations of O-butanoylcarnitine, potentially protecting cells from acylcarnitine accumulation. In humans, the absence of this efflux pathway could lead to higher intracellular concentrations, which may have different physiological or toxicological consequences.

The following diagram illustrates the key transporters involved in the cellular flux of O-butanoylcarnitine and highlights the species-specific role of OCT1.

cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space O_Butanoylcarnitine_extra O-Butanoylcarnitine O_Butanoylcarnitine_intra O-Butanoylcarnitine O_Butanoylcarnitine_extra->O_Butanoylcarnitine_intra OCTN2 (High Affinity) ATB0,+ (Low Affinity) O_Butanoylcarnitine_intra->O_Butanoylcarnitine_extra OCT1 (Mouse - Efflux) O_Butanoylcarnitine_intra->O_Butanoylcarnitine_extra OCT1 (Human - No Efflux) caption Cellular Transport of O-Butanoylcarnitine

Caption: Cellular transport of O-Butanoylcarnitine highlighting species differences.

Comparative Data Summary

The following tables summarize the key known inter-species differences in O-butanoylcarnitine metabolism and transport.

Table 1: Comparison of Key Enzymes in O-Butanoylcarnitine Metabolism

EnzymeHumanRodent (Mouse/Rat)Key Differences & Implications
CrAT Lower preference for butyryl-CoAHigh preference for butyryl-CoA Rodents may have more efficient mitochondrial synthesis of O-butanoylcarnitine.
CPT2 Very low to no activity with short-chain acyl-CoAsCan synthesize C8-C20 acylcarnitinesPotential for a greater role of CPT2 in short-chain acylcarnitine metabolism in rodents.
Plasma Esterases BChE, PON1, Albumin (No CES)BChE, PON1, High CES activity O-butanoylcarnitine is likely more stable in human plasma than in rodent plasma.

Table 2: Comparison of Key Transporters for O-Butanoylcarnitine

TransporterHumanRodent (Mouse/Rat)Key Differences & Implications
OCTN2 (SLC22A5) High-affinity uptakeHigh-affinity uptakeLikely a conserved mechanism for uptake, though subtle kinetic differences may exist.
ATB0,+ (SLC6A14) Low-affinity uptakeLow-affinity uptakeConserved low-affinity transport system.
OCT1 (SLC22A1) No efflux activity Efficient efflux transporter Major species difference leading to higher intracellular accumulation in humans and efficient removal in mice.

Experimental Protocols for Investigating Inter-species Differences

To robustly assess the inter-species differences in O-butanoylcarnitine metabolism and transport, a combination of in vitro and in vivo models is essential.

In Vitro Methodologies
  • Isolated Hepatocytes: Primary hepatocytes from different species (human, rat, mouse) are a gold standard for comparative metabolism studies.[16]

    • Protocol Outline:

      • Isolate hepatocytes using collagenase perfusion.

      • Incubate suspended or plated hepatocytes with O-butanoylcarnitine or its precursor, butyrate.

      • Collect samples of cells and media at various time points.

      • Analyze intracellular and extracellular concentrations of O-butanoylcarnitine and its metabolites using LC-MS/MS.[17]

  • Transfected Cell Lines: Cell lines (e.g., HEK293, MDCK-II) stably expressing species-specific orthologs of transporters (e.g., human OCT1 vs. mouse OCT1) are invaluable for dissecting the function of individual transporters.[14][18]

    • Protocol Outline:

      • Culture cells expressing the transporter of interest and control (mock-transfected) cells.

      • Incubate cells with radiolabeled or stable isotope-labeled O-butanoylcarnitine.

      • Measure intracellular accumulation (for uptake) or the appearance of the substrate in the medium (for efflux).

      • Perform kinetic analysis (Km, Vmax) and inhibition studies (IC50) to characterize transporter function.

  • Mitochondrial and Subcellular Fractionation: Isolating mitochondria allows for the direct assessment of carnitine acyltransferase activity.[3]

    • Protocol Outline:

      • Isolate mitochondria from tissues of different species by differential centrifugation.

      • Incubate isolated mitochondria with butyryl-CoA and carnitine.

      • Measure the rate of O-butanoylcarnitine formation.

The following workflow diagram illustrates a comprehensive in vitro approach to studying inter-species differences.

Start Investigate Inter-species Differences Hepatocytes Isolated Hepatocytes (Human, Rat, Mouse) Start->Hepatocytes Transfected_Cells Transfected Cell Lines (Species-specific Transporters) Start->Transfected_Cells Mitochondria Isolated Mitochondria Start->Mitochondria LC_MS LC-MS/MS Analysis Hepatocytes->LC_MS Transfected_Cells->LC_MS Enzyme_Activity Enzyme Activity Assays (CrAT, CPT1/2) Mitochondria->Enzyme_Activity Metabolism Metabolism Studies (Formation/Hydrolysis Rates) LC_MS->Metabolism Transport Transport Studies (Uptake/Efflux Kinetics) LC_MS->Transport Comparison Comparative Analysis Metabolism->Comparison Transport->Comparison Enzyme_Activity->Comparison caption In Vitro Experimental Workflow

Caption: A workflow for in vitro investigation of inter-species differences.

In Vivo Approaches
  • Animal Models: Rodent models (mice and rats) are commonly used to study acylcarnitine metabolism in vivo.[19][20] However, the data must be interpreted with caution due to the significant species differences highlighted in this guide. The juvenile visceral steatosis (jvs) mouse, which has a defective OCTN2 transporter, is a valuable model for studying the in vivo consequences of impaired carnitine transport.[11]

  • Pharmacokinetic Studies: Administering O-butanoylcarnitine to different species and monitoring its plasma concentration over time can reveal differences in absorption, distribution, metabolism, and excretion (ADME).

Conclusion and Future Directions

The metabolism and transport of O-butanoylcarnitine exhibit significant inter-species differences. The most striking of these is the opposing role of OCT1 in mice (efflux) and humans (no efflux). Additionally, variations in the substrate preferences of carnitine acyltransferases and the composition of plasma esterases contribute to a complex picture of species-specific handling of this important metabolite.

For researchers and drug development professionals, a thorough understanding of these differences is not merely academic but a practical necessity for the valid extrapolation of preclinical data. The experimental approaches outlined in this guide provide a framework for a robust comparative assessment.

Future research should focus on obtaining more detailed kinetic data for the key enzymes and transporters across a wider range of species. The development of more sophisticated in vitro models, such as organ-on-a-chip systems with co-cultures of different cell types, will further enhance our ability to predict human responses. Ultimately, a deeper appreciation of these inter-species variations will lead to more informed decisions in drug development and a more nuanced understanding of metabolic diseases.

References

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Comparative

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of O-Butanoylcarnitine

For researchers, clinical scientists, and professionals in drug development, the precise and accurate quantification of metabolites is non-negotiable. O-Butanoylcarnitine (also known as Butyrylcarnitine), a C4-acylcarnit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the precise and accurate quantification of metabolites is non-negotiable. O-Butanoylcarnitine (also known as Butyrylcarnitine), a C4-acylcarnitine, serves as a critical biomarker in the diagnosis of certain inborn errors of metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency[1]. Its accurate measurement is paramount for correct diagnosis and monitoring. This guide provides an in-depth comparison of the prevalent analytical methodologies for O-Butanoylcarnitine quantification, grounded in scientific principles and field-proven insights.

The Analytical Imperative: Why Accuracy and Precision Matter for O-Butanoylcarnitine

O-Butanoylcarnitine is an ester of carnitine involved in the transport of fatty acids into the mitochondria for beta-oxidation[2][3]. Pathological elevations of O-Butanoylcarnitine can indicate a bottleneck in this metabolic pathway. However, the analytical challenge lies in its quantification amidst a complex biological matrix containing structurally similar isomers, such as isobutyrylcarnitine[1][4]. The inability to distinguish between these isomers can lead to diagnostic ambiguity. Therefore, the choice of quantification method directly impacts clinical and research outcomes.

This guide will dissect and compare the following core methodologies:

  • Flow Injection Tandem Mass Spectrometry (FIA-MS/MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Enzymatic Assays

Methodological Deep Dive: A Comparative Analysis

The gold standard for acylcarnitine analysis has evolved significantly. While older methods laid the groundwork, modern mass spectrometry techniques, particularly when coupled with chromatography, offer unparalleled performance.

Flow Injection Tandem Mass Spectrometry (FIA-MS/MS)

Often referred to as "acylcarnitine profiling," FIA-MS/MS is a high-throughput technique widely adopted for newborn screening[5][6]. Its primary advantage is speed, as it involves the direct injection of a derivatized sample extract into the mass spectrometer.

Scientific Rationale: This method relies on the mass-to-charge ratio (m/z) of the target analyte for identification and its signal intensity for semi-quantification. While rapid, this approach has a significant drawback: it cannot separate isomeric and isobaric compounds[4][5]. O-Butanoylcarnitine and its isomer, isobutyrylcarnitine, have the same molecular weight and are therefore indistinguishable by FIA-MS/MS alone. This lack of specificity can lead to false-positive results in screening programs[5]. Furthermore, without rigorous calibration and the use of appropriate internal standards, the quantification is often considered "pseudo-quantitative" rather than a true and accurate measurement[5].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The integration of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) prior to mass spectrometric analysis represents the current benchmark for accurate and precise O-Butanoylcarnitine quantification[5][7][8][9].

Scientific Rationale: The chromatographic step introduces a physical separation of analytes based on their chemical properties before they enter the mass spectrometer. This allows for the resolution of O-Butanoylcarnitine from its isomers, providing a much higher degree of analytical certainty[4][5][8]. The subsequent detection by tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, provides two levels of mass filtering, ensuring exceptional selectivity and sensitivity. Validated LC-MS/MS methods, which incorporate multi-point calibration curves and isotopically labeled internal standards, are capable of delivering highly accurate and precise absolute quantification[9][10].

Enzymatic Assays

Commercially available enzymatic assay kits offer a non-MS-based alternative for carnitine quantification[11]. These assays are typically based on a coupled enzyme reaction that produces a colorimetric or fluorometric signal proportional to the amount of L-carnitine present.

Scientific Rationale: These assays leverage the high specificity of enzymes. For instance, a common method involves the enzyme carnitine acetyltransferase, which catalyzes the reaction of carnitine with acetyl-CoA. While these kits can be sensitive and convenient for measuring total or free L-carnitine, they generally lack the specificity to differentiate between the various acylcarnitine species. Therefore, they are not suitable for the specific quantification of O-Butanoylcarnitine in a complex mixture. Their primary utility lies in measuring total carnitine pools rather than specific acylcarnitine profiles.

Comparative Performance Data

The following table summarizes the key performance characteristics of the discussed methods. The values are representative of typical validated assays reported in the literature.

Parameter Flow Injection-MS/MS (FIA-MS/MS) Liquid Chromatography-MS/MS (LC-MS/MS) Enzymatic Assay
Specificity Low (cannot resolve isomers)[4][5]High (resolves isomers)[5][8]Low (measures total or free carnitine)
Accuracy Semi-quantitative to quantitative[5]High (typically within ±15-20% of true value)[10]Moderate (can be affected by interfering substances)
Precision (%RSD) Variable (can be >15%)Excellent (<15%, often <10%)[8][9]Good (<15%)
Sensitivity (LOD/LOQ) ModerateHigh (low µM to nM range)[8][12]Moderate (µM range)[13]
Throughput HighModerate to HighHigh
Cost per Sample LowHighLow to Moderate
Expertise Required ModerateHighLow

Experimental Workflows and Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary quality controls.

Diagram of the O-Butanoylcarnitine Metabolic Context

FattyAcids Fatty Acids (Butyrate) AcylCoA Butyryl-CoA FattyAcids->AcylCoA Activation BetaOx β-Oxidation AcylCoA->BetaOx CPT1 CPT1 AcylCoA->CPT1 Carnitine L-Carnitine Carnitine->CPT1 OBC O-Butanoylcarnitine CAT CAT (Carnitine Acyltransferase) OBC->CAT Intermembrane Space Mitochondria Mitochondrial Matrix CPT1->OBC Cytosol CPT2 CPT2 CPT2->AcylCoA Mitochondria CAT->CPT2

Caption: Carnitine shuttle's role in O-Butanoylcarnitine metabolism.

Workflow 1: LC-MS/MS Quantification of O-Butanoylcarnitine

This protocol provides a robust framework for the accurate quantification of O-Butanoylcarnitine in plasma.

Sample Plasma Sample (e.g., 50 µL) Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Drydown Evaporation (under Nitrogen) Supernatant->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute UHPLC UHPLC Separation (C18 Column) Reconstitute->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant

Caption: LC-MS/MS workflow for O-Butanoylcarnitine quantification.

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard solution containing a known concentration of isotopically labeled O-Butanoylcarnitine (e.g., d3-Butyrylcarnitine). The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy.

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5-10 µL of the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). The gradient should be optimized to resolve O-Butanoylcarnitine from isobutyrylcarnitine.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM) for both O-Butanoylcarnitine and its internal standard.

  • Data Analysis and Quantification:

    • Generate a calibration curve by analyzing a series of standards with known concentrations of O-Butanoylcarnitine.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of O-Butanoylcarnitine in the samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control:

    • Include quality control (QC) samples at low, medium, and high concentrations within the analytical batch. The calculated concentrations of these QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.

Workflow 2: FIA-MS/MS Acylcarnitine Profiling

This protocol is representative of a high-throughput screening approach.

DBS Dried Blood Spot (DBS) Punch (e.g., 3 mm) Extract Extraction with Methanolic Internal Standard Solution DBS->Extract Incubate Incubation & Agitation Extract->Incubate Transfer Transfer Supernatant Incubate->Transfer Derivatize Derivatization (e.g., Butanolic HCl) Transfer->Derivatize Drydown Evaporation Derivatize->Drydown Reconstitute Reconstitution Drydown->Reconstitute FIAMS Flow Injection Analysis (FIA) MS/MS Reconstitute->FIAMS Profile Generate Acylcarnitine Profile FIAMS->Profile

Caption: FIA-MS/MS workflow for acylcarnitine profiling.

  • Sample Preparation:

    • Punch a 3 mm disc from a dried blood spot into a 96-well plate.

    • Add an extraction solution containing a mixture of isotopically labeled internal standards in methanol.

    • Agitate the plate to facilitate extraction.

    • Transfer the methanolic extract to a new plate.

    • Derivatize the acylcarnitines to their butyl esters by adding butanolic HCl and incubating at an elevated temperature. This step is common in newborn screening to improve ionization efficiency.

    • Evaporate the solvent and reconstitute in the analysis solvent.

  • FIA-MS/MS Analysis:

    • Introduce the sample directly into the mass spectrometer's ion source via a flow injection system.

    • Acquire data using a precursor ion scan or neutral loss scan specific for acylcarnitines.

  • Data Analysis:

    • Compare the signal intensity of the C4-carnitine (which includes both O-Butanoylcarnitine and isobutyrylcarnitine) to that of the corresponding internal standard.

    • Report the result as a semi-quantitative concentration or a ratio relative to other acylcarnitines.

Conclusion and Recommendations

For research and clinical applications that demand unequivocal identification and accurate quantification of O-Butanoylcarnitine, LC-MS/MS is the unequivocally superior method. Its ability to chromatographically resolve isomers is a critical feature that FIA-MS/MS and enzymatic assays lack. While FIA-MS/MS serves as a valuable high-throughput screening tool, any presumptive positive findings for elevated C4-carnitine should be confirmed using a more specific and quantitative LC-MS/MS method[5][7]. Enzymatic assays, while useful for measuring total carnitine levels, are not appropriate for the specific quantification of O-Butanoylcarnitine.

References

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